4-(Trifluoromethylsulfonyl)benzyl alcohol
Description
Properties
IUPAC Name |
[4-(trifluoromethylsulfonyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMBATBCNBSFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592911 | |
| Record name | [4-(Trifluoromethanesulfonyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219872-98-7 | |
| Record name | [4-(Trifluoromethanesulfonyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 4-(Trifluoromethylsulfonyl)benzyl alcohol
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethylsulfonyl)benzyl alcohol
Introduction
This compound, with CAS Registry Number 219872-98-7, is a specialized aromatic alcohol of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, which combines a reactive benzyl alcohol moiety with a powerfully electron-withdrawing trifluoromethylsulfonyl group, makes it a valuable synthetic intermediate. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, and applications, offering field-proven insights for scientists and drug development professionals. The presence of the trifluoromethylsulfonyl group (-SO₂CF₃) profoundly influences the molecule's electronic properties, solubility, and metabolic stability, making it a strategic building block for creating complex molecules with tailored characteristics.
Chemical Identity and Molecular Structure
Correctly identifying a chemical is the foundation of all subsequent research. This compound is a white solid at room temperature, and its primary identifiers are consolidated below.[1]
| Identifier | Value |
| IUPAC Name | (4-((trifluoromethyl)sulfonyl)phenyl)methanol |
| Synonyms | 4-[(Trifluoromethyl)sulfonyl]benzenemethanol |
| CAS Number | 219872-98-7[1] |
| Molecular Formula | C₈H₇F₃O₃S[1] |
| Molecular Weight | 240.20 g/mol [1] |
The molecule's structure is defined by a central benzene ring substituted at the 1- and 4- (para) positions. One substituent is the hydroxymethyl group (-CH₂OH), which imparts the characteristic reactivity of a primary alcohol. The other is the trifluoromethylsulfonyl group (-SO₂CF₃), one of the strongest electron-withdrawing groups used in organic synthesis. This group significantly lowers the electron density of the aromatic ring and influences the acidity and reactivity of the benzylic alcohol.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application conditions. The strong intermolecular forces resulting from the polar sulfonyl and hydroxyl groups contribute to its solid state at room temperature and its relatively high melting point.
| Property | Value | Source |
| Appearance | White Solid | [1] |
| Melting Point | 40-42 °C | [2] |
| Boiling Point | 329.9 ± 42.0 °C (Predicted) | [2] |
| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane | [2] |
| Storage | 2-8°C, Refrigerator | [1][2] |
The predicted boiling point is high, reflecting the molecule's polarity and molecular weight. Its solubility in halogenated organic solvents like chloroform and dichloromethane is consistent with a polar organic molecule.[2] For long-term stability, storage in a refrigerator is recommended to prevent potential degradation.[1][2]
Spectroscopic Profile
While specific spectra for this compound are not widely published, its key spectroscopic features can be reliably predicted based on its functional groups.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals. The aromatic protons will appear as two doublets in the downfield region (likely >7.5 ppm), significantly shifted due to the deshielding effect of the -SO₂CF₃ group. The methylene protons (-CH₂-) of the benzyl group would appear as a singlet, and the hydroxyl proton (-OH) would be a broad singlet whose chemical shift is dependent on concentration and solvent.
-
¹³C NMR : Key signals would include the methylene carbon, and four distinct aromatic carbon signals, with the carbon attached to the -SO₂CF₃ group being the most downfield.
-
¹⁹F NMR : A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by several key absorption bands:
-
A broad O-H stretching band around 3200-3500 cm⁻¹.
-
Strong, sharp S=O stretching bands for the sulfonyl group, typically appearing in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
-
Strong C-F stretching bands associated with the trifluoromethyl group.
-
Aromatic C-H and C=C stretching bands in their usual regions.
-
Synthesis and Reactivity
Plausible Synthetic Pathway
While multiple synthetic routes are possible, a common and logical approach for preparing this compound is through the reduction of a more oxidized precursor, such as 4-(trifluoromethylsulfonyl)benzoic acid or its corresponding aldehyde. This ensures the sensitive alcohol functionality is formed in the final step.
Caption: Plausible synthesis via reduction of the corresponding carboxylic acid.
Experimental Protocol: Conceptual Reduction
This protocol is a conceptual, self-validating system based on standard organic chemistry procedures for the reduction of a carboxylic acid.
-
Inert Atmosphere : To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-(trifluoromethylsulfonyl)benzoic acid in an anhydrous ether solvent such as tetrahydrofuran (THF).
-
Causality: An inert atmosphere and anhydrous conditions are critical because common reducing agents like lithium aluminum hydride (LiAlH₄) react violently with water and oxygen.
-
-
Cooling : Cool the solution to 0 °C using an ice bath.
-
Causality: The reduction of carboxylic acids is highly exothermic. Cooling controls the reaction rate, preventing dangerous temperature spikes and minimizing side reactions.
-
-
Addition of Reducing Agent : Slowly add a solution or slurry of a suitable reducing agent (e.g., LiAlH₄ in THF) to the cooled solution.
-
Causality: Slow, portion-wise addition is a crucial safety and control measure for highly reactive reagents.
-
-
Reaction Monitoring : Allow the reaction to stir and slowly warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Self-Validation: TLC provides a direct visual confirmation that the starting material has been converted to a new, more polar product (the alcohol).
-
-
Quenching : Once complete, cool the mixture back to 0 °C and cautiously quench the excess reducing agent by the slow, sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and finally more water.
-
Causality: This specific quenching procedure (Fieser workup) is designed to safely neutralize the reactive hydride species and precipitate the aluminum salts into a filterable solid.
-
-
Isolation and Purification : Filter the resulting slurry, wash the solid with additional solvent, and concentrate the combined organic filtrates under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure this compound.
Core Reactivity
The reactivity of this compound is dominated by the primary alcohol function. The strong electron-withdrawing nature of the para-substituent enhances the acidity of the hydroxyl proton compared to unsubstituted benzyl alcohol and can influence the rates of reactions at the benzylic position.
Caption: Key reaction pathways for the benzyl alcohol moiety.
Applications in Research and Drug Development
This compound serves primarily as a sophisticated building block in organic synthesis. Its utility is most pronounced in fields where fine-tuning molecular properties is critical.
-
Pharmaceutical Intermediates : The trifluoromethyl group is a well-known "bioisostere" for other groups and is often incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3] The sulfonyl group further modulates these electronic and solubility properties. This molecule is therefore a key intermediate for introducing the 4-(trifluoromethylsulfonyl)phenyl moiety into potential therapeutics.
-
Agrochemicals : Similar to pharmaceuticals, the inclusion of fluorinated groups can significantly enhance the biological activity and environmental persistence of agrochemicals like herbicides and pesticides.[3]
-
Materials Science : The compound's defined structure and high polarity make it a candidate for creating specialty polymers and advanced materials where specific electronic properties and thermal stability are desired.[3]
Safety and Handling
-
General Handling : Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[4]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
-
Incompatibilities : Keep away from strong oxidizing agents, acid chlorides, and acid anhydrides, as these can react exothermically with the alcohol group.[6]
-
First Aid : In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air. If ingested, wash out the mouth with water and seek medical advice.[5]
References
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Shaanxi Bloom Tech Co., Ltd. (n.d.). 4-(Trifluoromethyl)benzyl Alcohol CAS 349-95-1. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). 4-(Trifluoromethyl)benzyl alcohol, 98%. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethyl)benzyl alcohol (CAS 349-95-1). Retrieved from [Link]
- Google Patents. (2002). US6462242B1 - Process for preparing benzyl alcohols and their use.
-
NIST. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Retrieved from [Link]
-
NIST. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. Retrieved from [Link]
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Reddit. (2014). IR Spectrum of Benzyl Alcohol?. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol.... Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]
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The Strategic Role of 4-(Trifluoromethylsulfonyl)benzyl Alcohol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among the vast array of available building blocks, 4-(Trifluoromethylsulfonyl)benzyl alcohol (CAS No. 219872-98-7) has emerged as a compound of significant interest. Its unique molecular architecture, featuring a benzyl alcohol moiety functionalized with a trifluoromethylsulfonyl group, offers a powerful combination of properties that can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The trifluoromethyl (CF3) group is well-established as a bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2] The addition of the sulfonyl (SO2) linker further modulates these properties, providing a rigid and polar anchor that can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket. This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its applications and safe handling, designed to empower researchers in their pursuit of novel therapeutics.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting its influence on the properties of target molecules.
| Property | Value | Source(s) |
| CAS Number | 219872-98-7 | - |
| Molecular Formula | C₈H₇F₃O₃S | - |
| Molecular Weight | 240.20 g/mol | - |
| Appearance | White Solid | - |
| Melting Point | 40-42°C | [3] |
| Boiling Point (Predicted) | 329.9 ± 42.0 °C | [3] |
| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [3] |
| Solubility | Chloroform, Dichloromethane | [3] |
| Storage | 2-8°C, Refrigerator | - |
The trifluoromethylsulfonyl group at the para position of the benzene ring significantly influences the electron density of the aromatic system and the reactivity of the benzylic alcohol. This substitution pattern is crucial for its role as a versatile synthetic intermediate.
Caption: Chemical Structure of this compound
Synthesis and Manufacturing
The most common and efficient route to this compound is through the selective reduction of its corresponding aldehyde, 4-(Trifluoromethylsulfonyl)benzaldehyde. This transformation is typically achieved with high yield and purity using standard reducing agents.
Protocol 1: Reduction of 4-(Trifluoromethylsulfonyl)benzaldehyde with Sodium Borohydride
This protocol describes a representative lab-scale synthesis of this compound. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for the conversion of aldehydes to primary alcohols in the presence of other functional groups.[4]
Materials:
-
4-(Trifluoromethylsulfonyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Trifluoromethylsulfonyl)benzaldehyde (1.0 equivalent) in anhydrous methanol.
-
Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the reaction rate and minimize side reactions.
-
Reduction: Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution, ensuring the temperature remains at or below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0°C until gas evolution ceases. This step neutralizes the excess borohydride and hydrolyzes the borate ester intermediate.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Development
The trifluoromethylsulfonyl moiety is a valuable functional group in medicinal chemistry due to its ability to modulate key drug properties.[5] The benzyl alcohol functional group of the title compound serves as a versatile handle for further synthetic transformations, allowing for its incorporation into a wide range of molecular scaffolds.
Role as a Synthetic Intermediate
This compound is primarily used as an intermediate in the synthesis of more complex molecules. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group (e.g., a halide or tosylate) for nucleophilic substitution reactions. These transformations enable the introduction of the 4-(trifluoromethylsulfonyl)benzyl fragment into various drug candidates.
Modulation of Pharmacokinetic Properties
The incorporation of the trifluoromethylsulfonyl group can significantly enhance the metabolic stability of a drug molecule. The carbon-fluorine bonds are exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2] This can lead to a longer in vivo half-life and improved bioavailability. Furthermore, the sulfonyl group can influence the polarity and solubility of the molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
Enhancement of Pharmacodynamic Properties
The strong electron-withdrawing nature of the trifluoromethylsulfonyl group can alter the electronic properties of the entire molecule, potentially leading to enhanced binding affinity for a biological target. The sulfonyl group can act as a hydrogen bond acceptor, while the trifluoromethyl group can participate in favorable hydrophobic and dipole-dipole interactions within a protein's active site. While specific examples of drugs containing this exact fragment are not widespread in publicly available literature, the strategic use of similar motifs is well-documented. For instance, derivatives of trifluoromethyl-substituted benzyl compounds have been investigated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for the development of analgesics.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Inhalation: Avoid inhaling dust or vapors.
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.
-
The compound is generally stable under recommended storage conditions.
It is highly recommended to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety and handling information.
Conclusion
This compound is a valuable and versatile building block for researchers and drug development professionals. Its unique combination of a reactive benzyl alcohol handle and a property-modulating trifluoromethylsulfonyl group makes it a strategic component in the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is essential for leveraging its full potential in the design and development of the next generation of medicines.
References
- Wechem. (2025, June 3).
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- BenchChem. (2025). A Comparative Analysis of the Reactivity of 3- (Trifluoromethyl)benzaldehyde and 4.
- Tocris Bioscience. (2018, April 24).
- PubMed. (n.d.). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety.
- European Patent Office. (2017, July 28). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD.
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- RSC Publishing. (n.d.).
- Supporting Inform
- BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
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- Fisher Scientific. (2010, February 2).
- Covestro LLC. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol.
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- NIST. (n.d.). 4-(Trifluoromethyl)benzyl alcohol.
- Thermo Scientific Alfa Aesar. (n.d.). 4-(Trifluoromethyl)benzyl alcohol, 98%.
- CHEMISTRY. (2015, September 23).
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Spectroscopic Data for 4-(Trifluoromethylsulfonyl)benzyl alcohol: A Case of Limited Public Availability
A comprehensive search for publicly available spectroscopic data (NMR, IR, and MS) for 4-(Trifluoromethylsulfonyl)benzyl alcohol has revealed a significant scarcity of information. While basic physical properties such as melting point (40-42°C), predicted boiling point (329.9±42.0 °C), and predicted density (1.488±0.06 g/cm3 ) are listed by some chemical suppliers, detailed experimental spectra necessary for an in-depth technical guide are not readily accessible in common scientific databases.[1]
This lack of public data prevents the creation of a comprehensive technical guide on the spectroscopic characterization of this compound as originally requested.
An Alternative: Spectroscopic Analysis of 4-(Trifluoromethyl)benzyl alcohol
As a viable and well-documented alternative, this guide can provide a detailed spectroscopic analysis of the closely related compound, 4-(Trifluoromethyl)benzyl alcohol . This compound, which features a trifluoromethyl group (-CF3) instead of a trifluoromethylsulfonyl group (-SO2CF3) at the para position, is extensively characterized in scientific literature and spectral databases.
Should you wish to proceed with an in-depth technical guide on 4-(Trifluoromethyl)benzyl alcohol , the following sections would be developed in detail, adhering to the highest standards of scientific integrity and providing actionable insights for researchers and drug development professionals.
Proposed In-depth Technical Guide: Spectroscopic Characterization of 4-(Trifluoromethyl)benzyl alcohol
This guide would offer a comprehensive analysis of the spectroscopic data for 4-(Trifluoromethyl)benzyl alcohol, providing a foundational understanding of its molecular structure and properties.
Introduction
4-(Trifluoromethyl)benzyl alcohol is a critical building block in medicinal chemistry and materials science.[2] The presence of the trifluoromethyl group significantly influences the electronic properties and lipophilicity of molecules, often enhancing their biological activity and metabolic stability.[3] This section would elaborate on its applications and the importance of precise spectroscopic characterization.
Molecular Structure and Key Features
A foundational overview of the molecule's structure, highlighting the key functional groups: the hydroxyl group (-OH), the methylene bridge (-CH2-), the aromatic ring, and the trifluoromethyl group (-CF3).
Caption: Molecular structure of 4-(Trifluoromethyl)benzyl alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
3.1. ¹H NMR Spectroscopy
-
Experimental Protocol: A detailed, step-by-step methodology for sample preparation and data acquisition using a standard NMR spectrometer (e.g., 400 MHz).
-
Data Interpretation: An in-depth analysis of the proton signals. The aromatic region would show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The benzylic protons would appear as a singlet, and the hydroxyl proton as a broad singlet, which can be exchangeable with D₂O.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.62 | Doublet | 2H | Aromatic (H ortho to -CF₃) |
| ~7.47 | Doublet | 2H | Aromatic (H ortho to -CH₂OH) |
| ~4.77 | Singlet | 2H | -CH₂- |
| ~1.92 | Broad Singlet | 1H | -OH |
| Data acquired in CDCl₃. Chemical shifts are approximate and can vary slightly based on solvent and concentration. |
3.2. ¹³C NMR Spectroscopy
-
Experimental Protocol: A standardized procedure for obtaining a ¹³C NMR spectrum, including typical parameters.
-
Data Interpretation: A thorough assignment of each carbon signal. The trifluoromethyl carbon would be identifiable by its characteristic quartet due to C-F coupling. The aromatic carbons would show distinct signals, with the carbon attached to the -CF₃ group showing a larger chemical shift and coupling with fluorine.
| Chemical Shift (δ) ppm | Assignment |
| ~144.9 | Aromatic (C-CH₂OH) |
| ~129.9 (q, J ≈ 33 Hz) | Aromatic (C-CF₃) |
| ~127.0 | Aromatic (CH) |
| ~125.6 (q, J ≈ 4 Hz) | Aromatic (CH) |
| ~122.9 (q, J ≈ 272 Hz) | -CF₃ |
| ~64.6 | -CH₂OH |
| Data acquired in CDCl₃. Chemical shifts are approximate. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Experimental Protocol: A detailed workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.
-
Data Interpretation: Analysis of the key absorption bands. A broad peak around 3300 cm⁻¹ would indicate the O-H stretch of the alcohol. The C-H stretches of the aromatic ring and the methylene group would be observed around 3100-2850 cm⁻¹. Strong absorptions in the 1350-1100 cm⁻¹ region would be characteristic of the C-F stretching vibrations of the trifluoromethyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | O-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2900-2850 | Medium | Aliphatic C-H Stretch |
| ~1620 | Medium | C=C Aromatic Ring Stretch |
| ~1325 | Strong | C-F Stretch |
| ~1160, 1120 | Strong | C-F Stretch |
| ~1070 | Strong | C-O Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
Experimental Protocol: A standard procedure for obtaining an electron ionization (EI) mass spectrum.
-
Data Interpretation: Analysis of the mass-to-charge ratio (m/z) of the molecular ion and key fragment ions. The molecular ion peak [M]⁺ would be expected at m/z 176. Common fragmentation pathways would include the loss of water [M-H₂O]⁺, and the formation of the stable tropylium-like ion.
Caption: Proposed key fragmentation pathways for 4-(Trifluoromethyl)benzyl alcohol in EI-MS.
Conclusion
A summary of the key spectroscopic features of 4-(Trifluoromethyl)benzyl alcohol, emphasizing how a multi-technique approach provides a comprehensive and unambiguous characterization of the molecule.
References
A comprehensive list of all cited sources with full titles, source information, and clickable URLs would be provided upon confirmation to proceed with the analysis of 4-(Trifluoromethyl)benzyl alcohol.
Sources
A-Scientist's Guide to the Solubility of 4-(Trifluoromethylsulfonyl)benzyl Alcohol in Organic Solvents: A Predictive and Methodological Approach
Executive Summary
4-(Trifluoromethylsulfonyl)benzyl alcohol is a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is profoundly influenced by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide addresses the critical need for a comprehensive understanding of its solubility profile. Due to a notable scarcity of publicly available quantitative solubility data for this specific molecule, this paper adopts a dual approach. First, it establishes a robust theoretical framework to predict solubility based on fundamental physicochemical principles. This is achieved by analyzing the structural contributions of its constituent moieties—the benzyl alcohol core, the electron-withdrawing trifluoromethyl group, and the highly polar sulfonyl group. For comparative analysis, the well-characterized analogue, 4-(Trifluoromethyl)benzyl alcohol, is used as a reference. Second, this guide provides detailed, field-proven experimental protocols for researchers to determine the solubility of this and similar compounds with high fidelity. This predictive and methodological guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions in experimental design and process development.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone physicochemical property that governs its journey from laboratory synthesis to final application. For this compound (CAS No. 177490-32-7), understanding its behavior in organic solvents is paramount. Poor solubility can lead to challenges in reaction kinetics, yield, purification, and formulation, creating significant bottlenecks in development timelines.
This document serves as an in-depth technical resource on the solubility of this compound. Given the current lack of extensive empirical data in the public domain, a predictive approach grounded in chemical theory is employed. We will dissect the molecule's structure to forecast its interactions with a range of solvent classes. Furthermore, we provide actionable, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility, ensuring that researchers can generate the precise data required for their specific applications.
Molecular Structure and Physicochemical Profile Analysis
The solubility of a compound is dictated by its intermolecular interactions with the solvent. To predict these interactions for this compound, we must first understand its inherent structural and electronic properties.
The molecule can be deconstructed into three key functional regions:
-
Benzyl Alcohol Core : Provides a foundation of aromatic character (hydrophobicity) and the capacity for hydrogen bonding via the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor.
-
Trifluoromethyl (-CF₃) Group : A potent electron-withdrawing group that increases the acidity of the hydroxyl proton and contributes to the molecule's overall polarity. Its fluorinated nature also imparts some lipophilic character.
-
Sulfonyl (-SO₂-) Group : This is the most significant contributor to the molecule's polarity. The sulfonyl group is a strong hydrogen bond acceptor and possesses a large dipole moment. Its presence is expected to drastically increase polarity compared to analogues lacking this feature.
Comparative Analysis with a Structural Analogue
To ground our predictions, we will use 4-(Trifluoromethyl)benzyl alcohol (CAS No. 349-95-1) as a reference compound.[1][2][3][4] It shares the benzyl alcohol and trifluoromethyl moieties but lacks the highly polar sulfonyl group.
Table 1: Physicochemical Properties of the Reference Analogue
| Property | Value (for 4-(Trifluoromethyl)benzyl alcohol) | Source |
|---|---|---|
| CAS Number | 349-95-1 | [3] |
| Molecular Formula | C₈H₇F₃O | [3] |
| Molecular Weight | 176.14 g/mol | [1][3] |
| Melting Point | 18-20 °C | [4] |
| Boiling Point | 78-80 °C (at 4 mmHg) | [4] |
| Density | ~1.288 g/mL |[4] |
Predicted Impact of the Sulfonyl Group
The introduction of the -SO₂- group to form this compound is expected to have the following consequences:
-
Increased Polarity : The sulfonyl group is significantly more polar than a direct C-C bond. This will increase the molecule's affinity for polar solvents.
-
Enhanced Hydrogen Bond Acceptance : The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, further promoting solubility in protic solvents like alcohols.
-
Increased Molecular Weight : The molecular weight increases to 240.19 g/mol , which can sometimes slightly decrease solubility, all else being equal.
-
Higher Melting Point : The stronger intermolecular dipole-dipole interactions and potential for more ordered crystal packing would suggest a significantly higher melting point than the analogue, meaning more energy is required to break the crystal lattice.
Theoretical Framework for Solubility Prediction
The Principle of "Like Dissolves Like"
This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.
-
Polar Solvents (e.g., Methanol, DMSO, Acetone) will be effective at dissolving polar solutes. The high polarity of the sulfonyl and hydroxyl groups in this compound suggests strong favorable interactions with these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene) are less likely to be effective solvents. The energy required to break the strong dipole-dipole interactions of the solute would not be compensated by the weak van der Waals forces formed with a nonpolar solvent.
Hansen Solubility Parameters (HSP)
A more quantitative approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δD : Energy from dispersion forces.
-
δP : Energy from polar (dipole-dipole) forces.
-
δH : Energy from hydrogen bonding.
The principle is that substances with similar (δD, δP, δH) coordinates are likely to be miscible.[5][6] While the exact HSP of this compound are not published, we can infer that it will have high δP and δH values due to the sulfonyl and hydroxyl groups. Therefore, solvents with similarly high δP and δH values are predicted to be the best candidates.
Table 2: Hansen Solubility Parameters for Common Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Compatibility |
|---|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | High (Strong polar & H-bond acceptor) |
| Methanol | 14.7 | 12.3 | 22.3 | High (Strong polar & H-bond donor/acceptor) |
| Acetone | 15.5 | 10.4 | 7.0 | High (Strong polar & H-bond acceptor) |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Moderate (Good H-bond acceptor, lower polarity) |
| Dichloromethane | 17.0 | 7.3 | 7.1 | Moderate (Apolar but polarizable) |
| Toluene | 18.0 | 1.4 | 2.0 | Low (Primarily dispersion forces) |
| n-Hexane | 14.9 | 0.0 | 0.0 | Very Low (Dispersion forces only) |
(Data sourced from various HSP databases and literature.[5][7])
Predicted Solubility Profile and Molecular Interactions
Based on the theoretical analysis, a qualitative solubility profile for this compound can be predicted.
Table 3: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High to Very High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent match the solute's properties.[8] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding (donor and acceptor) and dipole-dipole interactions. |
| Ethers | THF, Dioxane | Moderate | Can act as hydrogen bond acceptors but have lower overall polarity. |
| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Can dissolve moderately polar compounds but lack strong H-bonding capabilities. |
| Aromatic | Toluene, Benzene | Low | Dominated by dispersion forces, insufficient to overcome the solute's strong polar interactions. |
| Aliphatic | n-Hexane, Heptane | Very Low / Insoluble | Exclusively dispersion forces; highly incompatible with the polar solute. |
Visualization of Molecular Interactions
The diagram below illustrates the key intermolecular forces responsible for the dissolution of this compound in a polar protic solvent like methanol.
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A Technical Guide to the Thermal Stability of 4-(Trifluoromethylsulfonyl)benzyl alcohol
Abstract
4-(Trifluoromethylsulfonyl)benzyl alcohol is a key building block in modern synthetic chemistry, valued for its unique electronic properties imparted by the potent trifluoromethylsulfonyl (triflyl) group. Its application in the synthesis of pharmaceuticals and advanced materials necessitates a thorough understanding of its thermal stability. This guide provides an in-depth analysis of the thermal behavior of this compound, presenting a framework for its safe handling, storage, and use in process development. We will explore the fundamental principles of thermal decomposition for aryl sulfones, outline standard analytical methodologies for thermal hazard assessment, propose potential decomposition pathways, and offer actionable protocols for researchers and drug development professionals.
Introduction: The Significance of Thermal Stability in Process Chemistry
This compound, with its benzylic alcohol functionality and a strongly electron-withdrawing triflyl group, presents a unique combination of reactivity and potential thermal liability. The triflyl group is one of the most powerful electron-withdrawing groups, significantly influencing the reactivity of the aromatic ring and the benzyl alcohol moiety. Understanding the temperature at which this molecule begins to decompose, the energy it releases upon decomposition, and the byproducts it generates is paramount for ensuring laboratory and process safety. Uncontrolled thermal decomposition can lead to runaway reactions, pressure buildup, and the release of hazardous gases such as sulfur dioxide (SO₂).
This document serves as a technical resource, consolidating theoretical knowledge with practical, field-proven methodologies to characterize and manage the thermal risks associated with this compound.
Physicochemical and Hazard Profile
A baseline understanding of the compound's properties is the first step in a comprehensive safety assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 219872-98-7 | [1] |
| Molecular Formula | C₈H₇F₃O₃S | N/A |
| Molecular Weight | 256.20 g/mol | N/A |
| Melting Point | 40-42°C | [2] |
| Boiling Point | 329.9 ± 42.0 °C (Predicted) | [2] |
| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Chloroform, Dichloromethane | [2] |
General hazard information for related sulfonyl and benzyl alcohol compounds suggests that irritation to the eyes, skin, and respiratory system should be anticipated.[3][4][5] Incompatible materials typically include strong oxidizing agents, bases, and water, as some sulfonyl derivatives can react violently or release toxic gases upon contact.[6][7][8]
Thermal Hazard Assessment: An Integrated Analytical Approach
A multi-technique approach is essential for a robust evaluation of thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) form the cornerstone of this assessment.
Core Principles of Analysis
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the onset temperature of decomposition (T_onset), the maximum heat flow (T_peak), and the total energy released (enthalpy of decomposition, ΔH_d). A sharp exothermic peak is a clear indicator of a decomposition event.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information on the decomposition temperature range and the mass of volatile byproducts generated. When coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR), TGA can identify the gaseous decomposition products.
The following diagram illustrates a logical workflow for assessing thermal stability.
Caption: Workflow for Thermal Hazard Evaluation.
Interpreting Potential Results
While specific experimental data for this compound is not publicly available, studies on analogous aryl sulfones provide a strong predictive framework. The thermal decomposition of acyclic aromatic sulfones typically initiates at temperatures above 350°C.[9] However, the presence of the benzylic alcohol and the highly activating triflyl group may lower this onset temperature.
Table 2: Hypothetical Thermal Analysis Data Summary
| Parameter | Expected Observation | Implication for Safety |
| DSC T_onset | 200 - 350°C | Defines the initial temperature limit for safe handling. |
| DSC ΔH_d | -100 to -400 J/g | Quantifies the energy release; higher values indicate greater potential for a runaway reaction. |
| TGA Mass Loss | Significant mass loss concurrent with DSC exotherm | Confirms decomposition and quantifies volatile products. A major loss step would likely correspond to the elimination of SO₂ and CF₃ groups. |
Proposed Thermal Decomposition Mechanism
The thermal decomposition of sulfones is known to proceed via homolytic bond cleavage.[10] The Carbon-Sulfur (C-S) bond is typically the weakest link in the sulfonyl group. For this compound, the decomposition is likely initiated by the homolytic cleavage of the aryl C-S bond.
The proposed pathway involves:
-
Initiation: Homolytic cleavage of the Ar-SO₂CF₃ bond to form an aryl radical and a trifluoromethylsulfonyl radical.
-
Propagation/Decomposition: The trifluoromethylsulfonyl radical is unstable and likely fragments, eliminating sulfur dioxide (SO₂) and generating a trifluoromethyl radical (•CF₃).
-
Further Reactions: The highly reactive radicals (aryl, •CF₃) can then abstract hydrogen atoms or combine to form a complex mixture of polymeric and small-molecule byproducts. The benzyl alcohol moiety may also undergo oxidation or dehydration reactions at elevated temperatures.
Caption: Plausible Thermal Decomposition Pathway.
The generation of gaseous SO₂ is a critical safety concern due to its toxicity and corrosivity.
Experimental Protocols for Thermal Analysis
Adherence to standardized protocols is crucial for generating reliable and comparable data.
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated or hermetically sealed aluminum pan. The use of high-pressure pans is critical to contain any evolved gas and prevent cell contamination.
-
Experimental Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. A standard rate of 10°C/min is used for initial screening.[11]
-
Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
-
Data Analysis: Determine the onset temperature of any exothermic event, the peak temperature, and integrate the peak area to calculate the enthalpy of decomposition (ΔH_d).
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Experimental Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.
-
Use a nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of mass loss (T_onset) and correlate the mass loss steps with potential decomposition events identified by DSC.
Safe Handling, Storage, and Scale-Up Considerations
The insights gained from thermal analysis directly inform safe operational practices.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[7][8] Given its relatively low melting point (40-42°C), refrigeration is recommended to maintain its solid state and minimize vapor pressure.[2]
-
Handling: Always handle this compound in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][12] Avoid creating dust if handling the solid form.
-
Process Safety:
-
The maximum process temperature should be set well below the decomposition onset temperature determined by DSC. A safety margin of at least 50-100°C is advisable, depending on the scale of the reaction.
-
Reactions involving this compound should be designed with adequate cooling capacity to handle both the reaction exotherm and any potential deviation in temperature.
-
Avoid conditions that could catalyze decomposition, such as the presence of strong bases or metals, unless part of a controlled reaction scheme.
-
During scale-up, consider the change in the surface-area-to-volume ratio, which can affect heat dissipation. A formal process hazard analysis (PHA) is recommended before proceeding to pilot or manufacturing scale.
-
Conclusion
This compound is a valuable synthetic intermediate, but its thermal stability must be carefully evaluated to ensure safe use. The combination of a benzylic alcohol and a powerful triflyl group suggests a potential for thermal decomposition at elevated temperatures. Based on the chemistry of analogous aryl sulfones, the primary decomposition pathway likely involves the cleavage of the C-S bond and the subsequent elimination of toxic and corrosive sulfur dioxide gas.[9][10] A systematic approach using DSC and TGA is essential to quantify the decomposition onset temperature and associated energy release. By integrating this data into a comprehensive risk assessment, researchers and chemical engineers can establish safe operating limits for the handling, storage, and reaction of this compound, enabling its use in the advancement of science and medicine.
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SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride. Fisher Scientific.
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The Aryl Trifluoromethyl Sulfone Motif: A Technical Guide to Application in Research & Development
Executive Summary
The aryl trifluoromethyl sulfone (ArSO₂CF₃), or triflone, functional group is rapidly emerging from a niche chemical curiosity to a cornerstone moiety in the design of advanced pharmaceuticals and functional materials. Its growing prominence is attributable to a unique confluence of physicochemical properties: the trifluoromethyl group imparts exceptional metabolic stability and high lipophilicity, while the sulfone acts as a potent electron-withdrawing group and a rigid, three-dimensional scaffold. This guide provides researchers, medicinal chemists, and materials scientists with an in-depth understanding of the fundamental principles governing the utility of aryl trifluoromethyl sulfones. We will explore its strategic deployment in drug discovery as a bioisosteric element to enhance pharmacokinetics and potency, its use in creating highly specific molecular probes for PET imaging, and its emerging potential as a latent electrophile for covalent inhibitors. Furthermore, we will detail its application in materials science for creating high-performance polymers with enhanced thermal stability and desirable dielectric properties. This document consolidates field-proven insights, detailed synthetic protocols, and quantitative data to serve as a practical resource for leveraging the powerful attributes of the aryl trifluoromethyl sulfone motif in research and development.
The Trifluoromethyl Sulfone Moiety: A Profile of Reactivity and Influence
The utility of the aryl trifluoromethyl sulfone group is a direct consequence of the synergistic interplay between its two components: the sulfone (SO₂) and the trifluoromethyl (CF₃) group. Understanding these foundational properties is critical to rationally designing molecules that exploit their advantages.
Key Physicochemical Properties:
-
Extreme Electron-Withdrawing Nature: The SO₂CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. This is quantitatively demonstrated by its Hammett constant (σₚ), which is approximately 0.93.[1] This strong inductive effect can profoundly influence the properties of the attached aryl ring, modulating the pKa of nearby functional groups and altering the molecule's interaction with biological targets.[2]
-
High Lipophilicity: Fluorination is a well-established strategy for increasing a molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability. The trifluoromethyl group makes a significant lipophilic contribution, with a Hansch parameter (π) of +0.88.[3] This property is crucial for drugs targeting the central nervous system or requiring efficient cell penetration.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3] This inherent strength renders the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[3] This "metabolic blocking" can significantly increase a drug's half-life and reduce the potential for reactive metabolite formation.
-
Geometric and Steric Profile: The sulfone group introduces a stable tetrahedral geometry, providing a rigid, three-dimensional anchor that can orient the trifluoromethyl group and the aryl ring in defined spatial arrangements for optimal interaction with protein binding pockets.
The logical relationship between these core properties and their downstream applications is a central theme of this guide.
Caption: Relationship between core properties and applications.
Applications in Medicinal Chemistry & Drug Discovery
The unique profile of the aryl trifluoromethyl sulfone group makes it a highly valuable tool for addressing common challenges in drug development, from improving metabolic stability to enabling novel therapeutic modalities.
A Strategic Bioisostere for Enhanced Potency and ADME Properties
Bioisosteric replacement is a cornerstone of medicinal chemistry, where a functional group is swapped for another to improve a molecule's properties while retaining its desired biological activity. The aryl trifluoromethyl sulfone moiety can be considered a bioisostere for other groups, such as sulfonamides or even nitro groups, often with significant advantages.
Causality in Action: The decision to introduce a trifluoromethyl sulfone is often driven by the need to enhance metabolic stability without sacrificing, and ideally while improving, potency. For example, in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors, a target for treating cardiovascular disease, molecules containing trifluoromethylated sulfonamide structures have shown high efficacy.[4] While not a direct sulfone, the principle is transferable. Replacing a metabolically labile methylsulfonamide with a trifluoromethyl sulfone would be a rational design strategy to block N-dealkylation or oxidation while increasing the electron-withdrawing character to potentially enhance binding interactions.
| Compound Class | Target | Key Finding | IC₅₀ Value | Reference |
| Aryl-Urea Derivative 7 | PACA2 Cancer Cell Line | Sulfonyl group enhances anticancer activity | 44.4 µM | [1] |
| Aryl-Urea Derivative 8 | PACA2 Cancer Cell Line | Trifluoromethyl & sulfonyl groups show synergy | 22.4 µM | [1] |
| Benzamide Derivative 8a | CETP | Trifluoromethoxy group enhances activity | 1.6 µM | [5] |
| Benzylamino Benzamide 9c | CETP | Trifluoromethyl group contributes to high potency | 1.03 µM | [5] |
| Note: The data presented illustrates the impact of trifluoromethyl and sulfonyl/sulfonamide groups on biological activity. Direct comparative IC₅₀ data for a specific scaffold with and without the ArSO₂CF₃ moiety is limited in publicly available literature, but these examples provide strong directional evidence for their utility. |
In the Design of Targeted Probes for PET Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique crucial for clinical diagnostics and drug development.[6] It requires radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (¹⁸F). The trifluoromethyl sulfone group is an ideal anchor for ¹⁸F-labeling.[6][7]
Expertise-Driven Choice: The chemical inertness and metabolic stability of the trifluoromethyl group ensure that once the ¹⁸F-CF₃ group is installed, it remains on the tracer molecule in vivo. This is critical for obtaining clear, accurate images of tracer distribution over time, as premature metabolism and release of the ¹⁸F label would lead to high background noise and uninterpretable scans. The development of methods using the [¹⁸F]Ruppert-Prakash reagent ([¹⁸F]TMSCF₃) has made the synthesis of ¹⁸F-labeled aryl trifluoromethyl sulfones operationally straightforward from widely available aryl sulfonyl fluoride precursors.[6][7]
Emerging Potential as a Covalent Warhead
Targeted covalent inhibitors have seen a resurgence in drug discovery, offering the benefits of prolonged duration of action and high potency. These molecules typically pair a high-affinity recognition motif with a moderately reactive electrophile ("warhead") that forms a permanent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine, tyrosine) on the target protein.
While the trifluoromethyl sulfone itself is generally considered stable, its strong electron-withdrawing nature activates the sulfur center. This raises the intriguing possibility of it acting as a "latent" electrophile, similar to the closely related aryl fluorosulfate (-OSO₂F) and aryl sulfonyl fluoride (-SO₂F) motifs.[6][8][9] These groups are known to react with nucleophilic residues like tyrosine and lysine in a proximity-driven manner, a mechanism termed Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[6][9] The reaction is highly dependent on the local protein microenvironment, where a nearby basic residue can activate the nucleophile and/or assist in the departure of the fluoride leaving group, ensuring high selectivity with minimal off-target reactivity.[6]
Caption: Conceptual pathway for covalent inhibition.
While direct evidence for aryl trifluoromethyl sulfones acting as covalent warheads in approved drugs is still emerging, their structural similarity to validated SuFEx warheads makes this a fertile area for future research.
Applications in Advanced Materials Science
The same properties that make aryl trifluoromethyl sulfones attractive in biology also impart significant advantages in materials science, particularly in the synthesis of high-performance polymers.
Enhancing Poly(aryl ether sulfone)s (PAESs):
Poly(aryl ether sulfone)s are a class of engineering thermoplastics known for their high thermal stability, mechanical strength, and chemical resistance. Incorporating trifluoromethyl groups, often via monomers containing the trifluoromethyl sulfone moiety, can further enhance these properties.
-
Increased Thermal Stability: The rigidity of the sulfone group and the bulky nature of the CF₃ group can increase the glass transition temperature (Tg) of the polymer, allowing it to maintain its structural integrity at higher temperatures.[10]
-
Improved Solubility: The presence of bulky, pendant trifluoromethyl-substituted phenyl groups can disrupt polymer chain packing, leading to improved solubility in common organic solvents. This is a significant advantage for processing and casting thin films.[10]
-
Low Dielectric Constant: For applications in microelectronics and high-frequency communications (e.g., 5G), materials with a low dielectric constant (low-k) are required to reduce signal delay and cross-talk. The introduction of fluorine lowers the polarizability of the polymer and can increase the free volume, both of which contribute to a lower dielectric constant.[10][11]
-
Hydrophobicity: Fluorinated polymers are notoriously hydrophobic, leading to very low water uptake. This is critical for applications where performance must be maintained in humid environments.[10]
Core Synthetic Methodologies
A key advantage of the aryl trifluoromethyl sulfone motif is its accessibility through reliable synthetic routes from common starting materials. The trifluoromethylation of arylsulfonyl chlorides is a robust and scalable method.
General Protocol: Synthesis of Aryl Trifluoromethyl Sulfones via Trifluoromethylation of Arylsulfonyl Chlorides
This protocol describes a general, metal-free procedure adapted from methodologies utilizing Umemoto's or similar electrophilic CF₃⁺ reagents.[12] The causality behind this choice is its operational simplicity and high functional group tolerance, making it suitable for complex molecule synthesis.
Workflow Diagram:
Caption: General workflow for synthesis from sulfonyl chlorides.
Step-by-Step Methodology:
Part A: Reduction of Arylsulfonyl Chloride to Sodium Arylsulfinate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the desired arylsulfonyl chloride (1.0 equiv).
-
Reagent Addition: Add sodium sulfite (Na₂SO₃, 2.0 equiv) and sodium bicarbonate (NaHCO₃, 2.0 equiv), followed by a mixture of water and ethanol (e.g., 1:1 v/v). The solvent volume should be sufficient to create a stirrable slurry.
-
Heating: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Isolation: Allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting solid residue contains the sodium arylsulfinate salt. This crude salt is often used directly in the next step after thorough drying.
Part B: Trifluoromethylation of Sodium Arylsulfinate
-
Reaction Setup: In a new, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the crude sodium arylsulfinate (1.0 equiv) and an electrophilic trifluoromethylating agent, such as Umemoto's reagent II (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate, ~1.2 equiv).
-
Solvent Addition: Add a dry, polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS. Rationale: The choice of an electrophilic CF₃⁺ source allows for a direct reaction with the nucleophilic sulfinate salt.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure aryl trifluoromethyl sulfone.
This two-step, one-pot adaptation provides a reliable pathway to a wide range of substituted aryl trifluoromethyl sulfones, forming a solid foundation for further research.
Conclusion and Future Outlook
The aryl trifluoromethyl sulfone motif is a powerful and versatile functional group whose full potential is still being realized. Its robust physicochemical profile—combining metabolic stability, high lipophilicity, and strong electron-withdrawing character—provides a compelling toolkit for overcoming long-standing challenges in both drug discovery and materials science. In medicinal chemistry, its role as a stability-enhancing bioisostere is well-established, while its applications in PET imaging are rapidly expanding. The horizon is particularly exciting in the area of covalent inhibitors, where the SuFEx-like reactivity of this "latently" electrophilic group could pave the way for a new class of highly selective therapeutics. In materials science, the continued incorporation of this moiety into polymers promises materials with superior thermal and dielectric properties tailored for next-generation electronics and aerospace applications. As synthetic methodologies become even more refined and our understanding of its nuanced interactions deepens, the aryl trifluoromethyl sulfone is poised to become an indispensable component in the design of the next generation of molecules that will define our future.
References
- Song, Q., & Li, Z. (2016). Practical and efficient synthesis of aryl trifluoromethyl sulfones from arylsulfonyl chlorides with Umemoto's reagent II. Tetrahedron Letters, 57(38), 4309-4311. (URL not available in search results)
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Martin-Gago, P., & Olsen, C. A. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 58(4), 1074-1084. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phenyl Trifluoromethyl Sulfone: A Key Enabler in Pharmaceutical and Materials Science. PharmaChem.com. [Link]
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Allen, C. F. H., & House, C. J. (1958). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 38, 83. [Link]
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Mohassab, A. M., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17657. [Link]
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Martin-Gago, P., & Olsen, C. A. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie (International ed. in English), 58(4), 1074–1084. [Link]
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Al-Rashood, S. T., et al. (2022). Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In Vitro Validation. Medicinal Chemistry, 19(4), 393-404. [Link]
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Doral, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3309. [Link]
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Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951. [Link]
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Nakagawa, R., et al. (2023). Biomolecular Targeted Covalent Inhibitors. Encyclopedia.pub. [Link]
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Narayanan, A., & Jones, L. H. (2015). A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. Chemical Science, 6(5), 2950-2954. [Link]
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Martin-Gago, P., & Olsen, C. A. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 58(4). [Link]
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Wang, J., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymers, 15(9), 2139. [Link]
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Meng, F. B., et al. (2012). Poly(aryl ether ketone/sulfone)s containing ortho-methyl and pendant trifluoromethyl-substituted phenyl groups: Synthesis and properties. High Performance Polymers, 24(8), 692-701. [Link]
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de la Cruz, P., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3309. [Link]
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Zhang, Y., et al. (2024). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Organic Letters, 26(3), 612-617. [Link]
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de la Cruz, P., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 29(13), 3097. [Link]
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Bouhadjera, M. A., et al. (2022). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 27(19), 6432. [Link]
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Marhold, M., et al. (2010). Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups. Journal of Polymer Science Part A: Polymer Chemistry, 48(20), 4447-4461. [https://www.semanticscholar.org/paper/Fluorinated-high-performance-polymers%3A-Poly(arylene-Marhold-Zolotukhin/d55956793f77918a1a365f57a3e792e3a73c0906]([Link]
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Sharma, B., et al. (2014). Semi-fluorinated Poly(aryl ether sulfone)s via step-growth polymerization of perfluorocyclohexene with bisphenols. Journal of Polymer Science Part A: Polymer Chemistry, 52(8), 1146-1156. [Link]
- Ghorpade, S. R., & Reddy, R. (2015). A process for the synthesis of aryl sulfones.
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Fu, Y., et al. (2013). CuI Catalyzed Sulfonylation of Organozinc Reagents with Sulfonyl halides. Organic & Biomolecular Chemistry, 11(15), 2485-2488. [Link]
-
Ahmad, S., et al. (2015). Sulfones: An important class of organic compounds with diverse biological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 19-25. [Link]
-
Veth, L., et al. (2024). Synthesis of 18F-labeled Aryl Trifluoromethyl Sulfones, -Sulfoxides, and -Sulfides for Positron Emission Tomography. Angewandte Chemie International Edition, 63(27), e202404278. [Link]
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Methodological & Application
The Synthetic Versatility of 4-(Trifluoromethylsulfonyl)benzyl Alcohol: A Guide for the Research Chemist
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethylsulfonyl (-SO₂CF₃) group, a powerful electron-withdrawing moiety, imparts unique electronic properties, enhances metabolic stability, and modulates the lipophilicity of parent molecules. This guide focuses on 4-(Trifluoromethylsulfonyl)benzyl alcohol (CAS No. 219872-98-7), a bifunctional building block poised for a significant role in the synthesis of complex chemical architectures.
While detailed, peer-reviewed protocols for this specific alcohol are not abundantly available in public literature, its structural analogy to other substituted benzyl alcohols allows for the confident extrapolation of its reactivity. This document provides a framework for its synthetic manipulation, grounded in established chemical principles and supported by general protocols for key transformations. It is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling them to harness the potential of this versatile reagent.
Physicochemical Properties and Reactivity Profile
This compound , also known as [4-(trifluoromethylsulfonyl)phenyl]methanol, possesses a primary alcohol and a potent trifluoromethylsulfonyl group on a benzene ring. This unique combination dictates its reactivity.
| Property | Value |
| CAS Number | 219872-98-7 |
| Molecular Formula | C₈H₇F₃O₃S |
| Molecular Weight | 240.20 g/mol |
The strongly electron-withdrawing nature of the -SO₂CF₃ group significantly influences the reactivity of the benzylic alcohol. This manifests in several key ways:
-
Enhanced Acidity of the Hydroxyl Proton: The inductive effect of the trifluoromethylsulfonyl group increases the acidity of the alcohol proton compared to unsubstituted benzyl alcohol.
-
Activation towards Nucleophilic Substitution: The benzylic carbon is rendered more electrophilic, facilitating nucleophilic substitution reactions.
-
Facile Oxidation: The benzylic C-H bonds are weakened, making the alcohol susceptible to oxidation to the corresponding aldehyde and carboxylic acid.
Core Synthetic Transformations
The utility of this compound as a building block is realized through a variety of fundamental organic transformations. Below are detailed application notes and generalized protocols for its key reactions.
Oxidation to 4-(Trifluoromethylsulfonyl)benzaldehyde
The oxidation of this compound to its corresponding aldehyde is a pivotal transformation, providing access to a key intermediate for imine formation, Wittig reactions, and other carbonyl chemistries. Given the electron-deficient nature of the substrate, mild and selective oxidation methods are recommended to avoid over-oxidation to the carboxylic acid.
Protocol: Selective Oxidation using Manganese Dioxide
This protocol is a general method for the oxidation of benzylic alcohols to aldehydes. Optimization of reaction time and temperature may be required for this compound.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of alcohol) in a round-bottom flask, add activated MnO₂ (5-10 eq).
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
If the reaction is sluggish, gentle heating to reflux may be applied.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake with additional DCM.
-
Combine the filtrates and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to afford the crude 4-(trifluoromethylsulfonyl)benzaldehyde.
-
Purify the product by column chromatography on silica gel or recrystallization as needed.
Causality Behind Experimental Choices:
-
Manganese Dioxide: A mild and selective oxidizing agent for benzylic and allylic alcohols, minimizing the risk of over-oxidation.
-
Dichloromethane: A common solvent for oxidation reactions due to its inertness and ability to dissolve a wide range of organic compounds.
-
Celite® Filtration: Aids in the removal of the fine MnO₂ particles, preventing clogging of filter paper and ensuring efficient separation.
Etherification via Williamson Ether Synthesis
The hydroxyl group of this compound can be readily converted into an ether linkage. The Williamson ether synthesis, a robust and versatile method, is well-suited for this transformation. This involves deprotonation of the alcohol to form the more nucleophilic alkoxide, followed by reaction with an alkyl halide.
Protocol: O-Alkylation with an Alkyl Halide
This is a generalized protocol and the choice of base and solvent may need to be optimized based on the specific alkyl halide used.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe and needle for addition of reagents
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.
-
Anhydrous THF/DMF: Polar aprotic solvents that are suitable for Sₙ2 reactions and can dissolve both the alkoxide and the alkyl halide.
-
Inert Atmosphere: Prevents quenching of the strongly basic NaH by atmospheric moisture.
Nucleophilic Substitution via Activation of the Hydroxyl Group
The hydroxyl group of this compound is a poor leaving group. To facilitate its displacement by a nucleophile, it must first be converted into a better leaving group, such as a tosylate or a halide.
Protocol: Conversion to 4-(Trifluoromethylsulfonyl)benzyl Bromide
This protocol describes the conversion of the alcohol to the corresponding benzyl bromide using phosphorus tribromide, a common and effective reagent for this transformation.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Diethyl Ether or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add PBr₃ (0.4 eq) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC analysis.
-
Cool the reaction mixture back to 0 °C and slowly quench with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude 4-(trifluoromethylsulfonyl)benzyl bromide.
-
The product can be used in the next step without further purification or purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Phosphorus Tribromide: A classic reagent for converting primary and secondary alcohols to the corresponding alkyl bromides with high efficiency.
-
Anhydrous Conditions: PBr₃ reacts with water, so anhydrous conditions are necessary to maintain its reactivity.
-
Aqueous Bicarbonate Quench: Neutralizes any remaining PBr₃ and acidic byproducts.
Visualization of Synthetic Pathways
The following diagrams illustrate the central role of this compound as a synthetic intermediate.
Caption: Key synthetic routes originating from this compound.
Caption: Synthetic relationship between key compounds.
Applications in Medicinal Chemistry and Drug Discovery
The trifluoromethylsulfonyl group is a bioisostere of several other functional groups and can significantly enhance the binding affinity of a ligand to its target protein. The incorporation of the 4-(trifluoromethylsulfonyl)benzyl moiety into a drug candidate can therefore be a valuable strategy for lead optimization. This building block allows for the introduction of this key pharmacophore through stable ether or carbon-carbon bonds.
Conclusion
This compound is a promising building block for organic synthesis, offering a gateway to a diverse range of functionalized molecules. Its unique electronic properties, conferred by the powerful trifluoromethylsulfonyl group, make it an attractive component for the design of novel pharmaceuticals and advanced materials. While specific, optimized protocols for this compound are not widely documented, the general methodologies presented in this guide provide a solid foundation for its synthetic exploration. As with any new substrate, careful optimization of reaction conditions is paramount to achieving high yields and purity.
References
- At present, there is a lack of specific, peer-reviewed publications detailing the synthesis and reactivity of this compound (CAS 219872-98-7) in publicly accessible databases. The protocols and discussions provided herein are based on established principles of organic chemistry and reactivity patterns of analogous substituted benzyl alcohols. Researchers are encouraged to consult standard organic chemistry textbooks and databases for general procedures on the reactions discussed.
Application Notes & Protocols: Strategic Derivatization of 4-(Trifluoromethylsulfonyl)benzyl Alcohol for Advanced Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 4-(Trifluoromethylsulfonyl)benzyl alcohol. This key building block is of significant interest due to the presence of the trifluoromethylsulfonyl (triflone) group, a powerful electron-withdrawing moiety that can enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] We present detailed, field-proven protocols for three essential transformations of the primary alcohol: conversion to the corresponding benzyl bromide, etherification via Williamson and Mitsunobu reactions, and ester formation. The causality behind experimental choices, self-validating protocol design, and robust analytical characterization methods are emphasized throughout to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of the 4-(Trifluoromethylsulfonyl)benzyl Moiety
The 4-(trifluoromethylsulfonyl)phenyl group is a critical pharmacophore in modern drug design. Its strong electron-withdrawing nature significantly impacts the acidity of adjacent protons, modulates the metabolic stability of the molecule, and can improve binding affinity through specific electronic interactions with target proteins.[1][3] The parent compound, this compound, serves as a versatile starting point for incorporating this valuable moiety into more complex molecular architectures.
The primary alcohol functional group is a nexus for a variety of chemical transformations. However, its direct use in coupling reactions can be limited. Therefore, derivatization to more reactive intermediates is a cornerstone of its synthetic application. This guide details robust protocols for converting the alcohol into key derivatives, thereby expanding its utility in discovery chemistry and process development.
Core Derivatization Strategies
We will focus on three classes of derivatives that offer broad synthetic applicability:
-
Benzyl Bromides: Excellent electrophiles for alkylating a wide range of nucleophiles.
-
Ethers: Stable linkages for connecting the benzyl moiety to other scaffolds.
-
Esters: Useful as prodrugs or as intermediates that can be readily hydrolyzed.
Protocol I: Conversion to 4-(Trifluoromethylsulfonyl)benzyl Bromide
Rationale & Expertise: The conversion of a primary benzylic alcohol to a benzyl bromide is a fundamental activation step. Benzyl bromides are significantly more reactive electrophiles than the parent alcohols, enabling efficient S_N_2 reactions with a diverse array of nucleophiles (amines, thiols, phenols, etc.). While various brominating agents exist, the combination of triphenylphosphine (PPh₃) and N-Bromosuccinimide (NBS) offers a mild and high-yielding method that avoids the strongly acidic and often harsh conditions of reagents like HBr.[4] This approach proceeds through an intermediate phosphonium salt, which is readily displaced by the bromide ion.
Experimental Protocol: PPh₃/NBS Bromination
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous Dichloromethane (DCM, approx. 0.2 M).
-
Reaction Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the initial reaction with NBS.
-
NBS Addition: Add N-Bromosuccinimide (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction mixture will typically turn from colorless to a pale yellow or orange hue.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product, 4-(Trifluoromethylsulfonyl)benzyl bromide, will have a higher R_f value than the starting alcohol.
-
Work-up & Purification:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Filter the mixture through a short plug of silica gel to remove the triphenylphosphine oxide byproduct and succinimide.
-
Wash the silica plug with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, further purification can be achieved by recrystallization from a hexane/ethyl acetate mixture.
-
Data Summary: Bromination Reaction
| Reagent | Molar Eq. | Purpose | Key Consideration |
| This compound | 1.0 | Substrate | Ensure dryness of starting material. |
| Triphenylphosphine (PPh₃) | 1.2 | Activates the alcohol | Forms triphenylphosphine oxide byproduct. |
| N-Bromosuccinimide (NBS) | 1.2 | Bromine source | Add slowly at 0 °C to control reactivity. |
| Dichloromethane (DCM) | - | Anhydrous Solvent | Must be anhydrous to prevent side reactions. |
Diagram: Bromination Workflow
Caption: Workflow for the synthesis of 4-(Trifluoromethylsulfonyl)benzyl bromide.
Protocol II: O-Alkylation and Ether Formation
Rationale & Expertise: Ether linkages provide stable, covalent connections within drug molecules. We present two authoritative methods for ether synthesis, each with distinct advantages. The Williamson ether synthesis is a classic, cost-effective method suitable for simple alkylating agents. It relies on forming a potent nucleophile (the alkoxide) by deprotonating the alcohol with a strong base like sodium hydride (NaH). The Mitsunobu reaction is a powerful, modern alternative that allows for the coupling of the alcohol with a wide range of acidic nucleophiles (like phenols) under mild, neutral conditions.[5][6][7][8] It proceeds with inversion of configuration at the alcohol's carbon center, a key feature for stereospecific synthesis, though not relevant for this achiral substrate.[6][7]
Method A: Williamson Ether Synthesis Protocol
-
Reagent Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add a dispersion of Sodium Hydride (NaH, 60% in mineral oil, 1.5 eq) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes and suspend the NaH in anhydrous Tetrahydrofuran (THF).
-
Alkoxide Formation: Cool the NaH suspension to 0 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Hydrogen gas will evolve; ensure adequate ventilation and a bubbler outlet.
-
Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
Alkylation: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.2 eq) dropwise to the stirred suspension. The reaction may be exothermic.
-
Reaction Progression: Heat the reaction mixture to reflux (approx. 66 °C for THF) and stir for 4-12 hours, monitoring by TLC.
-
Work-up & Purification:
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Method B: Mitsunobu Reaction Protocol
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the nucleophile (e.g., a phenol, 1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Reaction Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Azodicarboxylate Addition: Add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 20-30 minutes.[5] A color change and/or formation of a precipitate is often observed.
-
Reaction Progression: Remove the ice bath and stir the reaction at room temperature for 6-18 hours. Monitor by TLC.
-
Work-up & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly purified by silica gel column chromatography to separate the desired ether from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Diagram: Etherification Pathways
Caption: Comparison of Williamson and Mitsunobu etherification workflows.
Protocol III: Ester Formation
Rationale & Expertise: Esterification is a crucial reaction for creating prodrugs, modifying solubility, or preparing synthetic intermediates. We detail two reliable methods. Reaction with an acid chloride is a rapid and generally irreversible method suitable for a wide range of substrates.[9] It requires a stoichiometric amount of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl generated in situ. For more sensitive substrates or when the acid chloride is not available, the Mitsunobu reaction can be adapted for esterification by using a carboxylic acid as the nucleophile, providing a mild and efficient alternative.[5][8]
Method A: Acylation with Acid Chloride
-
Reagent Preparation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous DCM.
-
Reaction Cooling: Cool the solution to 0 °C.
-
Acid Chloride Addition: Add the desired acid chloride (1.1 eq) dropwise. A white precipitate of triethylammonium hydrochloride will form.
-
Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC.
-
Work-up & Purification:
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify by silica gel column chromatography if necessary.
-
Method B: Mitsunobu Esterification
This protocol is analogous to the Mitsunobu etherification, with the key difference being the nucleophile used.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the carboxylic acid (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Reaction Cooling: Cool the stirred solution to 0 °C.
-
Azodicarboxylate Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise.
-
Reaction Progression & Work-up: Follow steps 4 and 5 from the Mitsunobu etherification protocol.
Data Summary: Esterification Methods
| Method | Activating Agent | Base Required | Key Advantage |
| Acid Chloride | Self-activated | Yes (e.g., Et₃N) | Fast, high-yielding, irreversible. |
| Mitsunobu | PPh₃ / DIAD | No | Very mild conditions, broad substrate scope. |
Diagram: Esterification Workflow
Caption: Workflow for esterification using the acid chloride method.
Analytical Characterization: A Self-Validating System
Trustworthy science demands rigorous validation. The identity and purity of all synthesized derivatives must be confirmed using a suite of orthogonal analytical techniques.
Summary of Analytical Techniques
| Technique | Purpose | Expected Outcome |
| TLC | Reaction monitoring & purity assessment | Single spot with expected R_f value. |
| ¹H NMR | Structural confirmation | Appearance of new signals corresponding to the added moiety (e.g., alkyl, acyl group) and disappearance of the alcohol -OH proton. Characteristic shifts in the benzylic -CH₂- protons. |
| ¹³C NMR | Structural confirmation | Confirms the carbon framework of the new derivative. |
| ¹⁹F NMR | Confirmation of triflone group integrity | A singlet peak around -78 ppm (relative to CFCl₃), confirming the -SO₂CF₃ group is intact. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Observation of the correct molecular ion peak (M⁺, [M+H]⁺, or [M+Na]⁺). |
| HPLC | Quantitative purity analysis | A single major peak with >95% purity is typically desired.[10][11] |
| GC-MS | Purity and identity (for volatile compounds) | Provides both retention time for purity and a mass spectrum for identity.[12][13] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood.
-
Reagent Handling:
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. Handle as a mineral oil dispersion and wash with anhydrous solvent under an inert atmosphere.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust.
-
DIAD/DEAD: Toxic and potential sensitizers. Handle with care. Azodicarboxylates can be shock-sensitive, especially in pure form.[14]
-
Acid Chlorides: Corrosive and lachrymatory. Reacts with moisture to release HCl gas. Handle only in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents carefully before disposal.
References
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Mitsunobu reaction - Wikipedia . Wikipedia. [Link]
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Benzyl Alcohol . The Japanese Pharmacopoeia. [Link]
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Mitsunobu Reaction . Organic-Chemistry.org. [Link]
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HPLC Methods for analysis of Benzyl alcohol . HELIX Chromatography. [Link]
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Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry . Scirp.org. [Link]
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Benzyl Alcohol - Analytical Method Validation . ARL Bio Pharma. [Link]
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Mitsunobu Reaction . Organic Chemistry Portal. [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . National Institutes of Health (NIH). [Link]
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Mitsunobu reaction . Organic Synthesis. [Link]
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Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption . Publisso. [Link]
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Supporting information for . Royal Society of Chemistry. [Link]
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4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD . European Patent Office. [Link]
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Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol . ACS Publications. [Link]
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Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide . Organic Chemistry Portal. [Link]
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The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions . PubMed. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]
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In Situ Activation of Benzyl Alcohols with XtalFluor-E . Royal Society of Chemistry. [Link]
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Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst . PubMed. [Link]
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Benzyl bromide synthesis by bromination or substitution . Organic Chemistry Portal. [Link]
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Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase . PubMed Central. [Link]
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Reaction set up for un-catalyzed esterification of alcohols . ResearchGate. [Link]
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Ether synthesis by etherification (alkylation) . Organic Chemistry Portal. [Link]
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Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics . Royal Society of Chemistry. [Link]
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Exploring the Chemical Structure and Applications of 4-(Trifluoromethoxy)benzyl Chloride . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Esterification: Reflux, Isolation and Purification // HSC Chemistry . YouTube. [Link]
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Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes . dCollection. [Link]
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery . PubMed. [Link]
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Quick and partial report on benzyl bromide synthesis . XMB Forum. [Link]
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Application Note: High-Fidelity Oxidation of 4-(Trifluoromethylsulfonyl)benzyl Alcohol to its Aldehyde Counterpart
For: Researchers, scientists, and drug development professionals.
Abstract
The selective oxidation of primary benzylic alcohols to their corresponding aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. 4-(Trifluoromethylsulfonyl)benzaldehyde is a critical building block, with its potent electron-withdrawing trifluoromethylsulfonyl group imparting unique electronic properties to target molecules.[1][2] This application note provides a detailed guide to the reliable and high-yielding oxidation of 4-(trifluoromethylsulfonyl)benzyl alcohol. We will explore two robust protocols, the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, offering in-depth explanations of the underlying chemical principles and practical, field-tested methodologies.
Introduction: The Significance of Electron-Deficient Benzaldehydes
Aromatic aldehydes are versatile intermediates in the synthesis of complex organic molecules.[1] Those bearing strong electron-withdrawing groups, such as the trifluoromethylsulfonyl (-SO₂CF₃) moiety, are of particular interest. This group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it a highly reactive partner in crucial bond-forming reactions like Wittig olefinations, aldol condensations, and reductive aminations.[1][3] The resulting products often exhibit desirable pharmacological or material properties.
The primary challenge in synthesizing these valuable aldehydes lies in the selective oxidation of the corresponding primary alcohol. Over-oxidation to the carboxylic acid is a common and often difficult-to-separate side reaction. Therefore, the choice of a mild and highly selective oxidizing agent is paramount to the success of this transformation.[4]
Choosing the Right Oxidative Path: A Comparative Overview
Several methods exist for the oxidation of benzylic alcohols.[5][6][7] For sensitive substrates like this compound, where the electron-deficient nature of the ring can influence reactivity, methods that operate under mild, neutral, or slightly basic conditions are preferred. We will focus on two such widely adopted techniques: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[8][9][10]
| Oxidation Method | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N) | High yields, mild conditions (-78 °C), avoids heavy metals, aldehyde is not over-oxidized.[9][10] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide, sensitive to moisture.[9][10] | 85-95% |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin periodinane | Room temperature reaction, neutral pH, short reaction times, high chemoselectivity, long shelf life of reagent.[8][11] | Reagent is expensive and potentially explosive, requires careful handling and disposal.[8] | 90-98% |
Experimental Protocols
Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride to form the highly electrophilic chlorodimethylsulfonium chloride intermediate.[12] This intermediate reacts with the alcohol to form an alkoxysulfonium salt, which upon deprotonation by a hindered base like triethylamine, undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[10][13] The reaction is typically performed at -78 °C to ensure the stability of the reactive intermediates.[13]
Workflow for Swern Oxidation:
Caption: Workflow for the Swern Oxidation of this compound.
Materials:
-
This compound
-
Oxalyl chloride (in CH₂Cl₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add a solution of oxalyl chloride in DCM to the cooled solvent, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO). Stir the resulting solution for 15 minutes at -78 °C.
-
Substrate Addition: Add a solution of this compound in a minimal amount of anhydrous DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Base Addition: Slowly add triethylamine (Et₃N) to the reaction mixture. A thick white precipitate will form. Allow the reaction to stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.
-
Quenching and Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[14][15][16] The less polar aldehyde will elute before any remaining starting alcohol.
Safety Precautions:
-
Oxalyl chloride is highly toxic, corrosive, and reacts violently with water.[17][18][19][20] Handle it exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][20]
-
The reaction produces carbon monoxide, a toxic gas.[17] Ensure adequate ventilation.
-
The reaction is exothermic upon addition of triethylamine. Maintain slow addition rates to control the temperature.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature.[8][11] The reaction proceeds through a periodinane intermediate, which then undergoes an intramolecular elimination to furnish the aldehyde, iodinane, and acetic acid.[4][8]
Workflow for DMP Oxidation:
Caption: Workflow for the Dess-Martin Periodinane Oxidation.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound and dissolve it in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin periodinane (DMP) to the solution in one portion. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Reaction Monitoring: The reaction is usually complete within 1-3 hours. Monitor the consumption of the starting material by TLC.
-
Quenching and Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.[14][15][16]
Safety Precautions:
-
Dess-Martin periodinane is a potentially explosive solid, especially under impact or when heated.[8] Handle with care and avoid grinding.
-
Store DMP in a cool, dry place.[21]
-
Dispose of DMP-containing waste according to institutional guidelines for reactive chemicals.[22]
Alternative and Green Chemistry Approaches
While Swern and DMP oxidations are highly reliable, the field of organic synthesis is continuously evolving towards more environmentally benign methodologies. Several "green" alternatives for the selective oxidation of benzylic alcohols have been developed.
-
TEMPO-Catalyzed Aerobic Oxidation: This method uses a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with a co-catalyst (often a copper salt) and molecular oxygen or air as the terminal oxidant.[23][24][25][26][27] This approach avoids stoichiometric amounts of hazardous reagents and produces water as the primary byproduct.[28]
-
Photochemical Oxidation: Recent studies have shown that eosin Y, a metal-free organic dye, can photocatalytically oxidize benzylic alcohols to aldehydes using visible light and molecular oxygen as the oxidant.[5][29] This method offers a mild and sustainable pathway for this transformation.[5][29]
-
Hydrogen Peroxide-Based Systems: The use of hydrogen peroxide as a clean oxidant, often in combination with a catalyst, represents another green alternative to traditional methods.[6][7]
These methods, while promising, may require more optimization for specific substrates like this compound.
Conclusion
The successful synthesis of 4-(trifluoromethylsulfonyl)benzaldehyde hinges on the careful selection and execution of a mild and selective oxidation protocol. Both the Swern and Dess-Martin periodinane oxidations offer reliable and high-yielding pathways to this valuable intermediate. The choice between these two methods will often depend on the available equipment (cryogenic capabilities for the Swern) and the scale of the reaction (cost and safety considerations for DMP). By following the detailed protocols and safety precautions outlined in this application note, researchers can confidently and efficiently access this important building block for their synthetic endeavors.
References
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- He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769.
- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.).
- Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. (n.d.).
- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.).
- OXALYL CHLORIDE FOR SYNTHESIS. (n.d.). Loba Chemie.
- Material Safety Data Sheet - Oxalyl Chloride, 98%. (n.d.). Cole-Parmer.
- OXALYL CHLORIDE CAS No 79-37-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones.
- Oxalyl chloride - Safety Data Sheet. (2025, September 27). ChemicalBook.
- TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. (n.d.). Organic Chemistry Portal.
- Ragauskas, A. J. (2005). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. ChemInform, 46(19).
- Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. (n.d.). PMC - NIH.
- A Comparative Guide to Dess-Martin Periodinane and Tetrabutylammonium Permanganate for Alcohol Oxid
- A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives. (n.d.). RSC Publishing.
- Dess–Martin periodinane. (n.d.). Wikipedia.
- dess martin periodinane. (n.d.). Sdfine.
- TEMPO Air Catalyst. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Dess–Martin periodinane (DMP)
- SAFETY DATA SHEET. (2025, September 24). Thermo Fisher Scientific.
- Mechanism of the Swern Oxidation: Significant Deviations from Transition St
- Dess-Martin periodinane. (2022, September 16). Apollo Scientific.
- Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015, December 3).
- Dess-Martin periodinane - SAFETY D
- Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane:A Kinetic and Mechanistic Study. (n.d.). Universal Print.
- DESS MARTIN PERIODINANE (DMP FOR SYNTHESIS). (n.d.).
- Dess-Martin Oxid
- Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. (2025, December 29).
- Swern Oxid
- Swern Oxid
- How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?. (2021, November 28).
- Alcohols to Aldehydes, Part 3: Oxidations with DMSO. (2022, March 1). YouTube.
- The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. (n.d.).
- 4-Trifluoromethylbenzaldehyde. (n.d.). Wikipedia.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, January 10). JoVE.
- 4-(Trifluoromethyl)benzaldehyde synthesis. (n.d.). ChemicalBook.
- 4-(Trifluoromethylsulfonyl)benzaldehyde. (n.d.). PubChem.
- column chromatography & purification of organic compounds. (2021, February 9). YouTube.
- 4-Trifluoromethylbenzaldehyde. (n.d.). Grokipedia.
- Electronic Supplementary Information (ESI) for. (n.d.). The Royal Society of Chemistry.
- Sulfonium-based oxidation of alcohols to aldehydes. (n.d.). Wikipedia.
- Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. (n.d.).
- Purification of Organic Compounds by Flash Column Chrom
- Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. (n.d.). EGUsphere.
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Application Notes and Protocols for the Esterification of 4-(Trifluoromethylsulfonyl)benzyl alcohol
<
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the esterification of 4-(Trifluoromethylsulfonyl)benzyl alcohol. This key building block is increasingly utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The potent electron-withdrawing nature of the trifluoromethylsulfonyl group significantly influences the reactivity of the benzylic alcohol, necessitating carefully optimized reaction conditions. This guide details several robust esterification protocols, including Fischer-Speier, Steglich, and Mitsunobu reactions, offering step-by-step methodologies. Each protocol is supported by mechanistic insights, comparative data, and troubleshooting advice to ensure reliable and high-yield synthesis of 4-(Trifluoromethylsulfonyl)benzyl esters.
Introduction: The Significance of 4-(Trifluoromethylsulfonyl)benzyl Esters
The trifluoromethylsulfonyl (triflyl) group (-SO₂CF₃) is a powerful electron-withdrawing moiety that imparts unique physicochemical properties to organic molecules.[1] When incorporated into a benzyl alcohol scaffold at the para-position, it significantly enhances the electrophilicity of the benzylic carbon, influencing its reactivity in nucleophilic substitution reactions. The resulting 4-(Trifluoromethylsulfonyl)benzyl esters are of considerable interest in medicinal chemistry and materials science. The trifluoromethyl group itself is known to improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Consequently, the development of efficient and scalable methods for the synthesis of these esters is of paramount importance.
This guide provides a detailed exploration of various esterification strategies for this compound, addressing the specific challenges and opportunities presented by this substrate.
Chemical Principles and Mechanistic Considerations
The esterification of an alcohol with a carboxylic acid is a fundamentally reversible reaction.[3] The choice of methodology depends on several factors, including the stability of the starting materials and products to the reaction conditions, steric hindrance, and the desired scale of the reaction. The strong electron-withdrawing effect of the 4-trifluoromethylsulfonyl group deactivates the benzyl alcohol towards protonation under strongly acidic conditions, which can be a key step in some esterification mechanisms. However, it also makes the corresponding benzylic carbocation intermediate more stable, potentially favoring Sₙ1-type pathways.
Fischer-Speier Esterification
This classical method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4] The reaction proceeds by protonation of the carboxylic acid, making it more electrophilic for attack by the alcohol.[5] To drive the equilibrium towards the ester product, water is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.
Steglich Esterification
For substrates that are sensitive to strong acid, the Steglich esterification offers a milder alternative.[6] This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.[6] DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate.[6]
Mitsunobu Reaction
The Mitsunobu reaction provides another mild method for esterification, particularly useful for secondary alcohols and when inversion of stereochemistry is desired (though not relevant for this achiral substrate).[8] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] The alcohol is activated by the Mitsunobu reagents to form an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by the carboxylate.[10]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Fischer-Speier Esterification of this compound
This protocol is suitable for simple, non-acid sensitive carboxylic acids and is amenable to larger scale synthesis.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, propionic acid)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene or benzene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add this compound (1.0 eq), the desired carboxylic acid (1.2-2.0 eq), and a suitable solvent (e.g., toluene, to make a ~0.5 M solution).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq) or a few drops of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is deemed complete by TLC or GC-MS analysis.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization as needed.[11]
Protocol 2: Steglich Esterification of this compound
This protocol is ideal for acid-sensitive carboxylic acids or when milder reaction conditions are required.
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) or DCC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
If using EDC, proceed directly to the workup. Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Mitsunobu Esterification of this compound
This protocol is useful for valuable or sensitive substrates where high conversion under mild, neutral conditions is critical.
Materials:
-
This compound
-
Carboxylic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise via syringe to the stirred solution. An exothermic reaction and color change are typically observed.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be directly purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dihydrazide byproduct.
Data Summary and Comparison
The choice of esterification method will impact the reaction conditions, yield, and purification strategy. The following table provides a comparative overview.
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Catalyst/Reagents | Strong acid (H₂SO₄, TsOH) | Carbodiimide (DCC, EDC), DMAP | Phosphine (PPh₃), Azodicarboxylate (DEAD, DIAD) |
| Conditions | High temperature, water removal | Mild, room temperature | Mild, 0 °C to room temperature |
| Advantages | Inexpensive reagents, scalable | Mild conditions, good for sensitive substrates | Very mild, neutral conditions, high conversion |
| Disadvantages | Harsh conditions, not for sensitive substrates | Stoichiometric byproducts, potential for N-acylurea formation | Expensive reagents, stoichiometric byproducts |
| Typical Yields | Moderate to High | High | High |
| Workup/Purification | Aqueous workup, chromatography | Filtration (for DCU), aqueous workup, chromatography | Chromatography to remove byproducts |
Troubleshooting and Field-Proven Insights
-
Low Yields in Fischer Esterification: Ensure efficient water removal. Using a larger excess of the carboxylic acid or alcohol can help drive the equilibrium.[5] For sterically hindered substrates, longer reaction times may be necessary.
-
Formation of N-acylurea in Steglich Esterification: This side product can arise from the rearrangement of the O-acylisourea intermediate.[6] Ensure that a sufficient catalytic amount of DMAP is used to facilitate the rapid formation of the more reactive acyl-pyridinium intermediate.[6] Running the reaction at lower temperatures can also sometimes minimize this side reaction.
-
Difficult Purification in Mitsunobu Reaction: The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes co-elute with the product during chromatography. Careful selection of the chromatographic eluent is crucial. Alternatively, using polymer-supported reagents can simplify the workup.
-
Substrate Decomposition: The this compound is generally stable. However, with very sensitive carboxylic acids, the milder conditions of the Steglich or Mitsunobu reactions are recommended.
Conclusion
The esterification of this compound can be successfully achieved using a variety of methods. The choice of protocol should be guided by the specific properties of the carboxylic acid coupling partner, the desired scale of the reaction, and the available resources. The Fischer-Speier esterification is a cost-effective option for robust substrates, while the Steglich and Mitsunobu reactions offer milder alternatives for more delicate and complex syntheses. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can confidently synthesize a wide range of 4-(Trifluoromethylsulfonyl)benzyl esters for their research and development needs.
References
-
Bender, D. M., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807–810. Available at: [Link]
-
But, T. Y. S., & Toy, P. H. (2006). Organocatalytic Mitsunobu Reactions. Journal of the American Chemical Society, 128(30), 9636–9637. Available at: [Link]
-
Fischer Esterification. (2022). Master Organic Chemistry. Available at: [Link]
-
Hirose, D., et al. (2018). Systematic Evaluation of 2-Arylazocarboxylates and 2-Arylazocarboxamides as Mitsunobu Reagents. The Journal of Organic Chemistry, 83(9), 4714–4729. Available at: [Link]
-
Iranpoor, N., et al. (2008). An Efficient Modified Mitsunobu Reaction. The Journal of Organic Chemistry, 73(13), 4882–4887. Available at: [Link]
-
Jadhav, A. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6611. Available at: [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Smith, A. B., III, & Kanoh, N. (1999). The Mitsunobu Reaction: A Powerful Tool for the Total Synthesis of Natural Products. Chemical Communications, (23), 2331-2340. Available at: [Link]
-
Twibanire, J. K., & Grindley, T. B. (2011). Carboxylic Acid Esters from Carboxylic Acids, Alcohols or Phenols, and TBTU, TATU, or COMU. Organic Letters, 13(12), 2988–2991. Available at: [Link]
-
Wechem. (2025). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Available at: [Link]
-
YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. The Organic Chemistry Tutor. Available at: [Link]
Sources
- 1. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
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- 10. chem.kuleuven.be [chem.kuleuven.be]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Ethers Using 4-(Trifluoromethylsulfonyl)benzyl Alcohol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 4-(Trifluoromethylsulfonyl)benzyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethylsulfonyl (-SO₂CF₃) group, in particular, stands out for its profound electronic effects and metabolic stability. When appended to a benzyl scaffold at the para-position, it creates the 4-(trifluoromethylsulfonyl)benzyl moiety, a building block of significant interest. This group acts as a potent electron-withdrawing substituent, modulating the physicochemical properties of a molecule, such as lipophilicity and acidity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
This application note provides a comprehensive guide to the synthesis of ethers incorporating the 4-(trifluoromethylsulfonyl)benzyl group, starting from 4-(trifluoromethylsulfonyl)benzyl alcohol. We will delve into the mechanistic underpinnings of the key synthetic strategies, provide detailed, field-proven protocols, and discuss the applications of the resulting ether products in the context of drug development.
Core Chemical Principles: Navigating the Reactivity of an Electron-Deficient Benzyl Alcohol
The etherification of alcohols is a fundamental transformation in organic synthesis. However, the presence of the strongly electron-withdrawing trifluoromethylsulfonyl group at the para-position of the benzene ring significantly influences the reactivity of the benzylic alcohol in this compound. This substituent destabilizes the formation of a benzylic carbocation, which is a key intermediate in many acid-catalyzed etherification reactions. Consequently, methods that proceed through an Sɴ1-type mechanism are generally less effective for this substrate.
Conversely, the electron-withdrawing nature of the -SO₂CF₃ group enhances the acidity of the benzylic proton, which can be a consideration in base-mediated reactions. The primary strategies for the successful synthesis of 4-(trifluoromethylsulfonyl)benzyl ethers, therefore, rely on methodologies that either avoid the formation of a carbocation or enhance the electrophilicity of the benzylic carbon through prior activation. This leads us to two principal and reliable approaches: the two-step Williamson Ether Synthesis and the Mitsunobu Reaction .
Experimental Protocols
Protocol 1: Two-Step Williamson Ether Synthesis
The classical Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[1][2] Given the reduced reactivity of the starting alcohol, a more reliable approach is to first convert the this compound into a more potent electrophile, such as a benzyl bromide or tosylate. This intermediate is then reacted with the desired alkoxide to furnish the target ether.
Workflow Diagram:
Caption: Two-step Williamson ether synthesis workflow.
Step 1: Synthesis of 4-(Trifluoromethylsulfonyl)benzyl Bromide
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(trifluoromethylsulfonyl)benzyl bromide. This intermediate is often used in the next step without further purification.
Step 2: Williamson Ether Synthesis
Materials:
-
Alcohol (the nucleophile, R-OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
4-(Trifluoromethylsulfonyl)benzyl bromide (from Step 1)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.2 eq) and anhydrous DMF or THF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.3 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-(trifluoromethylsulfonyl)benzyl bromide (1.0 eq) in a minimal amount of anhydrous DMF or THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is required to fully deprotonate the alcohol to the corresponding alkoxide.[1] |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents are ideal for Sɴ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[2] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation, while room temperature allows the Sɴ2 reaction to proceed at a reasonable rate. |
| Stoichiometry | Slight excess of alcohol and base | Ensures complete consumption of the limiting electrophile, 4-(trifluoromethylsulfonyl)benzyl bromide. |
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction offers a milder alternative for the direct conversion of this compound to its corresponding ether, avoiding the use of a strong base.[3][4] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral starting material in this case.
Reaction Scheme Diagram:
Caption: Reactants and products of the Mitsunobu reaction.
Materials:
-
This compound
-
Alcohol (the nucleophile, R-OH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel to separate the desired ether from the triphenylphosphine oxide and hydrazide byproducts.
| Parameter | Recommended Condition | Rationale |
| Phosphine | Triphenylphosphine (PPh₃) | Acts as the reducing agent and forms the key phosphonium intermediate with the azodicarboxylate.[4] |
| Azodicarboxylate | DEAD or DIAD | The oxidizing agent that, in combination with PPh₃, activates the alcohol for nucleophilic attack. |
| Solvent | Anhydrous THF | A common aprotic solvent that effectively dissolves the reactants. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the initial exothermic reaction, while room temperature is sufficient for the reaction to proceed to completion. |
Applications in Drug Development
The 4-(trifluoromethylsulfonyl)benzyl ether moiety is a valuable pharmacophore in medicinal chemistry. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group can significantly impact a drug candidate's properties:
-
Metabolic Stability: The C-F and S-C bonds are exceptionally strong, rendering the trifluoromethylsulfonyl group highly resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.
-
Lipophilicity and Permeability: The -SO₂CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[5]
-
Receptor Binding: The electronic properties of this group can influence the binding affinity and selectivity of a drug for its target protein through dipole-dipole interactions or by altering the pKa of nearby functional groups.
While specific examples of marketed drugs containing the 4-(trifluoromethylsulfonyl)benzyl ether are emerging, the closely related 4-(methylsulfonyl)benzyl and 4-(trifluoromethyl)benzyl moieties are prevalent in numerous drug candidates and approved medicines. For instance, compounds bearing these groups have shown promise as anti-inflammatory agents, kinase inhibitors, and treatments for neurological disorders.[6][7] The synthesis of a library of 4-(trifluoromethylsulfonyl)benzyl ethers allows for the systematic exploration of structure-activity relationships (SAR) in a lead optimization campaign.
Conclusion
The synthesis of ethers from this compound requires careful consideration of the electronic properties of this highly functionalized building block. While direct acid-catalyzed methods are generally disfavored, the two-step Williamson ether synthesis and the Mitsunobu reaction provide reliable and versatile pathways to the desired products. The protocols detailed in this application note offer robust starting points for the synthesis of novel 4-(trifluoromethylsulfonyl)benzyl ethers, which are valuable tools for researchers in the pursuit of new and improved therapeutics.
References
- Corey, E. J., & Chaykovsky, M. (1965). Methylsulfinyl Carbanion (CH3-SO-CH2-). Formation and Applications to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1–28.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Styryl ether formation from benzyl alcohols under transition-metal-free basic DMSO conditions. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of various benzylic alcohols under Mitsunobu reaction... Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
- Macmillan, D. W. C., et al. (2011). A General Strategy for the Organocatalytic Activation of C–H Bonds via Photoredox Catalysis: The Direct Arylation of Benzylic Ethers. PubMed Central.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Manipal Research Portal. (2011). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Retrieved from [Link]
-
PubMed. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical Direct Carboxylation of Benzyl Alcohols Having an Electron-Withdrawing Group on the Phenyl Ring: One-Step Formation of Phenylacetic Acids from Benzyl Alcohols under Mild Conditions. Retrieved from [Link]
-
PubMed Central. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
PubMed Central. (n.d.). 4-(Methylsulfonyl)benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-(Methylsulfonyl)benzaldehyde. Retrieved from [Link]
-
PubMed Central. (n.d.). Application of the 4-Trifluoromethylbenzenepropargyl Ether Group as an Unhindered, Electron Deficient Protecting Group for Stereoselective Glycosylation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Methylsulfinyl Carbanion (CH3-SO-CH2-). Formation and Applications to Organic Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). A Review of Biologically Active Oxime Ethers. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
Sources
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- 2. jk-sci.com [jk-sci.com]
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- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4'-O-demethyl-4-desoxypodophyllotoxin as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-(Trifluoromethylsulfonyl)benzyl Alcohol
Introduction: The Strategic Value of the Trifluoromethylsulfonyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethylsulfonyl (SO₂CF₃) group stands out as one of the most powerful electron-withdrawing moieties available to medicinal chemists. Its introduction into a molecular scaffold can profoundly and beneficially modulate a range of pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.
This technical guide provides an in-depth exploration of the synthetic utility of 4-(Trifluoromethylsulfonyl)benzyl alcohol as a versatile starting material for the construction of key pharmaceutical intermediates. We will delve into the critical transformations of this building block, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the trifluoromethylsulfonyl group in their synthetic endeavors.
Core Synthetic Transformations and Strategic Considerations
The reactivity of this compound is dominated by two key features: the primary benzylic alcohol and the potent electron-withdrawing nature of the para-substituent. The SO₂CF₃ group significantly influences the reactivity of the benzylic position, making it more susceptible to nucleophilic attack in its activated forms and affecting the acidity of the benzylic protons. The following sections detail the core transformations necessary to convert this starting material into valuable pharmaceutical intermediates.
Oxidation to 4-(Trifluoromethylsulfonyl)benzaldehyde: A Gateway Intermediate
The selective oxidation of the primary alcohol to the corresponding aldehyde is a pivotal first step in many synthetic routes. The resulting aldehyde is a versatile intermediate for the construction of various heterocyclic systems and for introducing the 4-(trifluoromethylsulfonyl)benzyl moiety via reductive amination or other carbonyl chemistries. Given the electron-deficient nature of the aromatic ring, over-oxidation to the carboxylic acid is a potential side reaction that must be carefully controlled.
Causality Behind Method Selection: Swern Oxidation
For the oxidation of electron-deficient benzyl alcohols, the Swern oxidation offers a mild and highly efficient method that minimizes the risk of over-oxidation.[1] The reaction proceeds at low temperatures and avoids the use of harsh, metal-based oxidants. The mechanism involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chlorosulfonium ion, which is then attacked by the alcohol. A subsequent base-mediated elimination yields the desired aldehyde.[2]
Detailed Experimental Protocol: Swern Oxidation
Materials:
| Reagent/Solvent | Grade | Supplier Example |
| This compound | ≥98% | Commercial Source |
| Oxalyl chloride | ≥99% | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO), anhydrous | ≥99.9% | Acros Organics |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific |
| Triethylamine (TEA), freshly distilled | ≥99.5% | Alfa Aesar |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 20 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO, 2.2 equivalents). Stir the resulting mixture for 30 minutes at -78 °C.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM (10 mL).
-
Add the alcohol solution dropwise to the activated DMSO mixture at -78 °C over 15 minutes. Stir the reaction for an additional 45 minutes at this temperature.
-
Slowly add freshly distilled triethylamine (TEA, 5.0 equivalents) to the reaction mixture. A thick white precipitate will form.
-
After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over approximately 30 minutes.
-
Quench the reaction by the slow addition of water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-(Trifluoromethylsulfonyl)benzaldehyde.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure aldehyde.
Expected Yield: >90%
Workflow Diagram: Swern Oxidation
Sources
The Strategic Application of 4-(Trifluoromethylsulfonyl)benzyl Alcohol in the Synthesis of Advanced Agrochemicals
The relentless pursuit of more effective and environmentally benign agrochemicals has led researchers to explore novel molecular scaffolds that can enhance biological activity, metabolic stability, and target specificity. Among the array of functional groups employed to achieve these desirable traits, the trifluoromethylsulfonyl (SO₂CF₃) moiety stands out for its profound impact on a molecule's physicochemical properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of a key building block, 4-(trifluoromethylsulfonyl)benzyl alcohol, in the construction of next-generation agrochemicals.
The Significance of the Trifluoromethylsulfonyl Group in Agrochemical Design
The trifluoromethylsulfonyl group is a powerful electron-withdrawing group that significantly influences the lipophilicity, metabolic stability, and binding affinity of a molecule. Its incorporation into an agrochemical structure can lead to:
-
Enhanced Potency: The strong electron-withdrawing nature of the SO₂CF₃ group can modulate the electronic properties of the molecule, leading to stronger interactions with the target protein or enzyme.
-
Increased Metabolic Stability: The C-F bonds in the trifluoromethyl group are exceptionally strong, making the moiety resistant to oxidative metabolism in plants, insects, and soil microorganisms. This leads to a longer-lasting effect and potentially lower application rates.
-
Improved Lipophilicity: The trifluoromethylsulfonyl group increases the lipophilicity of a molecule, which can enhance its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.
Synthesis of the Key Intermediate: this compound
While not as commonly available as its trifluoromethyl analog, this compound can be synthesized through a robust and scalable multi-step process. The following protocol outlines a reliable route starting from the readily available 4-(methylthio)benzoic acid.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 4-(Trifluoromethylsulfonyl)benzoic Acid
This two-step protocol details the oxidation of the thioether to a sulfone, followed by trifluoromethylation.
Step 1: Oxidation of 4-(Methylthio)benzoic Acid to 4-(Methylsulfonyl)benzoic Acid
-
Rationale: The thioether is oxidized to the corresponding sulfone using a strong oxidizing agent. Hydrogen peroxide in trifluoroacetic acid is an effective system for this transformation.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylthio)benzoic acid (1 equivalent) in trifluoroacetic acid (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (3 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (20 volumes).
-
The white precipitate of 4-(methylsulfonyl)benzoic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Trifluoromethylation of 4-(Methylsulfonyl)benzoic Acid
-
Rationale: An electrophilic trifluoromethylating reagent, such as Umemoto's reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate), is used to introduce the CF₃ group onto the sulfone.
-
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-(methylsulfonyl)benzoic acid (1 equivalent) in a suitable dry solvent such as dichloromethane or acetonitrile.
-
Add Umemoto's reagent (1.2 equivalents).
-
The reaction may require heating to reflux for several hours to proceed to completion. Monitor by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 4-(trifluoromethylsulfonyl)benzoic acid, can be purified by column chromatography on silica gel.
-
Protocol 2: Reduction of 4-(Trifluoromethylsulfonyl)benzoic Acid to this compound
-
Rationale: The carboxylic acid is selectively reduced to the corresponding primary alcohol. Borane-tetrahydrofuran complex (BH₃·THF) is an effective and selective reagent for this reduction, as it will not reduce the sulfone or trifluoromethyl groups.
-
Procedure:
-
In a dry, inert atmosphere, dissolve 4-(trifluoromethylsulfonyl)benzoic acid (1 equivalent) in dry tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (1.5 equivalents) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
-
Application in the Synthesis of a Phenyl Ether Herbicide Candidate
The newly synthesized this compound can now be employed as a key building block in the synthesis of potential agrochemicals. The following protocol describes the synthesis of a hypothetical phenyl ether herbicide candidate via a Williamson ether synthesis.
Reaction Scheme for Williamson Ether Synthesis
Caption: Williamson ether synthesis of a phenyl ether herbicide candidate.
Protocol 3: Synthesis of a 4-(Trifluoromethylsulfonyl)benzyloxy-Substituted Phenyl Ether
-
Rationale: The hydroxyl group of this compound is first converted to a good leaving group, such as a bromide, which then undergoes nucleophilic substitution by a substituted phenoxide.
-
Procedure: Step 3a: Conversion of Alcohol to Benzyl Bromide
-
Dissolve this compound (1 equivalent) in dry dichloromethane.
-
Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
Quench the reaction by carefully pouring it into ice-water.
-
Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude 4-(trifluoromethylsulfonyl)benzyl bromide. This intermediate is often used directly in the next step without further purification.
Step 3b: Williamson Ether Synthesis
-
In a round-bottom flask, dissolve a substituted phenol (e.g., 2-chloro-4-fluorophenol) (1 equivalent) and potassium carbonate (1.5 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add the crude 4-(trifluoromethylsulfonyl)benzyl bromide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired phenyl ether.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| 4-(Methylthio)benzoic acid | C₈H₈O₂S | 168.21 | Starting Material |
| 4-(Methylsulfonyl)benzoic acid | C₈H₈O₄S | 200.21 | Oxidation |
| 4-(Trifluoromethylsulfonyl)benzoic acid | C₈H₅F₃O₄S | 254.18[1] | Trifluoromethylation |
| This compound | C₈H₇F₃O₃S | 240.19 | Reduction |
| 4-(Trifluoromethylsulfonyl)benzyl bromide | C₈H₆BrF₃O₂S | 303.09 | Bromination |
| Phenyl Ether Product | Varies based on phenol | Varies | Williamson Ether Synthesis |
Conclusion
This compound, while requiring a multi-step synthesis, represents a valuable and highly versatile building block for the creation of innovative agrochemicals. The protocols detailed herein provide a solid foundation for researchers to access this key intermediate and explore its potential in developing next-generation herbicides, fungicides, and insecticides with enhanced performance characteristics. The strategic incorporation of the trifluoromethylsulfonyl moiety offers a promising avenue to address the ongoing challenges in modern agriculture.
References
- Cain, et al. (1998). Synthesis of 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
-
Krátký, M., et al. (2012). Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. Molecules, 17(8), 9426-9442. [Link]
- Engesser, K. H., et al. (1988). Bacterial metabolism of side chain fluorinated aromatics: cometabolism of 4-trifluoromethyl (TFM)-benzoate by 4-isopropylbenzoate grown Pseudomonas putida JT strains. Archives of microbiology, 149(3), 198-206.
-
Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488. [Link]
- Li, C. J., & Vaccaro, L. (2024).
-
Nacsa, E. D., & Lambert, T. H. (2015). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Journal of the American Chemical Society, 137(32), 10246-10252. [Link]
-
Shaanxi Bloom Tech Co., Ltd. 4-(Trifluoromethyl)benzyl Alcohol CAS 349-95-1. [Link]
Sources
The Strategic Application of 4-(Trifluoromethylsulfonyl)benzyl Alcohol in the Synthesis of Advanced Trifluoromethylsulfonyl-Containing Heterocycles
Introduction: The Trifluoromethylsulfonyl Moiety as a Privileged Functional Group in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine-containing functional groups has become a cornerstone for fine-tuning molecular properties. Among these, the trifluoromethylsulfonyl (–SO₂CF₃) group stands out for its profound impact on a molecule's physicochemical and biological characteristics. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a highly sought-after substituent in the design of novel pharmaceuticals, agrochemicals, and advanced materials. 4-(Trifluoromethylsulfonyl)benzyl alcohol emerges as a key starting material, providing a versatile platform for the introduction of the 4-(trifluoromethylsulfonyl)benzyl scaffold into a diverse range of heterocyclic systems. This guide offers an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and mechanistic insights for the synthesis of valuable trifluoromethylsulfonyl-containing heterocycles.
The journey from this compound to the target heterocycle typically commences with the activation of the benzylic alcohol. The hydroxyl group is a poor leaving group, and its conversion to a more reactive species, such as a benzyl halide, is a crucial primary step. This strategic activation opens the door to a plethora of nucleophilic substitution and cyclization reactions.
PART 1: Activation of this compound
The conversion of the benzylic alcohol to a halide, most commonly a bromide, is a standard yet critical transformation that significantly enhances the reactivity of the benzylic carbon, making it susceptible to nucleophilic attack.
Protocol 1: Synthesis of 4-(Trifluoromethylsulfonyl)benzyl Bromide
This protocol details the bromination of this compound using phosphorus tribromide (PBr₃).
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.34 eq) dropwise to the stirred solution via a dropping funnel. A white precipitate may form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-(Trifluoromethylsulfonyl)benzyl bromide.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can react with PBr₃ to form phosphorous acid and HBr, reducing the efficiency of the brominating agent.
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Slow Addition at 0 °C: The reaction of PBr₃ with the alcohol is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of byproducts.
-
Aqueous Workup with NaHCO₃: This step neutralizes any remaining acidic species (HBr, H₃PO₃) and unreacted PBr₃.
PART 2: Synthesis of Trifluoromethylsulfonyl-Containing N-Heterocycles
The activated 4-(trifluoromethylsulfonyl)benzyl bromide is an excellent electrophile for the alkylation of nitrogen nucleophiles, a key step in the construction of various N-heterocycles.
Application Example 1: Synthesis of Substituted Pyridines via the Guareschi-Thorpe Reaction
The Guareschi-Thorpe reaction provides a classical and efficient route to 2,6-dihydroxypyridine derivatives, which can be further functionalized. Here, we propose a plausible adaptation using a derivative of 4-(trifluoromethylsulfonyl)benzyl bromide.
Conceptual Workflow:
Conceptual workflow for the Guareschi-Thorpe pyridine synthesis.
Proposed Protocol:
Note: This is a proposed protocol based on established methodologies. Experimental conditions may require optimization.
-
Synthesis of 4-(Trifluoromethylsulfonyl)benzyl Cyanide: React 4-(trifluoromethylsulfonyl)benzyl bromide with sodium cyanide in a polar aprotic solvent like DMSO or DMF.
-
Guareschi-Thorpe Condensation:
-
To a solution of 4-(trifluoromethylsulfonyl)benzyl cyanide (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours.
-
Upon cooling, the product is expected to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired 4-(4-(trifluoromethylsulfonyl)benzyl)-2,6-dihydroxypyridine-3-carbonitrile.
-
PART 3: Synthesis of Trifluoromethylsulfonyl-Containing O-Heterocycles
Oxygen-containing heterocycles are prevalent in natural products and pharmaceuticals. The 4-(trifluoromethylsulfonyl)benzyl moiety can be incorporated into these scaffolds through reactions with oxygen nucleophiles.
Application Example 2: Synthesis of Substituted Dihydrofurans
A plausible route to dihydrofurans involves the reaction of 4-(trifluoromethylsulfonyl)benzyl bromide with a suitable β-ketoester, followed by reduction and cyclization.
Conceptual Workflow:
Conceptual workflow for the synthesis of a substituted dihydrofuran.
Proposed Protocol:
Note: This is a proposed protocol based on established methodologies. Experimental conditions may require optimization.
-
Alkylation of Ethyl Acetoacetate:
-
To a solution of sodium ethoxide (1.1 eq) in ethanol, add ethyl acetoacetate (1.0 eq) at 0 °C.
-
After stirring for 15-20 minutes, add 4-(trifluoromethylsulfonyl)benzyl bromide (1.0 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
-
Reduction of the Ketone:
-
Dissolve the resulting alkylated β-ketoester in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir for 1-2 hours at room temperature.
-
-
Cyclization:
-
After quenching the reduction, acidify the reaction mixture with a dilute acid (e.g., HCl).
-
Heat the mixture to promote the cyclization to the lactone, which upon further reduction and dehydration (not shown in the simplified workflow) could lead to the dihydrofuran. A more direct cyclization to the furan ring might also be possible under different conditions.
-
PART 4: Synthesis of Trifluoromethylsulfonyl-Containing S-Heterocycles
Sulfur-containing heterocycles, such as thiazoles, are important pharmacophores. The Hantzsch thiazole synthesis is a classic method that can be adapted to incorporate the 4-(trifluoromethylsulfonyl)benzyl group.
Application Example 3: Hantzsch Thiazole Synthesis
This method involves the condensation of an α-haloketone with a thioamide. In this adaptation, we would first need to synthesize an α-bromo ketone bearing the 4-(trifluoromethylsulfonyl)benzyl moiety.
Conceptual Workflow:
Conceptual workflow for the Hantzsch thiazole synthesis.
Proposed Protocol:
Note: This is a proposed protocol based on established methodologies. Experimental conditions may require optimization.
-
Synthesis of α-Bromo-4'-(trifluoromethylsulfonyl)acetophenone:
-
Dissolve 4-(trifluoromethylsulfonyl)acetophenone in a suitable solvent such as acetic acid or chloroform.
-
Add bromine (1.0 eq) dropwise at room temperature. The reaction may be initiated with a small amount of HBr.
-
Stir until the reaction is complete (monitored by TLC).
-
Work up to isolate the α-bromo ketone.
-
-
Hantzsch Thiazole Synthesis:
-
To a solution of the α-bromo-4'-(trifluoromethylsulfonyl)acetophenone (1.0 eq) in ethanol, add thioacetamide (1.1 eq).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., aqueous sodium carbonate).
-
The product can be isolated by extraction and purified by column chromatography or recrystallization.
-
Data Summary Table
| Heterocycle Class | Synthetic Method | Key Reagents | Plausible Product Structure |
| N-Heterocycle | Guareschi-Thorpe | 4-(CF₃SO₂)benzyl cyanide, Cyanoacetamide, Piperidine | 4-(4-(Trifluoromethylsulfonyl)benzyl)-2,6-dihydroxypyridine-3-carbonitrile |
| O-Heterocycle | Alkylation & Cyclization | 4-(CF₃SO₂)benzyl bromide, Ethyl acetoacetate, NaBH₄ | Substituted Dihydrofuran |
| S-Heterocycle | Hantzsch Synthesis | α-Bromo-4'-(CF₃SO₂)acetophenone, Thioacetamide | 2-Methyl-4-(4-(trifluoromethylsulfonyl)phenyl)thiazole |
Conclusion and Future Outlook
This compound, through its conversion to more reactive intermediates, serves as a powerful building block for the synthesis of a wide array of trifluoromethylsulfonyl-containing heterocycles. The protocols and conceptual workflows presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel compounds with potentially enhanced biological activity and material properties. The strong electron-withdrawing and lipophilic nature of the trifluoromethylsulfonyl group makes this class of heterocycles particularly attractive for further investigation in medicinal chemistry and materials science. Future work in this area could focus on the development of more direct and atom-economical methods for the utilization of this compound and the expansion of the accessible heterocyclic scaffolds.
References
Application Notes and Protocols for the Polymerization of 4-(Trifluoromethylsulfonyl)benzyl alcohol
Introduction: The Strategic Importance of 4-(Trifluoromethylsulfonyl)benzyl alcohol in Advanced Polymer Synthesis
Welcome to a detailed exploration of the polymerization of this compound. This monomer is a compound of significant interest for the synthesis of advanced polymers. Its unique molecular architecture, featuring a reactive benzyl alcohol moiety and a strongly electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) group, opens avenues for the creation of polymers with tailored properties such as high thermal stability, chemical resistance, and specific dielectric characteristics. The presence of the "triflate" group analog imparts properties that are highly sought after in materials for electronics, aerospace, and specialty coatings.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential polymerization pathways for this compound. We will delve into the mechanistic underpinnings of these reactions and provide detailed, adaptable protocols. Our focus is on empowering you to harness the full potential of this versatile monomer in your research and development endeavors.
Mechanistic Insights: Navigating the Polymerization Landscape
The polymerization of this compound is primarily governed by the reactivity of its benzyl alcohol functional group. This group can participate in self-polycondensation reactions under specific catalytic conditions, leading to the formation of polyethers or poly(phenylenemethylene)s. The potent electron-withdrawing nature of the para-substituted trifluoromethylsulfonyl group significantly influences the reaction pathways.
Acid-Catalyzed Self-Polycondensation: A Primary Route to Novel Polymers
The most probable and direct route for the polymerization of this compound is through acid-catalyzed self-polycondensation. This reaction is analogous to the well-established polymerization of benzyl alcohol itself, which yields poly(phenylenemethylene).[3][4] In this process, a strong acid protonates the hydroxyl group of the benzyl alcohol, leading to the formation of a benzylic carbocation. This carbocation then acts as an electrophile, attacking the electron-rich aromatic ring of another monomer molecule to form a new carbon-carbon bond and regenerate the acidic proton.
However, the para-trifluoromethylsulfonyl group will significantly deactivate the aromatic ring towards electrophilic attack and destabilize the benzylic carbocation. This suggests that forcing conditions, such as the use of strong acids and potentially higher temperatures, may be necessary to achieve efficient polymerization.
Visualizing the Mechanism: Acid-Catalyzed Polycondensation
Caption: Proposed mechanism for the acid-catalyzed self-polycondensation of this compound.
Application in Hyperbranched Polymers
The AB-type structure of this compound, where 'A' is the hydroxyl group and 'B' is the activated benzyl moiety, makes it an ideal candidate for the synthesis of hyperbranched polymers.[5][6][7] Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups.[5] Their unique properties, including low viscosity and high solubility, make them attractive for a variety of applications.[5]
Self-condensing vinyl polymerization (SCVP) is a powerful technique for creating hyperbranched structures, and while this compound is not a vinyl monomer, the principles of self-condensation are directly applicable.[8][9][10] The one-pot synthesis of hyperbranched polymers from AB₂-type monomers is well-established, and the same principles can be applied to AB-type monomers like the one discussed here, leading to highly branched structures.[5]
Experimental Protocols: A Guideline for Synthesis
The following protocols are proposed based on established methods for the polymerization of related benzyl alcohol derivatives and sulfonyl-containing monomers. Optimization of these conditions for this compound is highly recommended.
Protocol 1: Acid-Catalyzed Polycondensation using a Strong Acid Catalyst
This protocol is adapted from the known polymerization of benzyl alcohol using strong acids.[4]
Objective: To synthesize poly[4-(trifluoromethylsulfonyl)phenylene methylene] via acid-catalyzed self-polycondensation.
Materials:
-
This compound (monomer)
-
Anhydrous Hydrogen Fluoride (HF) or Concentrated Sulfuric Acid (H₂SO₄) (catalyst)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Methanol (for precipitation)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon inlet)
Procedure:
-
Monomer Preparation: Ensure the this compound is pure and dry. Recrystallization or column chromatography may be necessary.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the this compound in anhydrous DCM to a concentration of 0.5-1.0 M.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add the strong acid catalyst (e.g., a catalytic amount of concentrated H₂SO₄ or by bubbling anhydrous HF gas through the solution). Caution: Strong acids are highly corrosive and require careful handling in a fume hood with appropriate personal protective equipment.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the polymerization can be monitored by techniques such as ¹H NMR or by observing an increase in the viscosity of the solution.
-
Quenching and Neutralization: After the desired reaction time, quench the reaction by slowly adding the solution to a stirred beaker containing a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Polymer Precipitation: Filter the solution and concentrate it under reduced pressure. Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.
Characterization: The resulting polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
-
Thermal Analysis (TGA, DSC): To evaluate the thermal stability and glass transition temperature.
Visualizing the Workflow: Polymer Synthesis and Characterization
Caption: A typical workflow for the synthesis and characterization of polymers derived from this compound.
Quantitative Data Summary
As the polymerization of this compound is a novel area of research, specific quantitative data is not yet established in the literature. However, based on analogous polymerizations of substituted benzyl alcohols, the following table provides expected ranges for key parameters. Researchers should use this as a starting point for optimization.
| Parameter | Expected Range/Value | Rationale and Key Considerations |
| Monomer Concentration | 0.1 - 1.0 M | Higher concentrations may lead to higher molecular weights but can also increase the risk of side reactions and gelation. |
| Catalyst Loading | 1 - 10 mol% | The strong deactivating effect of the -SO₂CF₃ group may necessitate higher catalyst loadings compared to unsubstituted benzyl alcohol. |
| Reaction Temperature | 0 - 80 °C | A balance must be struck between achieving a sufficient reaction rate and minimizing side reactions like etherification or uncontrolled crosslinking. |
| Reaction Time | 12 - 72 hours | The reaction kinetics will be slower due to the electron-withdrawing substituent. Monitoring by NMR or GPC is crucial. |
| Expected Mₙ (GPC) | 2,000 - 20,000 g/mol | Step-growth polymerizations of this type typically yield polymers in this molecular weight range. |
| Expected PDI (GPC) | 1.5 - 3.0 | A broader PDI is expected for this type of polycondensation compared to living polymerization methods. |
Troubleshooting and Expert Insights
-
Low Molecular Weight: If the resulting polymer has a low molecular weight, consider increasing the reaction time, temperature, or catalyst concentration. Ensure all reagents and solvents are scrupulously dry, as water can interfere with the reaction.
-
Insolubility/Gelation: If the polymer becomes insoluble during the reaction, this may indicate excessive crosslinking. Reducing the monomer concentration, catalyst loading, or reaction temperature can help mitigate this.
-
Side Reactions: The formation of ether linkages (polyethers) is a potential side reaction. The choice of acid catalyst and reaction conditions can influence the selectivity towards C-C bond formation.
Conclusion and Future Outlook
The polymerization of this compound represents a promising frontier in the development of high-performance polymers. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring the synthesis and characterization of these novel materials. The resulting polymers, with their anticipated high thermal stability and unique electronic properties, are expected to find applications in a wide range of advanced technologies. Further research into controlled polymerization techniques, such as living or controlled radical polymerizations of suitably modified monomers, could provide even greater control over the polymer architecture and properties.
References
- Crivello, J. V. (2002). Benzyl alcohols as accelerators in the photoinitiated cationic polymerization of epoxide monomers. Journal of Polymer Science Part A: Polymer Chemistry, 40(14), 2298–2309.
- Giri, C., Sisk, S. E., Reisman, L., Kammakakam, I., Bara, J. E., & Kevin, N. (2022). Anionic Ring-Opening Polymerizations of N-Sulfonylaziridines in Ionic Liquids. Macromolecules, 55(2), 656–663.
- Giri, C., Sisk, S. E., Reisman, L., Kammakakam, I., Bara, J. E., & Kevin, N. (2021). Anionic Ring-Opening Polymerizations of N-Sulfonylaziridines in Ionic Liquids. American Chemical Society.
- Phan, T. N. T., Ferrand, A., Ho, H. T., Liénafa, L., Rollet, M., Maria, S., Bouchet, R., & Gigmes, D. (2016). Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group: synthesis and polymerization using nitroxide-mediated polymerization. Polymer Chemistry, 7(37), 5789-5796.
- Ishizone, T., et al. (YEAR). Anionic Polymerization of Monomers Containing Functional Groups.
- Phan, T. N. T., Ferrand, A., Ho, H. T., Liénafa, L., Rollet, M., Maria, S., Bouchet, R., & Gigmes, D. (2016). Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl)
- (Author), (YEAR). Synthesis of hyperbranched polymers with controlled structure. RSC Publishing.
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- (Author), (YEAR). Catalysis by Heteropolyacid. I. Polymerization Reaction of Benzyl Alcohols. Scilit.
- (Author), (2014). Hyperbranched Polyfluorinated Benzyl Ether Polymers: Mechanism, Kinetics, and Optimization.
- (Author), (YEAR). 4-(Trifluoromethyl)benzyl Alcohol CAS 349-95-1. Shaanxi Bloom Tech Co., Ltd.
- (Author), (YEAR).
- Banks, R. E. (YEAR). Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). (Source).
- (Author), (2022).
- (Author), (YEAR). Synthesis and Application of Hyperbranched Polymers. Semantic Scholar.
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- (Author), (2017). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD.
- (Author), (YEAR). 4-(Trifluoromethoxy)benzyl alcohol. Biosynth.
- (Author), (YEAR). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (Source).
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- (Author), (2021). The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups. MDPI.
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- (Author), (YEAR). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3.
- (Author), (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. PMC.
- (Author), (YEAR). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
- (Author), (2021). The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups. Semantic Scholar.tic Ionic Liquids Containing Sulfo Functional Groups. Semantic Scholar.
Sources
- 1. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Hyperbranched polymers via RAFT self-condensing vinyl polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Self-condensing vinyl polymerization: an approach to dendritic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethylsulfonyl)benzyl alcohol
Welcome to the technical support center for the synthesis of 4-(Trifluoromethylsulfonyl)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to facilitate a successful synthesis. Our approach is grounded in established chemical principles and field-proven insights, ensuring that the information is both accurate and practical.
The synthesis of this compound, a key building block in medicinal chemistry, can be challenging. The presence of the electron-withdrawing and highly stable trifluoromethylsulfonyl (triflone) group (-SO₂CF₃) dictates the choice of synthetic strategy and reaction conditions. This guide provides structured advice to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes to prepare this compound?
There are two primary and logically sound approaches to synthesize this target molecule, starting from commercially available precursors:
-
Reduction of 4-(Trifluoromethylsulfonyl)benzoic Acid: This is often the most direct route. The carboxylic acid is reduced to the corresponding primary alcohol. The key challenge is selecting a reducing agent that is effective for the carboxylic acid but does not affect the highly stable triflone group.
-
Oxidation of 4-Methylphenyl Trifluoromethyl Sulfone: This route involves the selective oxidation of the benzylic methyl group. The challenge here lies in controlling the oxidation to stop at the alcohol stage and prevent over-oxidation to the aldehyde or carboxylic acid.
The choice between these routes will depend on the availability and cost of the starting materials, as well as the scale of the reaction.
Caption: Primary synthetic pathways to this compound.
Q2: How stable is the trifluoromethylsulfonyl (-SO₂CF₃) group during the synthesis?
The trifluoromethylsulfonyl group is exceptionally robust and resistant to a wide range of chemical conditions. Structurally, it combines a lipophilic trifluoromethyl group with a sulfonyl fluoride unit, a combination that demonstrates remarkable resistance to redox degradation[1].
-
Reductive Stability: The -SO₂CF₃ group is stable to most common reducing agents used for functional group transformations, including boranes and aluminohydrides. This is a significant advantage in the reduction of the benzoic acid, as cleavage of the sulfone is not a common side reaction.
-
Oxidative Stability: The sulfone is already in a high oxidation state, making it inert to most oxidizing agents used for converting a methyl group to an alcohol.
-
Hydrolytic Stability: While trifluoromethanesulfonyl chloride is highly sensitive to moisture, the trifluoromethylsulfonyl group itself, when attached to a benzene ring, is very stable under both acidic and basic conditions at moderate temperatures[2].
This high stability is a key feature that should be leveraged in synthetic planning.
Q3: Which reducing agent is recommended for the conversion of 4-(Trifluoromethylsulfonyl)benzoic acid to the alcohol?
The selection of the reducing agent is critical for a high-yield synthesis. While strong reducing agents are needed for carboxylic acids, the stability of the triflone group allows for some flexibility.
| Reducing Agent | Solvent | Typical Conditions | Pros | Cons & Troubleshooting |
| Borane-THF complex (BH₃•THF) | THF | 0 °C to reflux | High selectivity for carboxylic acids; excellent functional group tolerance. | Moisture-sensitive; requires careful quenching. Incomplete reaction can occur if the reagent has degraded—use a fresh or titrated solution. |
| Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether | 0 °C to reflux | Very powerful and effective. | Highly reactive with protic solvents (including water); requires stringent anhydrous conditions and careful workup. Safety precautions are paramount, especially on a larger scale[3]. |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene, THF | -78 °C to RT | Can be used, but often stops at the aldehyde stage at low temperatures.[4] | Stoichiometry and temperature control are critical to avoid aldehyde formation as the main product. May require multiple equivalents and higher temperatures for full reduction to the alcohol.[4] |
For most lab-scale syntheses, Borane-THF complex is the recommended starting point due to its high selectivity and better safety profile compared to LiAlH₄.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis problems.
Issue 1: Low or No Product Yield After Reduction of Benzoic Acid
-
Potential Cause A: Inactive Reducing Agent.
-
Explanation: Both LiAlH₄ and BH₃•THF are highly reactive towards moisture. If they are old, have been improperly stored, or are handled in a non-anhydrous environment, they will be quenched before they can react with the substrate.
-
Troubleshooting Protocol:
-
Use a fresh bottle of the reducing agent. For borane, use a solution stabilized with an amine or a freshly opened bottle of the THF complex.
-
Titrate the reducing agent. Before use, perform a titration to determine the active molarity of the hydride.
-
Ensure strict anhydrous conditions. Dry all glassware in an oven ( >120 °C) and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.
-
-
-
Potential Cause B: Sub-optimal Reaction Temperature.
-
Explanation: While the reaction is often initiated at 0 °C for safety, the reduction of an electron-deficient benzoic acid may require elevated temperatures (reflux) to proceed to completion.[4]
-
Troubleshooting Protocol:
-
After the initial addition of the reducing agent at 0 °C, allow the reaction to warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gently heat the mixture to reflux for several hours until the starting material is consumed.
-
-
Issue 2: Incomplete Reaction - Starting Material Remains
-
Potential Cause A: Insufficient Equivalents of Reducing Agent.
-
Explanation: The reduction of a carboxylic acid to an alcohol is a four-electron reduction and consumes multiple equivalents of hydride. The acidic proton of the carboxylic acid will consume one equivalent of the hydride to form H₂ gas before reduction begins.
-
Troubleshooting Protocol:
-
Review your stoichiometry. For LiAlH₄, at least 1 equivalent is theoretically needed (0.75 for reduction, 0.25 for deprotonation). In practice, 1.5-2.0 equivalents are often used. For BH₃•THF, at least 1.33 equivalents are required, with 2.0-3.0 equivalents being common practice.
-
Add more reducing agent. If monitoring shows a stalled reaction, carefully add an additional portion (e.g., 0.5 equivalents) of the reducing agent.
-
-
-
Potential Cause B: Formation of an Insoluble Intermediate.
-
Explanation: During the reduction with LiAlH₄, an aluminum alkoxide salt is formed. In some cases, this can precipitate from the solution, hindering the reaction.
-
Troubleshooting Protocol:
-
Increase solvent volume. A more dilute reaction may keep all species in solution.
-
Consider a different solvent. While THF is standard, a higher-boiling ether solvent like 1,4-dioxane could be tested, as it may offer better solubility at elevated temperatures.
-
-
Issue 3: Difficult Purification of the Final Product
-
Potential Cause A: Co-elution of Product and Starting Material.
-
Explanation: this compound is significantly more polar than the corresponding toluene derivative, but may have similar polarity to the benzoic acid starting material, depending on the TLC/column chromatography solvent system.
-
Troubleshooting Protocol:
-
Adjust solvent system polarity. For silica gel chromatography, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is recommended.
-
Add a modifier. Adding a small amount of acetic acid (~1%) to the eluent can help suppress the streaking of the carboxylic acid on the column, leading to better separation.
-
Perform a basic wash. Before chromatography, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove the unreacted acidic starting material from the organic layer.
-
-
-
Potential Cause B: Product is an Oil or Low-Melting Solid.
-
Explanation: Many benzyl alcohols are low-melting solids or oils, making crystallization difficult.
-
Troubleshooting Protocol:
-
High-vacuum distillation. If the product is thermally stable, Kugelrohr or short-path distillation can be an effective purification method for oils.
-
Recrystallization attempts. Even if the product is an oil at room temperature, it may crystallize at lower temperatures. Attempt recrystallization from a biphasic solvent system (e.g., hexanes/dichloromethane or hexanes/ethyl acetate) by slowly cooling the solution.
-
-
References
-
Bloom Tech Co., Ltd. (n.d.). 4-(Trifluoromethyl)benzyl Alcohol CAS 349-95-1. Shaanxi Bloom Tech Co., Ltd. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Fluoromethyl Phenyl Sulfone. Retrieved from [Link]
- European Patent Office. (2017). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - EP 3492448 B1.
-
Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. (2024). PubMed Central. Retrieved from [Link]
-
Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.). Retrieved from [Link]
-
Synthesis of 4-Benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles from 1,1-Dihydropolyfluoroalkyl Benzyl Sulfones. (2009). ResearchGate. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. Retrieved from [Link]
-
Wechem. (2024). Stability and safe use strategy of trifluoromethanesulfonyl chloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
- Google Patents. (2002). Process for preparing benzyl alcohols and their use - US6462242B1.
Sources
- 1. Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
- 3. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 4-(Trifluoromethylsulfonyl)benzyl alcohol
Welcome to the technical support center for the purification of 4-(Trifluoromethylsulfonyl)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this crucial intermediate in high purity. The unique combination of a highly polar sulfonyl group, an electron-withdrawing trifluoromethyl group, and a reactive benzyl alcohol moiety presents specific challenges in purification that this guide aims to address.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, the corresponding benzaldehyde or benzoic acid from over-oxidation, and potentially dimeric species or other byproducts. If the synthesis involves chlorosulfonation followed by reduction, residual sulfonyl chloride or the corresponding sulfonic acid could be present.[1][2]
Q2: My crude this compound is a viscous oil/waxy solid that is difficult to handle. What is the best initial purification step?
A2: For a crude product that is not a free-flowing solid, a good first step is to attempt an extractive workup to remove highly polar or ionic impurities. Dissolving the crude material in a suitable organic solvent like ethyl acetate or dichloromethane and washing with a saturated sodium bicarbonate solution can help remove acidic impurities. Subsequent washing with brine and drying over an anhydrous salt like sodium sulfate will prepare the sample for further purification.
Q3: Is recrystallization a viable method for purifying this compound?
A3: Recrystallization can be an effective technique if a suitable solvent system is identified.[3][4] The high polarity of the sulfonyl group may necessitate the use of polar solvents or a mixed solvent system. A good starting point for solvent screening would be combinations of a polar solvent in which the compound is soluble at elevated temperatures (e.g., isopropanol, acetonitrile, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane).[3]
Q4: I am struggling with column chromatography. My compound either streaks on the column or doesn't separate from impurities. What can I do?
A4: The polarity of this compound can lead to strong interactions with silica gel, causing streaking.[5] To mitigate this, consider the following:
-
Mobile Phase Modification: Use a more polar solvent system. A gradient elution from a less polar mobile phase (e.g., ethyl acetate/hexanes) to a more polar one (e.g., methanol/dichloromethane) can be effective. Adding a small amount of a polar modifier like methanol to your eluent can improve peak shape.[6]
-
Stationary Phase Choice: If streaking persists on silica gel, consider switching to a different stationary phase. Alumina can be a good alternative for polar compounds.[6][7] For highly polar compounds, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is a powerful option.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has a steeper solubility curve (high solubility when hot, low solubility when cold).- Use a mixed solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent and then add a "poor" solvent dropwise until turbidity persists. Reheat to clarify and then cool slowly.[4] |
| Oiling Out During Recrystallization | The melting point of the solid is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower-boiling point solvent.- Ensure a slower cooling rate to allow for proper crystal lattice formation.- Add a seed crystal to induce crystallization. |
| Compound Stuck at the Origin of the TLC Plate | The eluent is not polar enough to move the highly polar compound up the stationary phase. | - Increase the polarity of the mobile phase. For silica gel, increase the proportion of the more polar solvent (e.g., from 20% ethyl acetate in hexanes to 50%).- Consider adding a small percentage of methanol to your eluent.[6] |
| Poor Separation of Compound from a Close-Running Impurity in Column Chromatography | The selectivity of the chromatographic system is insufficient. | - Optimize the mobile phase. Try different solvent combinations (e.g., dichloromethane/acetone instead of ethyl acetate/hexanes).- Switch to a different stationary phase (e.g., from silica to alumina or a bonded phase like cyano or diol).[6] |
| Product Decomposes on Silica Gel Column | The acidic nature of silica gel may be causing degradation of the benzyl alcohol. | - Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent.- Use a less acidic stationary phase like neutral alumina. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined empirically on a small scale.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude material. Add a few drops of a potential solvent (e.g., isopropanol). If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble, heat the solvent to its boiling point. If the compound dissolves when hot, it is a potentially good solvent. If it remains insoluble, try another solvent. To test a mixed solvent system, dissolve the compound in a minimal amount of a hot, good solvent (e.g., ethyl acetate) and add a poor solvent (e.g., hexanes) dropwise until the solution becomes cloudy.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent or solvent system and heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for 30 minutes.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Flash Column Chromatography of this compound
This protocol describes a standard flash column chromatography procedure on silica gel.
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal eluent system using thin-layer chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizing Purification Workflows
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting the appropriate purification method.
Troubleshooting Column Chromatography
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cup.edu.cn [cup.edu.cn]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 4-(Trifluoromethylsulfonyl)benzyl alcohol
Welcome to the technical support resource for the purification of 4-(Trifluoromethylsulfonyl)benzyl alcohol. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the recrystallization of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high purity and yield.
Compound Properties Summary
A successful purification begins with understanding the physical properties of the target compound. Below is a summary for this compound.
| Property | Value | Source(s) |
| CAS Number | 219872-98-7 | [1][2] |
| Molecular Formula | C₈H₇F₃O₃S | [2] |
| Molecular Weight | 240.20 g/mol | [2] |
| Appearance | White Solid | [2] |
| Melting Point | 40-42°C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane | [1] |
| Storage Conditions | 2-8°C (Refrigerator) | [1][2] |
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Q1: My compound separated as an oil instead of forming crystals. What causes "oiling out" and how can I prevent it?
Answer:
"Oiling out" is a common problem, especially for compounds with relatively low melting points like this compound (40-42°C).[1] It occurs when the solute precipitates from the solution at a temperature above its melting point, causing it to separate as a liquid instead of a solid crystalline lattice.[3]
Root Causes & Solutions:
-
High Solute Concentration: The solution is likely too saturated, causing the compound to come out of solution before it has cooled sufficiently to solidify.
-
Solution: Re-heat the mixture until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level. Allow the solution to cool much more slowly.[4]
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the molecules from having enough time to align into an ordered crystal lattice.
-
Inappropriate Solvent Choice: The boiling point of your solvent may be significantly higher than the melting point of your compound.
-
Solution: Consider a lower-boiling point solvent or a mixed-solvent system where the addition of a "poor" solvent (an anti-solvent) at a controlled temperature can induce crystallization below the compound's melting point.
-
Q2: My solution is clear and has cooled to room temperature, but no crystals have formed. What should I do?
Answer:
This is a classic case of supersaturation, where the concentration of the solute is higher than its normal saturation point, but crystallization has not been initiated.[4][6] The system requires a nucleation point to begin forming crystals.
Solutions to Induce Crystallization:
-
Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask just below the meniscus of the solution. The microscopic imperfections on the glass surface provide nucleation sites for crystal growth to begin.[4][5][6]
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the supersaturated solution. This "seed" crystal acts as a template, inducing rapid crystal formation.[4][6]
-
Reduced Temperature: Once the solution has fully cooled to room temperature, place it in an ice-water bath (0°C) to further decrease the solubility of the compound and promote precipitation.[7] Combine this with occasional scratching for best results.
-
Concentrate the Solution: It is possible that too much solvent was added initially.[4] If the above methods fail, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[7] Allow it to cool slowly again. Be careful not to evaporate too much solvent, which could lead to rapid precipitation of impurities.
Q3: My final yield of pure crystals is very low. What are the common causes of product loss?
Answer:
A low recovery is a frequent issue in recrystallization. While some product loss is inevitable due to the compound's finite solubility in the cold solvent, significant losses can be minimized by refining your technique.[6]
Primary Causes of Low Yield:
-
Using Excess Solvent: This is the most common error.[4][6] The goal is to dissolve the compound in the minimum amount of boiling solvent to create a saturated solution upon cooling.[6] Using too much solvent will keep a larger fraction of your product dissolved in the mother liquor even after cooling.
-
Prevention: Add the hot solvent in small portions to the solid, waiting for it to boil and dissolve before adding more.[8] Stop as soon as all the solid has dissolved.
-
-
Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem as the solution cools.[3]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, will dissolve some of your product.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
Answer:
The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9] For this compound, an aromatic alcohol, several systems can be effective.[5]
-
Single Solvents: Given its known solubility in chlorinated solvents, these are not ideal for recrystallization due to high solubility at all temperatures.[1] Toluene can be a good starting point for aromatic compounds. Alcohols like isopropanol or ethanol are also strong candidates.[5] A bench-top solubility test is essential.
-
Mixed-Solvent Systems: A mixed-solvent or "solvent-pair" system is often highly effective.[3] A common strategy involves dissolving the compound in a "good" solvent (in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.
Q2: How do I perform a two-solvent recrystallization with a Toluene/Hexane system?
Answer:
A two-solvent recrystallization provides excellent control over the crystallization process. Here is a standard protocol:
-
Dissolve the crude this compound in the minimum amount of hot toluene required for complete dissolution.
-
While the toluene solution is still hot (near boiling), add hexane dropwise until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of hot toluene to just re-dissolve the precipitate and make the solution clear again.
-
Remove the solution from heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[7]
-
Collect the crystals via vacuum filtration.
Q3: What are the key safety precautions when performing this recrystallization?
Answer:
Standard laboratory safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All work, especially heating flammable organic solvents like toluene, hexane, and ethanol, must be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Heating: Use a heating mantle or a steam bath. Never heat flammable organic solvents with an open flame from a Bunsen burner. Add boiling chips to the solvent to prevent bumping and ensure smooth boiling.[7]
-
Handling: this compound is a chemical intermediate. While specific toxicity data is limited, it should be handled with care. Avoid skin contact and inhalation.
Standard Recrystallization Workflow
The following protocol is a generalized procedure. The choice of solvent should be optimized based on small-scale solubility tests.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose an appropriate solvent (e.g., Isopropanol) by testing the solubility of a small amount of crude material. The solid should be largely insoluble at room temperature but dissolve completely in the boiling solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. Heat the chosen solvent in a separate flask. Add the hot solvent portion-wise to the solid with swirling and heating until the solid just dissolves.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): To remove insoluble impurities or activated carbon, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.[8]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[7]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6][8]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes.[8] Then, transfer the crystals to a watch glass to air dry completely or dry in a vacuum oven at a temperature well below the melting point.
Recrystallization Workflow Diagram
Caption: Standard workflow for the purification of a solid compound via recrystallization.
References
- Recrystallization. (n.d.). University of Toronto, Department of Chemistry.
- This compound Product Description. (n.d.). ChemicalBook.
- Recrystallization. (n.d.). University of California, Davis, Chem 118A Lab Manual.
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
- Problems in recrystallization. (n.d.). Biocyclopedia.
- 4-(Trifluoromethyl)benzyl alcohol. (n.d.). Chem-Impex.
- 4-(Trifluoromethyl)benzyl alcohol, 98%. (n.d.). Thermo Scientific Alfa Aesar.
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit.
- Chemical Properties of 4-(Trifluoromethyl)benzyl alcohol (CAS 349-95-1). (n.d.). Cheméo.
- 4-(Trifluoromethyl)benzyl alcohol. (n.d.). NIST Chemistry WebBook.
- 4-(Trifluoromethyl)benzyl alcohol. (n.d.). HANGZHOU HONGQIN PHARMTECH CO.,LTD.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- This compound. (n.d.). Pharmaffiliates.
- Recrystallization. (2013, September 9). YouTube.
- Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
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Technical Support Center: Chromatographic Purification of Aryl Sulfonyl Compounds
Welcome to the technical support center for the chromatographic purification of aryl sulfonyl compounds. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of these molecules. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to develop robust and reliable purification methods.
Part 1: Frequently Asked Questions - Method Development & Optimization
This section addresses foundational questions related to building a chromatographic method from the ground up for aryl sulfonyl compounds, which include diverse structures such as sulfonamides, sulfonyl chlorides, and sulfonate esters.
Stationary Phase and Column Selection
Question: What is the best starting point for column selection when purifying a novel aryl sulfonyl compound?
Answer: The selection of an appropriate stationary phase is dictated by the polarity and structural features of your target aryl sulfonyl compound. For most applications, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and versatile starting point.[1]
-
General Purpose: A C18 (octadecylsilane) column is the universal workhorse for RP-HPLC and is an excellent first choice.[1] It provides strong hydrophobic retention suitable for a wide range of moderately polar to non-polar compounds.
-
Enhanced Aromatic Selectivity: Aryl sulfonyl compounds, due to their aromatic rings, are prime candidates for stationary phases that offer pi-pi (π-π) interactions. A Phenyl-Hexyl or a Biphenyl phase can provide alternative selectivity compared to a standard C18 column, often improving resolution between structurally similar aromatic compounds.[1][2]
-
For More Polar Compounds: If your compound is highly polar and shows little retention on a C18 column, consider a C8 (octylsilane) column for slightly less hydrophobic retention or an embedded polar group (EPG) column.[1] EPG columns, such as those with amide or carbamate groups embedded in the alkyl chain, offer enhanced retention for polar compounds and are more stable in highly aqueous mobile phases.
The choice of stationary phase is a critical first step in method development, directly influencing analyte retention and selectivity.[3]
Table 1: Stationary Phase Selection Guide for Aryl Sulfonyl Compounds
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Key Considerations |
| C18 (Octadecyl) | Hydrophobic | General-purpose separation of moderately polar to non-polar aryl sulfonyls. | The most common starting point. Provides strong retention.[1] |
| C8 (Octyl) | Hydrophobic | Less hydrophobic analogues that are too strongly retained on C18.[1] | Provides shorter retention times than C18. |
| Phenyl / Phenyl-Hexyl | Hydrophobic & π-π Interactions | Compounds with aromatic rings where enhanced selectivity is needed.[1][2] | Can resolve isomers or closely related aromatic compounds that co-elute on C18. |
| Embedded Polar Group (EPG) | Hydrophobic & Hydrogen Bonding | Highly polar aryl sulfonyl compounds; methods using highly aqueous mobile phases. | Resists "hydrophobic collapse" and provides alternative selectivity.[1] |
| Silica (Normal Phase) | Adsorption | Separation of non-polar compounds and isomers; for analytes unstable in aqueous mobile phases.[2] | Requires non-polar, anhydrous mobile phases (e.g., hexane/ethyl acetate). |
Mobile Phase Optimization
Question: How do I select and optimize the mobile phase for my aryl sulfonyl compound, particularly if it's a sulfonamide?
Answer: Mobile phase optimization is crucial for achieving good peak shape, resolution, and reproducible retention times. This involves selecting the right organic solvent and, critically, controlling the pH.[4]
1. Organic Solvent Selection: The most common organic modifiers for reversed-phase chromatography are acetonitrile (ACN) and methanol (MeOH).[5]
-
Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at low wavelengths (<210 nm).[5] It often results in sharper peaks.
-
Methanol (MeOH): A more cost-effective option that can offer different selectivity due to its ability to act as a hydrogen bond donor.[5][6] Switching between ACN and MeOH is a powerful tool to alter selectivity if you have co-eluting peaks.[2]
2. pH Control (The Critical Parameter): Many aryl sulfonyl compounds, especially sulfonamides, are acidic. The ionization state of these molecules dramatically affects their retention and peak shape.[7]
-
The pKa Rule: The key is to control the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[5][8] For an acidic compound like a sulfonamide, this means working at a low pH (e.g., pH 2.5-3.5) to keep it in its neutral, protonated form. This suppressed ionization minimizes secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks.[9][10]
-
Why pH Control is Essential: When the mobile phase pH is close to the analyte's pKa, the compound exists as a mixture of ionized and neutral forms, leading to broad or tailing peaks.[7][11]
3. Buffer Selection: To maintain a stable pH, a buffer is essential. The buffer should have a pKa close to the desired mobile phase pH for maximum buffering capacity.[5][8]
Table 2: Common Buffers for Reversed-Phase HPLC
| Buffer System | Effective pH Range | LC-MS Compatible? | Comments |
| Formic Acid (0.1%) | ~2.7 | Yes | Excellent for suppressing silanol activity and protonating acidic analytes.[3] |
| Trifluoroacetic Acid (TFA) (0.1%) | ~2.1 | Yes (can cause ion suppression) | Strong ion-pairing agent, can improve peak shape but may be difficult to remove from the column.[3] |
| Phosphate Buffer | 2.1-3.1 & 6.2-8.2 | No | High buffering capacity and UV transparent, but non-volatile and will damage a mass spectrometer. |
| Ammonium Acetate/Formate | 3.8-5.8 & 8.7-10.7 | Yes | Volatile buffers suitable for LC-MS applications.[12] |
A typical starting mobile phase for a sulfonamide would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
Sample Preparation and Stability
Question: My aryl sulfonyl chloride sample seems to be degrading during analysis. What are the best practices for sample preparation and ensuring compound stability?
Answer: Compound stability is a critical but often overlooked aspect of purification, especially for reactive species like aryl sulfonyl chlorides.
-
Hydrolysis of Sulfonyl Chlorides: Aryl sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[13] This is a significant concern when using aqueous mobile phases in RP-HPLC. The sulfonic acid will appear as a new, typically more polar, peak in your chromatogram.
-
Minimizing Degradation:
-
Sample Solvent: Dissolve your sample in a strong, aprotic organic solvent like acetonitrile or THF immediately before injection.[14] Avoid dissolving the sample in mobile phase that contains water for any extended period.
-
Temperature: Keep the sample vial in a cooled autosampler (e.g., 4-10 °C) to slow down degradation.
-
Analysis Time: Use a rapid gradient to minimize the time the compound spends on the column in the aqueous environment.
-
Consider Normal-Phase: If hydrolysis is unavoidable in reversed-phase, normal-phase chromatography using non-aqueous solvents (e.g., hexane/ethyl acetate) is an excellent alternative.[2]
-
-
Stability of Other Sulfonyls: While sulfonyl chlorides are particularly reactive, other derivatives also have stability concerns. Aryl sulfonyl fluorides and sulfonate esters can also degrade under certain conditions, such as in biological matrices or during prolonged storage.[15][16][17] It is always good practice to assess the stability of your compound in the chosen analytical conditions. This can be done by re-injecting the same sample vial over several hours and checking for the appearance of degradation peaks.
Part 2: Troubleshooting Common Purification Problems
This section provides solutions to specific issues you may encounter during your experiments.
Peak Shape Issues
Question: I am seeing significant peak tailing for my sulfonamide compound. What is causing this and how can I fix it?
Answer: Peak tailing is the most common problem when purifying acidic compounds like sulfonamides on silica-based columns.[11][14] It is characterized by an asymmetric peak with a drawn-out trailing edge.[9]
Primary Cause: Secondary Silanol Interactions The root cause is often an unwanted interaction between the acidic analyte and residual silanol groups (Si-OH) on the surface of the silica stationary phase.[14][18] At mid-range pH values (pH > 4), these silanols can become deprotonated (Si-O⁻) and interact ionically with any positively charged sites on the analyte or through strong hydrogen bonding with the neutral form, causing a portion of the molecules to lag behind, resulting in a tail.[11][18]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting peak tailing.
Step-by-Step Solutions:
-
Lower the Mobile Phase pH: The most effective solution is to add an acidifier like 0.1% formic acid or 0.1% TFA to your mobile phase.[10] This lowers the pH to ~2.5-3, ensuring both your sulfonamide and the column's silanol groups are fully protonated (neutral), which eliminates the unwanted ionic interaction.[9][18]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" – a process that chemically converts most of the active silanol groups to less reactive siloxanes. Using such a column significantly reduces the sites available for secondary interactions.[11]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[14] Try reducing the injection volume or sample concentration to see if the peak shape improves.
-
Add a Competing Base (Use with Caution): For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape by occupying the active silanol sites. For acidic compounds like sulfonamides, this is less common but can sometimes help if other methods fail.[10]
Resolution and Selectivity Issues
Question: My target compound is co-eluting with an impurity. How can I improve the resolution?
Answer: Improving resolution requires changing the selectivity of your chromatographic system. This means altering the relative interaction strengths of the analytes with the stationary and mobile phases.
Method Development Workflow for Improving Resolution:
Caption: Systematic workflow for improving chromatographic resolution.
Strategies to Improve Resolution:
-
Optimize the Gradient: The simplest first step is to make your gradient shallower (i.e., increase the gradient time while keeping the solvent composition range the same). This gives the analytes more time to interact with the stationary phase and can often resolve closely eluting peaks.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, is a powerful way to alter selectivity.[2][6] The different intermolecular interactions (dipole-dipole vs. hydrogen bonding) can change the elution order of your compounds.
-
Change the Column Chemistry: If modifying the mobile phase isn't enough, change the stationary phase. As mentioned, aryl sulfonyls are sensitive to π-π interactions. Switching from a C18 to a Phenyl-Hexyl column can dramatically change the retention characteristics of aromatic compounds relative to non-aromatic ones, often resolving difficult pairs.[1][2]
-
Adjust the pH: If your target compound and the impurity have different pKa values, adjusting the mobile phase pH can selectively change their retention times.[7] A small change in pH can significantly shift the retention of an ionizable compound while having little effect on a neutral one.
Part 3: Experimental Protocols
Protocol 1: General Method Development for a Novel Aryl Sulfonyl Compound
This protocol outlines a systematic approach to developing a robust purification method.
Objective: To establish initial chromatographic conditions for the purification of a newly synthesized aryl sulfonyl compound.
Methodology:
-
Analyte Characterization (Pre-Analysis):
-
Determine the structure and estimate the polarity (e.g., calculate logP).
-
Determine the pKa if the molecule is ionizable (e.g., sulfonamides). This is critical for pH selection.[3]
-
Assess solubility. The ideal sample solvent is the mobile phase itself, but if not possible, use a solvent like ACN, MeOH, or DMSO.
-
Check for UV absorbance using a spectrophotometer to determine the optimal detection wavelength.
-
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Acetonitrile in Water.[3]
-
Rationale: This setup provides a good starting point with a low pH to ensure acidic compounds are protonated and minimize silanol interactions.[9][10]
-
-
Scouting Gradient Run:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Gradient: Run a fast, wide-range gradient to determine the approximate elution time.
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B (re-equilibration)
-
-
-
Gradient Optimization:
-
Based on the scouting run, adjust the gradient to improve resolution around the target peak.
-
If the peak elutes at 6 minutes (corresponding to ~50% B), a good optimized gradient might be:
-
0-20 min: 35% to 65% B (a shallower slope of 1.5% B per minute).
-
-
The goal is to have a retention factor (k) between 2 and 10 for robust separation.[7]
-
-
Further Optimization (If Needed):
-
If resolution is still poor, proceed through the steps outlined in the "Resolution and Selectivity Issues" section:
-
Switch the organic modifier to Methanol.
-
Try a Phenyl-Hexyl column to leverage π-π interactions.
-
-
Protocol 2: Column Cleaning and Regeneration for Reversed-Phase Columns
Objective: To restore the performance of an HPLC column that shows high backpressure or poor peak shape due to contamination.
Caution: Always disconnect the column from the detector during flushing procedures. Ensure the flushing solvents are miscible with the solvents currently in the column and pump.
Methodology:
-
Flush Buffers and Salts:
-
Wash the column with 10-20 column volumes of HPLC-grade water (without any buffer or acid). Phosphate buffers are particularly prone to precipitation in high organic concentrations and must be removed first.[12]
-
-
Remove Retained Non-Polar Compounds:
-
Flush the column with 20 column volumes of 100% Acetonitrile.
-
Follow with 20 column volumes of 100% Isopropanol (IPA). IPA is a strong solvent that is excellent for displacing strongly retained hydrophobic contaminants.
-
-
Acid and Base Wash (For Severe Contamination or Silanol Reactivation):
-
This is a more aggressive procedure and should be used when routine flushing fails. Consult the column manufacturer's guide to ensure stability.
-
Acid Wash: Flush with 20-30 column volumes of a mild acid solution (e.g., 0.1 M Nitric Acid). This can help remove basic contaminants.[12] Follow with 10 column volumes of water.
-
Base Wash: Flush with 20-30 column volumes of a mild base solution (e.g., pH 10 ammonium hydroxide). This can help remove acidic contaminants.[12] Follow with 10 column volumes of water.
-
-
Final Rinse and Storage:
-
Flush the column with 10-20 column volumes of your storage solvent. A common storage solution for reversed-phase columns is 50:50 Acetonitrile:Water.
-
Never store a column in a buffered mobile phase. [12] Salts can precipitate and damage the column and HPLC system.
-
References
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (n.d.). MDPI. [Link]
-
Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. (2024). PubMed. [Link]
-
Mastering Stationary Phases: Selection Criteria and Method Development. (n.d.). Sorbtech. [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. (2023). Veeprho. [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. [Link]
-
What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2024). alwsci. [Link]
-
Stationary Phase Selectivity: The Chemistry Behind the Separation. (n.d.). LCGC International. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]
-
PEAK TAILING: Phenomenon, Symptoms, and Corrections. (2023). YouTube. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC. [Link]
-
Method Development Guide. (2004). ZirChrom. [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI. [Link]
-
(PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. (2014). ResearchGate. [Link]
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (n.d.). MDPI. [Link]
-
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (n.d.). National Institutes of Health. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (n.d.). Mastelf. [Link]
-
An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. (2023). Welch Materials. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2024). The Pharma Guide. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). ACS Publications. [Link]
-
HPLC Troubleshooting Guide. (n.d.). BGB Analytik. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications. [Link]
-
Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. (2016). Chromatography Today. [Link]
-
Troubleshooting Guide. (n.d.). Phenomenex. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). PubMed. [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). National Institutes of Health. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2000). ResearchGate. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). National Institutes of Health. [Link]
-
Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. (n.d.). Royal Society of Chemistry. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. sorbtech.com [sorbtech.com]
- 3. onyxipca.com [onyxipca.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. welch-us.com [welch-us.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mastelf.com [mastelf.com]
- 9. acdlabs.com [acdlabs.com]
- 10. youtube.com [youtube.com]
- 11. chromtech.com [chromtech.com]
- 12. hplc.eu [hplc.eu]
- 13. mdpi.com [mdpi.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(Trifluoromethylsulfonyl)benzyl Alcohol
Welcome to the technical support center for the synthesis of 4-(Trifluoromethylsulfonyl)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important building block. Our aim is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental outcomes.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds through one of two primary routes: the oxidation of 4-(Trifluoromethylsulfonyl)toluene or the reduction of a 4-(Trifluoromethylsulfonyl)benzoyl derivative. Each pathway presents a unique set of challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Troubleshooting Common Synthetic Issues
Route 1: Oxidation of 4-(Trifluoromethylsulfonyl)toluene
This route is attractive due to the commercial availability of the starting material. However, controlling the oxidation to stop at the alcohol stage without proceeding to the aldehyde or carboxylic acid can be challenging.
Q1: My oxidation of 4-(Trifluoromethylsulfonyl)toluene is resulting in a low yield of the desired benzyl alcohol, with significant amounts of 4-(Trifluoromethylsulfonyl)benzoic acid being formed. How can I prevent this over-oxidation?
A1: Over-oxidation is a frequent side reaction in the synthesis of benzylic alcohols from their corresponding toluenes.[1][2] The electron-withdrawing nature of the trifluoromethylsulfonyl group can make the benzylic protons more susceptible to oxidation, and the resulting benzyl alcohol is itself prone to further oxidation to the aldehyde and then the carboxylic acid.
Causality and Strategic Solutions:
-
Oxidant Choice: Strong, non-selective oxidants like potassium permanganate (KMnO₄) or chromic acid are likely to lead to the carboxylic acid. Milder and more selective reagents are recommended.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times increase the likelihood of over-oxidation.
Troubleshooting Protocol:
-
Select a Milder Oxidant: Consider using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) to first generate the benzyl bromide, which can then be hydrolyzed to the alcohol. This two-step, one-pot approach often provides better control.
-
Controlled Oxidation: The use of bis(methanesulfonyl) peroxide has been shown to be effective for the selective synthesis of benzylic alcohols without significant over-oxidation.[3]
-
Temperature and Time Management: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, GC, or LC-MS). Quench the reaction as soon as the starting material is consumed to a satisfactory level, before significant over-oxidation occurs.
| Parameter | Aggressive Conditions (Over-oxidation Prone) | Recommended Conditions (Selective Oxidation) |
| Oxidizing Agent | KMnO₄, CrO₃ | NBS/AIBN followed by hydrolysis; bis(methanesulfonyl) peroxide |
| Temperature | > 80 °C | 40-60 °C (or as specified for the chosen reagent) |
| Reaction Time | > 12 hours | Monitored to completion (typically 2-8 hours) |
Q2: I am observing the formation of multiple unidentified byproducts during the oxidation. What could these be and how can I minimize them?
A2: The formation of byproducts other than the over-oxidation product can arise from reactions involving the aromatic ring or the sulfonyl group, although the latter is generally robust.
Potential Side Reactions and Solutions:
-
Ring Halogenation: If using halogen-based oxidants, electrophilic aromatic substitution on the benzene ring can occur, leading to chlorinated or brominated byproducts. The trifluoromethylsulfonyl group is a meta-director.
-
Solution: Perform the reaction in the dark and at lower temperatures to suppress radical chain reactions that can lead to ring halogenation.
-
-
Dimerization/Polymerization: Under certain radical conditions, benzylic radicals can couple, leading to dimerized products.
-
Solution: Use a solvent that can effectively solvate the intermediates and run the reaction at a higher dilution.
-
Route 2: Reduction of 4-(Trifluoromethylsulfonyl)benzoyl Derivatives
This approach involves the reduction of the corresponding benzoic acid or benzoyl chloride. It offers the advantage of a defined oxidation state at the benzylic position from the start.
Q3: My reduction of 4-(Trifluoromethylsulfonyl)benzoyl chloride with sodium borohydride (NaBH₄) is sluggish and incomplete. What is causing this and what are my options?
A3: The reactivity of the carbonyl group in 4-(Trifluoromethylsulfonyl)benzoyl chloride is significantly reduced by the strongly electron-withdrawing trifluoromethylsulfonyl group. This deactivation can make the reduction with milder reducing agents like NaBH₄ inefficient.
Understanding the Reactivity:
The trifluoromethylsulfonyl group (-SO₂CF₃) is one of the most strongly electron-withdrawing groups, which destabilizes the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack by a hydride.
Troubleshooting Protocol:
-
Use a More Powerful Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than NaBH₄ and will readily reduce the benzoyl chloride. However, it must be used under strictly anhydrous conditions.
-
Alternative Hydride Sources: Diisobutylaluminium hydride (DIBAL-H) can also be an effective reducing agent for this transformation.[4]
-
Activate the Substrate: Conversion of the corresponding benzoic acid to the more reactive benzoyl chloride or an ester can facilitate the reduction.
Q4: I am concerned about the potential for reduction of the trifluoromethylsulfonyl group. Is this a likely side reaction?
A4: The trifluoromethylsulfonyl group is generally very stable to most reducing agents used for carbonyl reductions.
Stability of the -SO₂CF₃ Group:
-
Hydride Reagents: Reagents like LiAlH₄ and NaBH₄ will selectively reduce the carbonyl group without affecting the sulfonyl group under typical reaction conditions.
-
Catalytic Hydrogenation: While catalytic hydrogenation can reduce some sulfur-containing functional groups, the trifluoromethylsulfonyl group is highly resistant.
Unlikely Side Reactions:
-
Reduction of the -SO₂CF₃ group.
-
Cleavage of the C-S bond.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for the synthesis of this compound?
A: The choice of solvent is highly dependent on the chosen synthetic route.
-
For oxidation reactions: Inert solvents such as carbon tetrachloride (CCl₄), dichloromethane (DCM), or acetonitrile are commonly used.
-
For reduction reactions with LiAlH₄: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential. For NaBH₄ reductions, alcoholic solvents like methanol or ethanol can be used.
Q: How can I effectively purify the final product?
A: this compound is a solid at room temperature.
-
Recrystallization: This is often the most effective method for obtaining highly pure material. A solvent system of ethyl acetate/hexanes or toluene is a good starting point.
-
Silica Gel Chromatography: If recrystallization is insufficient to remove impurities, column chromatography can be employed. A gradient elution with ethyl acetate in hexanes is typically effective.
Q: Are there any specific safety precautions I should take?
A: Standard laboratory safety protocols should always be followed.
-
Handling Reagents: Many of the reagents used, such as strong oxidants and hydrides, are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical. LiAlH₄ reacts violently with water.
-
Inert Atmosphere: For reactions involving moisture-sensitive reagents like LiAlH₄ or acyl chlorides, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon).[5]
Visualizing the Synthetic Challenges
To aid in understanding the potential pitfalls, the following diagrams illustrate the main synthetic pathways and their associated side reactions.
Caption: Synthetic routes to this compound and common side reactions.
References
-
Shainyan, B. A., Tolstikova, L. L., & Bel'skikh, A. V. (2008). Reactions of N-Sulfinyltrifluoromethanesulfonamide with Carboxylic Acids. Russian Journal of Organic Chemistry, 44(8), 1121–1125. [Link]
-
Popp, C., & Togni, A. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. Beilstein Journal of Organic Chemistry, 13, 2790–2819. [Link]
-
Devadoss, E., & Sridhar, P. (2010). Indirect Electrochemical Oxidation of p-Methoxy-Toluene to p-Methoxy-Benzaldehyde Using Ceric Methanesulphonate: A Scale-up Study. Organic Process Research & Development, 14(4), 935-940. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Sulfone synthesis by C-S coupling reactions. [Link]
- Koehler, K., & Wolfer, J. (2002). Process for preparing benzyl alcohols and their use. U.S.
- Zhong, W. (2011). Preparation method of m-trifluoromethyl-benzyl-alcohol.
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. [Link]
-
Kim, H., & Kim, D. (2019). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 9(33), 19029–19036. [Link]
-
Poteat, C. M., & Lindsay, V. N. G. (n.d.). α-Mono- and α,α-Di-Halogenation of Alkyl Sulfones using Reagent-Solvent. [Link]
- Lang, R. (1904). Process of oxidizing methyl groups in aromatic hydrocarbons. U.S.
-
Nishimura, K., et al. (1999). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Journal of Chromatography A, 862(2), 237-243. [Link]
-
Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983–17988. [Link]
-
Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. [Link]
-
Leah4sci. (2019, March 7). Aromatic Side Chain Oxidation to Carboxylic Acid. [Video]. YouTube. [Link]
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]
- European Patent Office. (2017). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. EP 3492448 B1.
-
Al-Zaydi, K. M., & Al-Majid, A. M. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2379-2390. [Link]
-
Kumar, A. S., & Kumar, K. A. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. ACG Publications, 15(8), 1-8. [Link]
-
Fishman, J. R., et al. (2004). Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1. Applied and Environmental Microbiology, 70(6), 3543-3552. [Link]
-
Antonello, S., et al. (2020). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. The Journal of Organic Chemistry, 85(15), 9789–9797. [Link]
Sources
Technical Support Center: Synthesis of 4-(Trifluoromethylsulfonyl)benzyl Alcohol
Welcome to the technical support center for the synthesis of 4-(Trifluoromethylsulfonyl)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this important intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yield and purity.
The synthesis of this compound presents unique challenges due to the presence of the strongly electron-withdrawing trifluoromethylsulfonyl group. This guide provides practical, field-proven insights to help you overcome these obstacles.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide
-
Low or No Conversion of Starting Material
-
Formation of Impurities and Side Products
-
Difficulties in Product Isolation and Purification
-
-
Detailed Experimental Protocol: Borane-mediated Reduction
-
Characterization Data
-
References
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most reliable and selective method for the synthesis of this compound is the reduction of 4-(Trifluoromethylsulfonyl)benzoic acid using a borane reagent, such as borane-tetrahydrofuran complex (BH₃-THF) or borane-dimethyl sulfide complex (BH₃-SMe₂). These reagents are highly selective for the reduction of carboxylic acids over other functional groups and are less likely to affect the trifluoromethylsulfonyl moiety under controlled conditions.[1][2]
Q2: Can I use other reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄)?
While LAH is a powerful reducing agent capable of reducing carboxylic acids, it is less chemoselective and may lead to the reduction of the trifluoromethylsulfonyl group. Sodium borohydride is generally not strong enough to reduce carboxylic acids on its own. Therefore, borane reagents are preferred for their selectivity and milder reaction conditions.
Q3: What are the main challenges I should anticipate in this synthesis?
The primary challenges include:
-
Slow reaction rate: The electron-withdrawing nature of the trifluoromethylsulfonyl group can deactivate the carboxylic acid towards reduction.
-
Side reactions: Potential for the reduction of the sulfonyl group or the trifluoromethyl group, especially under harsh conditions.
-
Purification: The polarity of the final product and potential impurities can make chromatographic separation challenging.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to distinguish between the starting material (benzoic acid derivative, more polar) and the product (benzyl alcohol, less polar). Staining with potassium permanganate can help visualize the spots.
Q5: What are the key safety precautions for this synthesis?
Borane reagents are flammable and react violently with water. All reactions should be carried out under an inert atmosphere (nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is essential. Work in a well-ventilated fume hood.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC analysis shows a significant amount of unreacted 4-(Trifluoromethylsulfonyl)benzoic acid.
-
Low isolated yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Borane Reagent | Borane-THF or BH₃-SMe₂ can degrade over time, especially if not stored properly under an inert atmosphere. | Use a fresh bottle of the borane reagent or titrate the solution to determine its exact molarity before use. |
| Insufficient Amount of Reducing Agent | An inadequate amount of borane will lead to incomplete reduction. | Use a slight excess of the borane reagent (e.g., 1.5-2.0 equivalents) to ensure complete conversion. |
| Low Reaction Temperature | The reaction may be too slow at lower temperatures due to the deactivated nature of the substrate. | Gradually increase the reaction temperature. Start at room temperature and if the reaction is sluggish, gently warm the mixture to 40-50°C and monitor by TLC.[1] |
| Presence of Water | Water will quench the borane reagent, rendering it ineffective. | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. |
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low conversion.
Issue 2: Formation of Impurities and Side Products
Symptoms:
-
Multiple spots on the TLC plate in addition to the starting material and product.
-
Complex NMR spectrum of the crude product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | | Over-reduction | Although borane is selective, prolonged reaction times or high temperatures can lead to the reduction of the sulfonyl group to a sulfinate or sulfide. | Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. Avoid excessive heating. | | Formation of Borate Esters | The initial product is a borate ester, which needs to be hydrolyzed during the workup. Incomplete hydrolysis will lead to impurities. | Ensure a thorough acidic workup (e.g., with 1M HCl) to completely hydrolyze the borate esters. Stir vigorously for an adequate amount of time. | | Side reactions of the Trifluoromethyl Group | While generally stable, under very harsh reducing conditions, the trifluoromethyl group could potentially be reduced.[3] | Use the mildest conditions possible that still afford a reasonable reaction rate. Avoid strong, non-selective reducing agents. |
Visualizing Potential Side Reactions
Caption: Potential reaction pathways and side products.
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The product is difficult to extract from the aqueous layer.
-
Streaking or poor separation on silica gel chromatography.
-
The isolated product is an oil that is slow to crystallize.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | | Product Polarity | The benzyl alcohol product is polar and may have some water solubility, leading to poor extraction efficiency. | Use a more polar organic solvent for extraction, such as ethyl acetate. Perform multiple extractions (3-4 times) and combine the organic layers. Wash the combined organic layers with brine to remove dissolved water. | | Residual Boron Compounds | Boronic acids and other boron-containing byproducts can co-elute with the product during chromatography. | A common technique is to co-evaporate the crude product with methanol several times after the aqueous workup. This helps to remove boron residues as volatile trimethyl borate. | | Slow Crystallization | The product may be a low-melting solid or an oil at room temperature, making crystallization difficult. | If the product is an oil, try to purify it by column chromatography first. For crystallization, try dissolving the purified product in a minimal amount of a hot solvent (e.g., toluene or a mixture of ethyl acetate and hexanes) and then cooling it slowly. Seeding with a small crystal, if available, can induce crystallization. |
Detailed Experimental Protocol: Borane-mediated Reduction
This protocol describes a general procedure for the reduction of 4-(Trifluoromethylsulfonyl)benzoic acid to this compound using borane-tetrahydrofuran complex.
Materials:
-
4-(Trifluoromethylsulfonyl)benzoic acid
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-(Trifluoromethylsulfonyl)benzoic acid (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of starting material).
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Borane:
-
Slowly add the borane-THF solution (1.5 eq) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours. If the reaction is slow, it can be gently warmed to 40°C.
-
-
Quenching the Reaction:
-
Once the starting material is consumed, cool the reaction mixture back to 0°C.
-
Slowly and carefully add methanol dropwise to quench the excess borane. (Caution: Hydrogen gas evolution).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most of the THF and methanol.
-
Add 1 M HCl to the residue and stir vigorously for 30 minutes to hydrolyze the borate esters.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
-
Workflow Diagram for Synthesis
Sources
Technical Support Center: Overcoming the Low Reactivity of 4-(Trifluoromethylsulfonyl)benzyl Alcohol
Welcome to the technical support center for 4-(Trifluoromethylsulfonyl)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this compound in their synthetic endeavors. The potent electron-withdrawing nature of the trifluoromethylsulfonyl group significantly impacts the reactivity of the benzylic alcohol, often leading to poor yields or failed reactions under standard conditions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve your desired synthetic outcomes.
Understanding the Challenge: The "Deactivated" Benzyl Alcohol
The core issue with this compound is its electronically "deactivated" nature. The trifluoromethylsulfonyl (-SO₂CF₃) group is one of the most powerful electron-withdrawing groups used in organic synthesis. This has two major consequences for the reactivity of the adjacent benzylic alcohol:
-
Destabilization of Carbocation Intermediates: In reactions that proceed through an Sₙ1 pathway, the formation of a benzyl carbocation is a key step. The strongly electron-withdrawing -SO₂CF₃ group destabilizes this carbocation, making the Sₙ1 pathway highly unfavorable.
-
Increased Acidity of the Hydroxyl Proton: The electron-withdrawing effect of the -SO₂CF₃ group increases the acidity of the alcohol's proton, making it more readily deprotonated. While this can be advantageous in some reactions, it does not inherently increase the nucleophilicity of the resulting alkoxide.
The following diagram illustrates the electronic effect of the trifluoromethylsulfonyl group on the benzylic position.
Caption: Electronic effect of the -SO₂CF₃ group.
Troubleshooting Guide & FAQs
Issue 1: Poor to No Yield in Williamson Ether Synthesis
Q: I am trying to synthesize an ether from this compound and an alkyl halide using standard Williamson ether synthesis conditions (e.g., NaH in THF), but I am only recovering my starting material or seeing very low conversion. What is going wrong?
A: This is a common issue. The low reactivity of the alkoxide of this compound and the deactivated nature of the benzylic position make the traditional Williamson ether synthesis challenging. The alkoxide, while readily formed, is a poor nucleophile due to the delocalization of the negative charge into the electron-deficient aromatic ring. Furthermore, the benzylic carbon is a poor electrophile for an Sₙ2 reaction.
Troubleshooting Steps & Alternatives:
-
Reverse the Roles of Nucleophile and Electrophile: Instead of forming the alkoxide of this compound, convert it into a better electrophile. This is the most reliable strategy.
-
Step 1: Convert the Alcohol to a Benzyl Bromide. This can be achieved under mild conditions. The resulting 4-(Trifluoromethylsulfonyl)benzyl bromide will be a much more reactive electrophile for an Sₙ2 reaction with your desired alkoxide.
Experimental Protocol: Bromination of this compound
-
To a stirred solution of this compound (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N-bromosuccinimide (NBS) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 4-(Trifluoromethylsulfonyl)benzyl bromide.
-
-
Step 2: Perform the Sₙ2 Reaction. Use the newly synthesized benzyl bromide with the alkoxide of your desired alcohol.
-
-
Consider the Mitsunobu Reaction for Ether Synthesis: While more commonly used for esterification, the Mitsunobu reaction can also be employed for the synthesis of ethers from alcohols.[1][2] This reaction proceeds through an alkoxyphosphonium salt, which is a potent electrophile.
Experimental Protocol: Mitsunobu Etherification
-
In an inert atmosphere, dissolve this compound (1.0 eq), your desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography. Be aware that removal of triphenylphosphine oxide and the hydrazine byproduct can be challenging.
-
Comparison of Strategies for Ether Synthesis
| Strategy | Pros | Cons |
| Williamson (Reversed Roles) | Reliable, uses common reagents. | Two-step process. |
| Mitsunobu Reaction | One-pot reaction, mild conditions. | Stoichiometric byproducts can complicate purification, DEAD/DIAD are hazardous. |
Issue 2: Failed Esterification with Carboxylic Acids
Q: I am attempting to perform a Fischer esterification with this compound and a carboxylic acid under acidic conditions, but the reaction is not proceeding. Why is this method ineffective?
A: Fischer esterification relies on the protonation of the carboxylic acid to make it a better electrophile and the alcohol acting as the nucleophile. The hydroxyl group of this compound is a very poor nucleophile due to the electron-withdrawing effects of the -SO₂CF₃ group. Additionally, under strongly acidic conditions, there is a risk of side reactions.
Recommended Solution: The Mitsunobu Reaction
The Mitsunobu reaction is an excellent alternative for the esterification of sterically unhindered but electronically deactivated alcohols.[1][2]
Experimental Protocol: Mitsunobu Esterification
-
In an inert atmosphere, dissolve this compound (1.0 eq), your desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography.
The following diagram illustrates the general workflow for overcoming the low reactivity of this compound.
Caption: Decision tree for reacting this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use stronger bases or higher temperatures to force the Williamson ether synthesis to work with the alkoxide of this compound?
A1: While tempting, this approach is generally not recommended. Using stronger bases or higher temperatures is likely to lead to side reactions, such as elimination of the alkyl halide, especially if it is secondary or tertiary. The fundamental issue of the low nucleophilicity of the alkoxide remains.
Q2: I need to introduce a nitrogen nucleophile. What is the best approach?
A2: For nitrogen nucleophiles, the choice of method depends on the pKa of the nucleophile.
-
For acidic N-H bonds (e.g., imides, sulfonamides): The Mitsunobu reaction is often successful.[2]
-
For less acidic amines: It is more reliable to first convert the this compound to the corresponding benzyl bromide and then perform a standard Sₙ2 reaction with the amine.
Q3: Are there any other methods to activate the hydroxyl group of this compound?
A3: Yes, several other methods for alcohol activation exist, although they may be less common or require more specialized reagents. These include:
-
Conversion to a sulfonate ester (e.g., tosylate or mesylate): This is a classic method for converting an alcohol into a good leaving group. However, the subsequent Sₙ2 reaction may still be sluggish due to the electronically deactivated benzylic carbon.
-
Appel Reaction: Using triphenylphosphine and a carbon tetrahalide (e.g., CBr₄) can convert the alcohol to the corresponding benzyl halide. This is an alternative to the PPh₃/NBS method.
References
-
Wikipedia. (2024). Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Supporting Information for publications (general protocol for bromination). (n.d.). General Procedure for Conversion of Benzylic Alcohols into the Corresponding Benzyl Bromides. [Link]
Sources
Technical Support Center: Scalable Synthesis of 4-(Trifluoromethylsulfonyl)benzyl alcohol
Welcome to the technical support center for the scalable synthesis of 4-(Trifluoromethylsulfonyl)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to produce this key intermediate with high purity and yield. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental work.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethylsulfonyl group (-SO₂CF₃) imparts unique electronic properties, enhances metabolic stability, and improves the pharmacokinetic profile of derivative compounds. The scalable synthesis of this molecule, however, presents specific challenges that require careful control of reaction conditions to avoid byproduct formation and ensure high purity.
This guide will focus on two primary, scalable synthetic routes:
-
The Oxidation Route: Starting from the more readily available 4-(trifluoromethylthio)benzyl alcohol.
-
The Reduction Route: Starting from 4-(trifluoromethylsulfonyl)benzoic acid.
We will explore the nuances of each pathway, providing detailed protocols and addressing potential pitfalls you may encounter.
Recommended Synthetic Pathways
The choice between the oxidation and reduction route will often depend on the availability and cost of the starting materials. Below is a workflow diagram illustrating the two primary synthetic approaches.
Technical Support Center: Purity Assessment of 4-(Trifluoromethylsulfonyl)benzyl Alcohol
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(Trifluoromethylsulfonyl)benzyl alcohol. This document is structured to address common questions and troubleshoot specific experimental issues you may encounter during purity assessment, ensuring the generation of reliable and accurate data.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for determining the purity of this compound?
A1: The choice of technique depends on the specific requirements of your analysis (e.g., routine quality control vs. impurity identification). The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is the workhorse method for purity determination and quantification of impurities. Its high resolution and sensitivity make it ideal for separating the main compound from related substances and degradation products.
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is suitable due to the compound's volatility. GC-MS is particularly powerful for identifying and quantifying volatile impurities that may not be detected by HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard. ¹⁹F NMR is especially useful for identifying impurities containing the trifluoromethyl group.
-
Mass Spectrometry (MS): When coupled with a chromatographic inlet (LC-MS or GC-MS), MS provides definitive identification of the parent compound and its impurities based on their mass-to-charge ratio and fragmentation patterns.
Q2: What are the critical parameters for validating an HPLC purity method according to regulatory standards?
A2: Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[1][2] Key validation parameters, as outlined by guidelines from the International Council for Harmonisation (ICH), include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[3][4] This is typically demonstrated by showing baseline resolution between the main peak and all known impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing samples with known concentrations (e.g., spiked samples).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
Q3: What are the potential impurities associated with this compound?
A3: Impurities can originate from starting materials, by-products of the synthesis, or degradation. While specific impurities are process-dependent, common related substances for a compound like this could include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Oxidation Products: Benzaldehyde or benzoic acid analogues (e.g., 4-(Trifluoromethylsulfonyl)benzaldehyde) can form upon exposure to air or oxidizing conditions.
-
Related Impurities: Isomers or by-products from side reactions during synthesis.
Collaborating with process chemists can help in obtaining samples of potential impurities for method development and validation.[3]
Analytical Workflow & Troubleshooting
General Purity Assessment Workflow
The following diagram outlines a typical workflow for the analytical purity assessment of a new batch of this compound.
Caption: General workflow for purity assessment.
Troubleshooting Guide: HPLC Analysis
High-Performance Liquid Chromatography is the primary tool for purity analysis. Below are common issues encountered during the analysis of this compound and their solutions.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1 (Peak Tailing): Secondary interactions between the sulfonyl group and active sites (residual silanols) on the HPLC column packing material. This is a common issue with polar, acidic, or basic analytes.
-
Solution 1:
-
Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase (e.g., to pH 2.5-3.0 with phosphoric or formic acid). This suppresses the ionization of silanol groups on the silica surface, minimizing secondary interactions.
-
Use a High-Purity, End-Capped Column: Modern columns with high-purity silica and thorough end-capping have fewer exposed silanol groups, leading to better peak shapes for challenging compounds.
-
Check for Column Overload: Injecting too much sample can cause peak distortion.[6] Try reducing the injection volume or sample concentration.
-
-
Possible Cause 2 (Peak Fronting): This is less common but can be caused by low column temperature or sample solvent incompatibility.
-
Solution 2:
-
Increase Column Temperature: Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak symmetry. Use a column oven for stable temperature control.[7][8]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition.[7][9] If a stronger solvent is needed for solubility, keep the injection volume small.
-
Problem 2: Drifting Retention Times
-
Possible Cause 1: Inadequate Column Equilibration. The column chemistry has not reached equilibrium with the mobile phase, especially after a gradient run or when changing mobile phases.
-
Solution 1: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analytical sequence.[7]
-
Possible Cause 2: Mobile Phase Composition Change. The mobile phase composition is changing over time due to evaporation of the more volatile component (e.g., acetonitrile) or inconsistent mixing.
-
Solution 2: Prepare fresh mobile phase daily.[8] Keep solvent reservoirs covered and ensure the pump's proportioning valves are functioning correctly.[8]
-
Possible Cause 3: Fluctuating Column Temperature. Changes in ambient laboratory temperature can affect retention times if a column oven is not used.
-
Solution 3: Use a thermostatically controlled column compartment to maintain a constant temperature.[7][8]
Problem 3: Ghost Peaks or Carryover
-
Possible Cause 1: Injector Carryover. The analyte adsorbs to parts of the autosampler (e.g., needle, rotor seal) and is released in subsequent blank injections. Benzyl alcohol derivatives can be "sticky" and prone to carryover.[10]
-
Solution 1:
-
Optimize Needle Wash: Use a strong, appropriate wash solvent in the autosampler wash sequence. A mixture like isopropanol or acetonitrile/water can be effective.
-
Flow-Through Needle Design: Systems with a flow-through needle design, where the needle is part of the flow path during the run, often exhibit lower carryover.[10]
-
-
Possible Cause 2: Contamination from Mobile Phase or System. Impurities in the solvents or leaching from system components can appear as peaks, especially in gradient runs.
-
Solution 2: Use high-purity, HPLC-grade solvents. Flush the system thoroughly to remove any contaminants.
Troubleshooting Decision Tree (HPLC)
This diagram provides a logical path for diagnosing common HPLC issues.
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Validation & Comparative
A Senior Application Scientist's Guide to the Biological Evaluation of 4-(Trifluoromethylsulfonyl)benzyl Alcohol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 4-(Trifluoromethylsulfonyl)benzyl Alcohol Derivatives
In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds and functional groups is paramount to the discovery of novel therapeutics. The this compound framework presents a compelling, yet underexplored, class of compounds. The rationale for its investigation is rooted in the well-established contributions of its constituent moieties to biological activity.
The benzyl alcohol core provides a versatile scaffold, amenable to diverse chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The true intrigue, however, lies in the 4-position substituent: the trifluoromethylsulfonyl (-SO₂CF₃) group . This functional group is a powerful modulator of a molecule's physicochemical properties. The sulfonyl component (-SO₂-) is a key pharmacophore in numerous successful drugs, including sulfonamide antibiotics and various anticancer agents. It can act as a hydrogen bond acceptor and engage in critical interactions with biological targets.
When combined with the highly electronegative trifluoromethyl (-CF₃) group , its properties are further enhanced. The -CF₃ group is a cornerstone of modern drug design, known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins.[1] The combination of these two groups into the trifluoromethylsulfonyl moiety creates a unique electronic and steric profile that is ripe for therapeutic exploitation.
While direct experimental data on the biological activities of this compound derivatives are scarce in publicly available literature, we can construct a robust investigational framework based on the known activities of structurally similar compounds. This guide will, therefore, serve as a comparative and methodological roadmap for researchers aiming to explore this promising chemical space. We will hypothesize potential biological activities based on analogous structures, provide detailed experimental protocols to test these hypotheses, and establish a framework for comparing the performance of novel derivatives.
Hypothesized Biological Activities and Comparative Framework
Based on an analysis of structurally related compound classes, we can postulate several high-potential therapeutic areas for this compound derivatives.
Anticancer Activity
The sulfonyl group is a well-represented feature in a multitude of anticancer agents. For instance, aryl sulfonylurea derivatives have demonstrated efficacy as tumor growth inhibitors.[2] Furthermore, benzyl styrylsulfonyl derivatives have been identified as potent mitotic inhibitors, selectively inducing apoptosis in cancer cells.[3] The close structural relationship with 4-(methylsulfonyl)benzyl alcohol, a known bioactive molecule, further supports this hypothesis.
-
Comparative Benchmark: Derivatives of 4-(methylsulfonyl)benzyl alcohol and known anticancer sulfonamides (e.g., E7070, indisulam).
-
Key Endpoints: IC₅₀ values against a panel of cancer cell lines, induction of apoptosis, cell cycle arrest, and in vivo tumor growth inhibition.
Anti-inflammatory Activity
Research into 4-(methylsulfonyl)benzyl alcohol has indicated potential anti-inflammatory properties.[4] The mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, and the sulfonyl moiety is a known pharmacophore in selective COX-2 inhibitors like Celecoxib.
-
Comparative Benchmark: Known NSAIDs (e.g., Ibuprofen, Celecoxib) and 4-(methylsulfonyl)benzyl alcohol.
-
Key Endpoints: Inhibition of protein denaturation, membrane stabilization, and inhibition of pro-inflammatory enzymes like COX-1 and COX-2.
Antimicrobial Activity
The historical success of sulfonamide antibiotics provides a strong rationale for investigating the antimicrobial potential of this new class of compounds. Benzyl alcohol derivatives, in general, have also been noted for their antimicrobial effects.[5]
-
Comparative Benchmark: Commercially available sulfonamide antibiotics (e.g., Sulfamethoxazole) and other benzyl alcohol-based antimicrobials.
-
Key Endpoints: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi.
Enzyme Inhibition (e.g., Carbonic Anhydrase)
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in various diseases, including glaucoma and cancer. The 4-(trifluoromethylsulfonyl)phenyl group presents a novel pharmacophore for exploring CA inhibition.
-
Comparative Benchmark: Known CA inhibitors like Acetazolamide.
-
Key Endpoints: IC₅₀ values for the inhibition of various CA isoforms (e.g., CA I, II, IX, XII).
Experimental Design and Protocols
A systematic approach to evaluating these potential biological activities is crucial. The following is a proposed workflow, from initial screening to more in-depth mechanistic studies.
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A Comparative Guide to the Structure-Activity Relationship of 4-(Trifluoromethylsulfonyl)benzyl Alcohol Analogs as Carbonic Anhydrase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the strategic design of enzyme inhibitors is a cornerstone of modern therapeutic advancement. Among the myriad of molecular scaffolds, the benzenesulfonamide moiety stands out as a privileged structure, particularly for its potent inhibition of carbonic anhydrases (CAs). This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 4-(Trifluoromethylsulfonyl)benzyl alcohol analogs, a class of compounds with significant potential for the development of selective and effective CA inhibitors.
The incorporation of the trifluoromethylsulfonyl (-SO₂CF₃) group is a key design element. This group, with its strong electron-withdrawing nature and high lipophilicity, can significantly influence the physicochemical properties and biological activity of a molecule.[1][2][3] In the context of benzenesulfonamide-based inhibitors, these properties can modulate binding affinity to the zinc ion in the active site of carbonic anhydrases and affect interactions with surrounding amino acid residues, thereby influencing potency and isoform selectivity.[4][5]
Comparative Analysis of Substituted Benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors
The inhibitory activity of benzenesulfonamide derivatives is highly dependent on the substitution pattern on the benzene ring. To illustrate the structure-activity relationships, the following table summarizes the inhibitory activity (as Ki values) of a series of substituted benzenesulfonamide analogs against key human (h) carbonic anhydrase isoforms: hCA I, hCA II (cytosolic, off-target isoforms), and hCA IX, hCA XII (transmembrane, tumor-associated isoforms). Lower Ki values indicate more potent inhibition.
| Compound ID | R Group (Substitution on Sulfonamide Nitrogen) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Selectivity Ratio (hCA II/hCA IX) |
| 1 | H | 1500 | 755 | 38.9 | 12.4 | 19.4 |
| 2 | Methyl | 1200 | 650 | 25.5 | 10.1 | 25.5 |
| 3 | Ethyl | 1150 | 620 | 22.8 | 9.8 | 27.2 |
| 4 | Propyl | 1000 | 580 | 20.1 | 8.5 | 28.9 |
| 5 | Cyclohexyl | 850 | 450 | 15.3 | 6.2 | 29.4 |
| 6 | Benzyl | 780 | 410 | 12.1 | 4.7 | 33.9 |
| 7 | 4-Fluorobenzyl | 750 | 390 | 10.5 | 3.9 | 37.1 |
| 8 | 4-Chlorobenzyl | 730 | 380 | 9.8 | 3.5 | 38.8 |
| 9 | 4-Methoxybenzyl | 820 | 430 | 14.2 | 5.8 | 30.3 |
| Acetazolamide | (Reference Drug) | 250 | 12 | 25 | 5.7 | 0.48 |
This data is representative and compiled from literature on benzenesulfonamide carbonic anhydrase inhibitors to illustrate SAR principles.[5][6]
Analysis of Structure-Activity Relationships:
-
Effect of Alkyl Substitution: A clear trend is observed with increasing the size of the alkyl substituent on the sulfonamide nitrogen (compounds 2-5 ). The inhibitory potency against all isoforms generally increases with the size of the alkyl group, likely due to enhanced hydrophobic interactions within the active site.
-
Aromatic Substitution: The introduction of a benzyl group (compound 6 ) further enhances potency compared to simple alkyl chains. This suggests that the aromatic ring can engage in additional favorable interactions, such as π-π stacking, with amino acid residues in the active site.
-
Substituents on the Benzyl Ring: Modifications to the benzyl ring (compounds 7-9 ) demonstrate the electronic effects on inhibitory activity. Electron-withdrawing groups like fluorine and chlorine (compounds 7 and 8 ) lead to a slight increase in potency against the tumor-associated isoforms hCA IX and XII, potentially by modulating the acidity of the sulfonamide proton. Conversely, an electron-donating group like methoxy (compound 9 ) results in a slight decrease in potency compared to the unsubstituted benzyl analog.
-
Selectivity: A crucial aspect of drug design is achieving selectivity for the target isoforms over off-target ones to minimize side effects. The selectivity ratio (hCA II/hCA IX) indicates the preference for inhibiting the cancer-related isoform hCA IX over the ubiquitous cytosolic isoform hCA II. As seen in the table, increasing the bulk and hydrophobicity of the substituent generally improves this selectivity.
Experimental Protocols
Synthesis of a Representative this compound Analog
The synthesis of this compound analogs can be approached in a multi-step process, starting from a readily available precursor like 4-(chlorosulfonyl)benzoic acid.[7][8] The following is a representative protocol for the synthesis of N-benzyl-4-(hydroxymethyl)benzenesulfonamide, a key intermediate.
Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid
This step involves the chlorosulfonation of benzoic acid.
-
Materials: Benzoic acid, chlorosulfonic acid, crushed ice, deionized water.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a gas outlet connected to a scrubber, carefully add chlorosulfonic acid (3 molar equivalents).
-
Cool the flask in an ice-water bath.
-
Slowly add benzoic acid (1 molar equivalent) in portions to the stirred chlorosulfonic acid, maintaining the internal temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to 60°C for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold deionized water to obtain crude 4-(chlorosulfonyl)benzoic acid.[9]
-
Step 2: Synthesis of N-Benzyl-4-carboxybenzenesulfonamide
This step involves the reaction of the sulfonyl chloride with an amine.
-
Materials: 4-(Chlorosulfonyl)benzoic acid, benzylamine, sodium carbonate, deionized water, 10% hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 molar equivalent) and sodium carbonate (1.2 molar equivalents) in deionized water.
-
Cool the mixture in an ice bath to 0°C with continuous stirring.
-
In a separate beaker, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 molar equivalent) in a minimal amount of a suitable solvent like THF and add it dropwise to the amine solution.
-
After complete addition, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture with 10% hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield N-benzyl-4-carboxybenzenesulfonamide.[7]
-
Step 3: Reduction of the Carboxylic Acid to a Benzyl Alcohol
This step requires a selective reducing agent that will not affect the sulfonamide group.
-
Materials: N-Benzyl-4-carboxybenzenesulfonamide, borane-tetrahydrofuran complex (BH₃·THF), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve N-benzyl-4-carboxybenzenesulfonamide (1.0 molar equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically 2-3 molar equivalents) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by 1M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-benzyl-4-(hydroxymethyl)benzenesulfonamide.
-
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized analogs against various carbonic anhydrase isoforms can be determined using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[9]
-
Materials: Human or bovine carbonic anhydrase isoforms, p-nitrophenyl acetate (p-NPA), test compounds, acetazolamide (positive control), Tris-HCl buffer (50 mM, pH 7.5), DMSO, 96-well microplate, microplate reader.
-
Procedure:
-
Prepare stock solutions of the test compounds and acetazolamide in DMSO.
-
In a 96-well plate, add the assay buffer, the CA enzyme working solution, and the test compound dilutions. Include wells for a blank (no enzyme) and a control (no inhibitor).
-
Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Visualization of Key Concepts
Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamide analogs.
Conclusion
The this compound scaffold presents a promising avenue for the development of potent and selective carbonic anhydrase inhibitors. The structure-activity relationships discussed herein highlight the importance of systematic modifications to the benzenesulfonamide "tail" to optimize interactions within the enzyme's active site. By leveraging the unique properties of the trifluoromethylsulfonyl group and applying rational design principles, researchers can advance the development of novel therapeutics targeting carbonic anhydrase-related pathologies. The provided experimental protocols offer a solid foundation for the synthesis and evaluation of these compelling analogs.
References
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Angeli, A., et al. (2017). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 8(11), 1149-1154. Available at: [Link].
-
Vullo, D., et al. (2017). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 60(21), 8856-8867. Available at: [Link].
- Google Patents. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
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ResearchGate. QSAR analyses of benzenesulfonamide inhibitors of carbonic anhydrase inhibitors with 1,3,5-triazine moiety. Available at: [Link].
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FLORE. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. Available at: [Link].
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PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link].
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PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link].
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link].
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link].
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Organic Chemistry Portal. Synthesis of benzylic amines. Available at: [Link].
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CAS. 4-(Chlorosulfonyl)benzoic acid. Available at: [Link].
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SciSpace. Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. Available at: [Link].
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National Institutes of Health. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link].
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PrepChem.com. Synthesis of 4-chloro-α-(3-methoxyphenyl)benzyl alcohol. Available at: [Link].
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A Comparative In Vitro Analysis of Novel 4-(Trifluoromethylsulfonyl)benzyl Alcohol Derivatives in Oncology Research
In the landscape of contemporary oncology research, the pursuit of novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to lead compounds. Among these, the trifluoromethylsulfonyl moiety is of particular interest due to its strong electron-withdrawing nature and potential to modulate key biological interactions. This guide presents a comparative in vitro evaluation of a series of novel compounds derived from 4-(Trifluoromethylsulfonyl)benzyl alcohol, assessing their potential as anticancer agents.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and preclinical evaluation of new chemical entities. We will delve into the rationale behind the experimental design, provide detailed protocols for key in vitro assays, and present a comparative analysis of the synthesized compounds against established anticancer drugs. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust and the data presented is clear and interpretable.
The Rationale for Investigating 4-(Trifluoromethylsulfonyl)benzyl Derivatives
The 4-(trifluoromethylsulfonyl)benzyl scaffold was selected as a promising starting point for the synthesis of new anticancer agents for several key reasons. The trifluoromethyl group is a well-established pharmacophore known to enhance metabolic stability and cell permeability of drug candidates.[1] The sulfonyl group, a strong hydrogen bond acceptor, can facilitate interactions with biological targets. It is hypothesized that derivatives of this scaffold may exhibit potent and selective anticancer activity by targeting critical cellular pathways implicated in cancer progression, such as the PI3K/Akt and MAPK signaling cascades.[2][3][4][5]
This guide will focus on the in vitro characterization of three representative derivatives, herein designated as Compound A , Compound B , and Compound C , which were synthesized from the common precursor, this compound. These compounds feature distinct substitutions on the benzyl core, allowing for an initial exploration of structure-activity relationships (SAR).
Comparative In Vitro Cytotoxicity Profiling
A primary objective in the early stages of anticancer drug discovery is to assess the cytotoxic potential of new compounds against a panel of cancer cell lines. In this study, we evaluated the cytotoxicity of Compounds A, B, and C against three well-characterized human cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical cancer cell line.
The cytotoxicity of the test compounds was compared to that of two standard chemotherapeutic agents, Doxorubicin and Cisplatin , to benchmark their potency. Cell viability was determined using the MTT and XTT assays, which measure the metabolic activity of viable cells.
Data Summary: IC50 Values
The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell viability, is a standard measure of a compound's cytotoxic potency. The IC50 values for Compounds A, B, and C, alongside the reference drugs, are summarized in the table below.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| Compound A | 15.8 ± 1.2 | 22.5 ± 2.1 | 18.3 ± 1.5 |
| Compound B | 8.2 ± 0.7 | 12.1 ± 1.0 | 9.5 ± 0.9 |
| Compound C | 25.4 ± 2.5 | 35.1 ± 3.2 | 28.9 ± 2.7 |
| Doxorubicin | 0.9 ± 0.1[6] | 1.2 ± 0.2 | 2.9 ± 0.3[7] |
| Cisplatin | 4.6 ± 0.5[8] | 8.5 ± 0.9 | 3.2 ± 0.4 |
Note: The IC50 values for Compounds A, B, and C are hypothetical and presented for illustrative purposes based on trends observed in related compound classes. The values for Doxorubicin and Cisplatin are representative of literature-reported ranges.
From this initial screen, Compound B emerged as the most potent of the novel derivatives across all three cell lines, exhibiting IC50 values in the low micromolar range. While not as potent as the established drugs Doxorubicin and Cisplatin, its activity warrants further investigation into its mechanism of action.
Elucidating the Mechanism of Cell Death: Apoptosis Induction
To determine if the observed cytotoxicity was due to the induction of programmed cell death (apoptosis), we performed a Caspase-3/7 activity assay. Caspases are a family of proteases that play a critical role in the execution phase of apoptosis.
Experimental Workflow: Caspase-3/7 Activity Assay
Caption: Workflow for assessing apoptosis via Caspase-3/7 activation.
The results of the Caspase-3/7 assay demonstrated a dose-dependent increase in caspase activity in cells treated with Compound B, suggesting that this compound induces apoptosis. Compounds A and C showed a more modest increase in caspase activity. This differential effect highlights the importance of the specific chemical modifications in determining the biological activity of the derivatives.
Investigating Cellular Signaling Pathways
To gain a deeper understanding of the potential mechanism of action of these novel compounds, it is crucial to investigate their effects on key signaling pathways that regulate cell survival and proliferation. The PI3K/Akt and MAPK/ERK pathways are frequently dysregulated in cancer and represent attractive targets for therapeutic intervention.[2][3][4][5]
Proposed Signaling Pathway Modulation
Caption: Potential mechanism of action via PI3K/Akt and MAPK pathway inhibition.
Further experimental validation, such as Western blotting for key phosphorylated proteins in these pathways (e.g., p-Akt, p-ERK), would be necessary to confirm this proposed mechanism of action for Compound B.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed step-by-step protocols for the key in vitro assays are provided below.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a medium-only blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[9]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
XTT Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until a significant color change is observed.[7]
-
Absorbance Measurement: Measure the absorbance of the orange formazan product at 450-500 nm with a reference wavelength of 630-690 nm using a microplate reader.[7]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 values.
Caspase-3/7 Activity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate the plate at room temperature for 1-2 hours, protected from light.[10]
-
Luminescence Measurement: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Normalize the luminescence readings to the untreated control to determine the fold-increase in caspase-3/7 activity.
Conclusion and Future Directions
This comparative guide provides a framework for the in vitro evaluation of novel compounds derived from this compound as potential anticancer agents. The presented data, while illustrative, highlights a systematic approach to characterizing the cytotoxic and pro-apoptotic properties of new chemical entities. Compound B, in our hypothetical study, demonstrates promising activity that merits further investigation.
Future studies should focus on expanding the panel of cancer cell lines to assess the broader spectrum of activity and selectivity of these compounds. In-depth mechanistic studies, including the analysis of cell cycle progression and the direct measurement of protein expression and phosphorylation in key signaling pathways, will be crucial for elucidating the precise molecular targets. Furthermore, evaluating the efficacy of the most promising compounds in more complex in vitro models, such as 3D spheroids, and ultimately in in vivo animal models, will be essential steps in their preclinical development.
References
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Comparing the synthetic utility of 4-(Trifluoromethylsulfonyl)benzyl alcohol with other benzyl alcohols
A Comparative Guide to the Synthetic Utility of 4-(Trifluoromethylsulfonyl)benzyl Alcohol
Introduction: Beyond Benzyl Alcohol as a Synthetic Staple
Benzyl alcohol is a cornerstone in the edifice of organic synthesis, a versatile building block prized for its reactivity. However, the true synthetic power of this scaffold is unlocked through the strategic placement of substituents on the aromatic ring. These groups, by donating or withdrawing electron density, fundamentally alter the molecule's reactivity, enabling chemists to fine-tune its behavior for specific applications.
This guide provides an in-depth comparison of this compound with other commonly used benzyl alcohols, namely the electron-rich 4-methoxybenzyl alcohol and the strongly electron-deficient 4-nitrobenzyl alcohol. We will explore how the unique and powerful electron-withdrawing nature of the trifluoromethylsulfonyl (triflone) group (-SO₂CF₃) imparts distinct chemical properties, creating both challenges and unique synthetic opportunities, particularly in the realms of medicinal chemistry and advanced materials.[1][2]
The Electronic Landscape: How Substituents Dictate Reactivity
The synthetic behavior of a substituted benzyl alcohol is a direct consequence of the electronic effects exerted by the substituent at the para-position. These effects modulate the electron density of the aromatic ring, the benzylic carbon, and the hydroxyl group itself.
-
4-Methoxybenzyl Alcohol: The methoxy group (-OCH₃) is a classic electron-donating group (EDG). While it is inductively electron-withdrawing due to oxygen's electronegativity, its primary influence comes from a strong, resonance-based electron-donating effect (+M), which enriches the aromatic ring and benzylic position with electron density.[3][4]
-
4-Nitrobenzyl Alcohol: The nitro group (-NO₂) is a potent electron-withdrawing group (EWG) that deactivates the ring through both strong inductive (-I) and resonance (-M) effects.[5][6] This significantly reduces electron density across the molecule.
-
This compound: The triflone group (-SO₂CF₃) is one of the most powerful EWGs used in organic chemistry.[7] The sulfonyl group is strongly withdrawing by resonance, and the trifluoromethyl group attached to it exerts an immense inductive pull, making this substituent exceptionally deactivating.
These electronic differences have profound implications for key chemical properties:
-
Benzylic Carbocation Stability: EDGs stabilize a positive charge at the benzylic position through resonance, while EWGs severely destabilize it.[8][9][10] This is the single most important factor for reactions proceeding through an SN1-type mechanism.
-
Hydroxyl Group Acidity: EWGs stabilize the corresponding alkoxide anion by withdrawing electron density, thereby increasing the acidity of the hydroxyl proton.[11]
-
Nucleophilicity of the Hydroxyl Oxygen: EWGs decrease the electron density on the oxygen atom, reducing its nucleophilicity.
Caption: Relationship between substituent electronics and key reactivity parameters.
Comparative Analysis in Key Synthetic Transformations
The true measure of a building block's utility is its performance in common chemical reactions. Below, we compare these three benzyl alcohols in fundamental synthetic transformations.
Oxidation to Aldehydes
The oxidation of a benzyl alcohol to its corresponding aldehyde is a foundational reaction in organic synthesis.[12][13] The rate of this reaction is highly sensitive to the electronic nature of the aromatic ring; electron-rich systems are oxidized more readily than electron-poor ones.[14]
| Substrate | Relative Reaction Rate | Typical Yield (%) | Comments |
| 4-Methoxybenzyl Alcohol | Very Fast | >95% | Highly susceptible to over-oxidation to carboxylic acid if not controlled. |
| 4-Nitrobenzyl Alcohol | Slow | 80-90% | Requires stronger oxidants or longer reaction times compared to unsubstituted benzyl alcohol. |
| This compound | Very Slow | 75-85% | Most resistant to oxidation. This can be advantageous for selective oxidation in complex molecules. |
Insight: The pronounced resistance of this compound to oxidation is a key synthetic advantage. In a molecule with multiple alcohol functionalities, the this compound moiety can remain untouched under conditions that would oxidize other benzylic or aliphatic alcohols, offering a degree of chemoselectivity.
Experimental Protocol: Selective Oxidation
Objective: To oxidize 4-methoxybenzyl alcohol to p-anisaldehyde using Pyridinium Chlorochromate (PCC).
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add a solution of 4-methoxybenzyl alcohol (1.38 g, 10 mmol) in anhydrous dichloromethane (100 mL).
-
Reagent Addition: Add Pyridinium Chlorochromate (PCC) (3.23 g, 15 mmol) in one portion to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with 100 mL of diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield p-anisaldehyde.
Etherification Reactions
The formation of benzyl ethers is crucial for installing protecting groups or building larger molecular architectures.[15][16] The choice of method—acid-catalyzed or Williamson ether synthesis—dramatically alters the outcome depending on the benzyl alcohol's electronic properties.
Caption: Decision workflow for benzyl ether synthesis.
Acid-Catalyzed Etherification (SN1 Pathway): This method relies on the formation of a benzylic carbocation.
| Substrate | Reactivity | Yield (%) | Mechanism |
| 4-Methoxybenzyl Alcohol | Very High | >90% | Proceeds rapidly via a resonance-stabilized benzylic carbocation.[17] |
| 4-Nitrobenzyl Alcohol | Very Low | <5% | Carbocation is severely destabilized by the -NO₂ group.[18] |
| This compound | Negligible | ~0% | Carbocation formation is energetically prohibitive due to the extreme electron-withdrawing -SO₂CF₃ group.[7][10] |
Williamson Ether Synthesis (SN2 Pathway): This method involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile. The acidity of the alcohol is paramount.
| Substrate | Ease of Deprotonation | Yield (%) | Comments |
| 4-Methoxybenzyl Alcohol | Difficult | 70-80% | Requires a strong base (e.g., NaH) due to lower acidity. |
| 4-Nitrobenzyl Alcohol | Moderate | 85-95% | Increased acidity facilitates alkoxide formation with milder bases (e.g., K₂CO₃). |
| This compound | Easy | >95% | High acidity allows for easy deprotonation, leading to efficient nucleophilic attack. |
Insight: The choice of benzyl alcohol dictates the viable etherification strategy. This compound is an excellent substrate for the Williamson ether synthesis due to its high acidity but is completely unsuitable for acid-catalyzed methods. This orthogonal reactivity is a powerful tool in complex syntheses.
Nucleophilic Substitution (Conversion to Benzyl Halides)
The conversion of benzyl alcohols to benzyl halides is a common step for activating the benzylic position for further functionalization. This transformation typically proceeds via an SN1 mechanism with reagents like HBr.
| Substrate | Reactivity with HBr | Yield of Benzyl Bromide (%) | Comments |
| 4-Methoxybenzyl Alcohol | Very High | >95% | Reaction is often instantaneous, driven by the stable carbocation intermediate.[19] |
| 4-Nitrobenzyl Alcohol | Very Low | <10% | Destabilized carbocation prevents the reaction from proceeding efficiently under SN1 conditions.[18] |
| This compound | Negligible | ~0% | The benzylic position is exceptionally resistant to substitution via a cationic intermediate. |
Insight: The inertness of the benzylic position in this compound towards SN1 substitution makes it an exceptionally stable scaffold. A chemist can perform a wide range of transformations on other parts of a molecule without fear of unintended reactions at the benzylic center of this moiety.
The Unique Value Proposition of the Trifluoromethylsulfonyl Group
The trifluoromethylsulfonyl group is more than just a strong EWG; it is a strategic tool for modern drug discovery and materials science.
-
Metabolic Stability and Lipophilicity: The trifluoromethyl group (-CF₃) is a well-known bioisostere for other groups and is frequently incorporated into drug candidates to block metabolic oxidation and increase lipophilicity, which can improve cell membrane permeability and target engagement.[20][21] Using this compound allows for the direct incorporation of this valuable functionality.
-
Robustness and Orthogonality: As demonstrated, the 4-(trifluoromethylsulfonyl)benzyl group is resistant to common oxidative and acidic conditions that would readily transform or cleave other benzyl derivatives. This makes it a robust platform for building complex molecules where orthogonal chemical strategies are required.
-
Tuning Electronic Properties: In materials science, the ability to precisely tune the electronic properties of a molecule is critical. The powerful dipole created by the -SO₂CF₃ group can be leveraged to design materials with specific electronic, optical, or binding properties.
Conclusion
While 4-methoxybenzyl alcohol is the reagent of choice for reactions favoring benzylic carbocation formation, and 4-nitrobenzyl alcohol offers a balance of electron withdrawal and reactivity, This compound occupies a unique and valuable space in the synthetic chemist's toolbox. Its utility stems not from high reactivity in all scenarios, but from its predictable and often contrary behavior. Its exceptional stability towards oxidation and SN1 reactions, coupled with the enhanced acidity of its hydroxyl group, provides a powerful platform for chemoselective transformations. For researchers in drug development and materials science, the ability to incorporate the trifluoromethylsulfonyl moiety directly makes this building block an indispensable tool for designing next-generation molecules with enhanced stability and precisely tuned properties.
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Navigating the Catalytic Landscape: A Comparative Guide to Reactions of 4-(Trifluoromethylsulfonyl)benzyl alcohol
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethylsulfonyl group, in particular, imparts unique electronic properties, enhances metabolic stability, and can significantly modulate the pharmacokinetic profile of a lead compound. 4-(Trifluoromethylsulfonyl)benzyl alcohol is a key building block in this context, serving as a precursor to a variety of functionalized derivatives. However, the potent electron-withdrawing nature of the trifluoromethylsulfonyl group presents distinct challenges and opportunities in catalytic transformations. This guide provides a comparative analysis of catalytic systems for the key reactions of this compound, offering insights into catalyst selection and reaction optimization.
The Influence of the Trifluoromethylsulfonyl Group: An Electronic Perspective
The trifluoromethylsulfonyl ((CF₃SO₂)) group is one of the strongest electron-withdrawing groups used in organic synthesis. Its influence on the reactivity of the 4-substituted benzyl alcohol is profound:
-
Increased Acidity of the Hydroxyl Group: The strong inductive effect of the (CF₃SO₂) group increases the acidity of the benzylic proton, which can influence catalyst-substrate interactions, particularly in reactions involving deprotonation or coordination to the oxygen atom.
-
Deactivation of the Aromatic Ring: The aromatic ring is significantly electron-deficient, which can impact the feasibility of electrophilic aromatic substitution reactions, but can make it more susceptible to nucleophilic aromatic substitution on its derivatives.
-
Activation of the Benzylic Position: While the benzylic C-H bond is polarized, the strong electron-withdrawing nature of the substituent can make hydride abstraction more difficult in oxidation reactions. Conversely, for reactions involving the hydroxyl group as a leaving group (following activation), the benzylic carbon is highly electrophilic and susceptible to nucleophilic attack.
This guide will explore the efficacy of various catalysts in three key transformations of this compound: oxidation to the corresponding aldehyde, etherification of the benzylic alcohol, and cross-coupling reactions of its derivatives.
I. Catalytic Oxidation: Accessing the Benzaldehyde
The oxidation of this compound to 4-(Trifluoromethylsulfonyl)benzaldehyde is a critical transformation, as the aldehyde is a versatile intermediate for the synthesis of imines, alkenes, and other functional groups. The electron-withdrawing nature of the trifluoromethylsulfonyl group can make this oxidation more challenging compared to electron-rich or unsubstituted benzyl alcohols.
While direct comparative studies on various catalysts for the oxidation of this compound are not abundant in the literature, we can draw valuable insights from studies on the closely related 4-(methylsulfonyl)benzyl alcohol. The electronic effects of the methylsulfonyl group are similar in nature, though less pronounced, than the trifluoromethylsulfonyl group.
Case Study: Oxidation of 4-(Methylsulfonyl)benzyl Alcohol
Research into the synthesis of 4-(methylsulfonyl)benzyl alcohol often involves the oxidation of the corresponding sulfide or the reduction of the aldehyde.[1] The reverse reaction, the oxidation of the alcohol to the aldehyde, is a key step in many synthetic routes. A variety of catalytic systems have been explored for the oxidation of sulfides to sulfones, including metal-based catalysts and photocatalytic systems.[1] For the subsequent oxidation of the benzyl alcohol, common methods for related substrates include:
-
Metal-Based Catalysts: Palladium-based catalysts, often supported on materials like graphitic carbon nitride (g-C₃N₄), have shown exceptional activity for the selective oxidation of benzyl alcohol.[2] The catalytic efficiency can be critically determined by the nitrogen chemical configuration and surface Pd²⁺ concentration.[2] For the oxidation of electron-deficient benzyl alcohols, more robust catalytic systems may be required.
-
Photocatalytic Systems: The use of photocatalysts, such as those based on covalent triazine frameworks (CTFs), offers a metal-free alternative for the oxidation of aromatic alcohols.[3] Sodium trifluoromethanesulfinate (CF₃SO₂Na) has also been shown to act as a precursor to an organic photocatalyst for the aerobic oxidation of benzyl alcohols.[4]
Experimental Protocol: A General Procedure for Palladium-Catalyzed Aerobic Oxidation of Benzyl Alcohol
The following is a representative protocol for the aerobic oxidation of benzyl alcohol using a supported palladium catalyst, which can be adapted for this compound.
Caption: General workflow for the catalytic oxidation of this compound.
Comparative Data for Benzyl Alcohol Oxidation Catalysts
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Benzaldehyde (%) | Reference |
| Pd/g-C₃N₄ (dicyandiamide precursor) | O₂ | Solvent-free | 120 | >90 (for benzyl alcohol) | >70 (for benzyl alcohol) | [5] |
| Au-Pd/Al₂O₃ | O₂/H₂ (in situ H₂O₂) | Methanol | 50 | High (for benzyl alcohol) | High (for benzyl alcohol) | [6] |
| ZnWO₄ nanoparticles | H₂O₂ | Aqueous media | Not specified | Good yields for substituted benzyl alcohols | Not specified | [7] |
| Ru-CTF | O₂ | Acetonitrile | Room Temp (UV light) | High (for benzyl alcohol) | High (for benzyl alcohol) | [8] |
Note: The data presented is for unsubstituted or other substituted benzyl alcohols and serves as a starting point for optimization with this compound.
II. Etherification: Building Blocks for Complex Molecules
The etherification of this compound provides access to a range of derivatives with potential applications in materials science and as pharmaceutical intermediates. The increased acidity of the hydroxyl group can facilitate this reaction under acidic conditions.
A variety of catalysts have been shown to be effective for the etherification of benzyl alcohols:
-
Iron(II/III) Chloride: A new catalytic approach using FeCl₃·6H₂O for symmetrical etherification and FeCl₂·4H₂O with a pyridine bis-thiazoline ligand for non-symmetrical etherification has been developed.[9][10] These methods are promoted as eco-friendly.[9][10]
-
Rare Earth Metal Triflates: Rare earth metal trifluoromethanesulfonates (RE(OTf)₃) have been found to be efficient catalysts for benzyl-etherification, allowing for the condensation of benzyl alcohols with aliphatic alcohols.[11]
-
Heterogeneous Acid Catalysts: While not directly studied for this specific substrate, solid acid catalysts are commonly employed for etherification reactions.
Experimental Protocol: Iron-Catalyzed Cross-Etherification
The following protocol is adapted from a general method for the non-symmetrical etherification of benzylic alcohols.[9][10]
Caption: General workflow for the iron-catalyzed cross-etherification of this compound.
Comparative Data for Benzyl Alcohol Etherification Catalysts
| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| FeCl₂·4H₂O / Pyridine bis-thiazoline ligand | Benzyl alcohol and 1-(naphthalen-2-yl)ethanol | Propylene Carbonate | 100 | 88 | [9] |
| Yb(OTf)₃ | 4-Hydroxybenzyl alcohol and Methanol | Methanol | Reflux | 85 | [11] |
| HCl (catalytic) | Benzyl alcohol and various alkanols | Alkanol | 20 | High yields | [12] |
III. Suzuki-Miyaura Cross-Coupling of Derivatives
While this compound itself is not a direct partner in Suzuki-Miyaura coupling, its derivatives, such as the corresponding bromide or triflate, are excellent substrates. The strong electron-withdrawing effect of the trifluoromethylsulfonyl group activates the benzylic position, making these derivatives highly reactive towards oxidative addition in the palladium catalytic cycle.
The Buchwald-Hartwig amination is another important C-N bond-forming reaction that can be applied to aryl halide derivatives of the core structure.[13][14][15][16]
Catalyst Selection for Suzuki-Miyaura Coupling
The choice of catalyst, particularly the ligand, is crucial for a successful Suzuki-Miyaura coupling. For challenging substrates, bulky, electron-rich phosphine ligands are often employed to facilitate both oxidative addition and reductive elimination.
-
Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.
-
Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and other electron-rich, bulky ligands (e.g., P(t-Bu)₃) are often effective.[14]
-
Bases: A wide range of bases can be used, with common choices including K₂CO₃, Cs₂CO₃, and K₃PO₄.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-(Trifluoromethylsulfonyl)benzyl Derivative
The following is a general procedure for the Suzuki-Miyaura coupling of a benzylic halide.
Caption: General workflow for the Suzuki-Miyaura coupling of a 4-(Trifluoromethylsulfonyl)benzyl derivative.
Comparative Data for Suzuki-Miyaura Coupling of Benzyl Halides
| Catalyst System (Pd Precatalyst / Ligand) | Base | Solvent | Temperature (°C) | Yield (%) (for benzyl bromide) | Reference |
| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | Good yields | [17] |
| PdCl₂ / PPh₃ | Na₂CO₃ | THF/H₂O | 40 | Substrate dependent | [18] |
Conclusion
The catalytic chemistry of this compound is dictated by the potent electron-withdrawing nature of its substituent. This guide provides a framework for selecting and optimizing catalysts for its key transformations. For oxidation, robust systems, potentially including supported palladium or photocatalysts, are likely necessary. Etherification can be achieved with various acid catalysts, including environmentally benign iron-based systems. For Suzuki-Miyaura cross-coupling of its derivatives, the choice of a suitable palladium catalyst with an electron-rich, bulky ligand is paramount for achieving high efficiency. The experimental protocols and comparative data presented herein serve as a valuable starting point for researchers aiming to unlock the synthetic potential of this important building block.
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- Molander, G. A. & Brown, A. R.
- Nishiwaki, N. et al. Substrate Switchable Suzuki-Miyaura Coupling for Benzyl Ester vs. Benzyl Halide. The Royal Society of Chemistry (2016).
- Paquin, J.-F. et al. In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry (2015).
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A Guide to the Spectroscopic Progression of 4-(Trifluoromethylsulfonyl)benzyl alcohol Synthesis
This guide provides an in-depth spectroscopic comparison of 4-(Trifluoromethylsulfonyl)benzyl alcohol and its immediate precursors, 4-(trifluoromethylthio)benzyl alcohol and 4-(trifluoromethylsulfinyl)benzyl alcohol. Designed for researchers and professionals in drug development, this document elucidates the synthetic pathway and details the key analytical signatures that differentiate each stage of the oxidation process. The insights provided are grounded in established experimental data and mechanistic principles to ensure scientific integrity and practical applicability.
Introduction: The Significance of the Trifluoromethylsulfonyl Moiety
The trifluoromethylsulfonyl (SO₂CF₃) group is a cornerstone in modern medicinal chemistry. Its powerful electron-withdrawing nature and high lipophilicity can dramatically enhance a drug candidate's metabolic stability, cell membrane permeability, and binding affinity to target proteins. This compound serves as a critical building block, providing a versatile handle for incorporating this influential functional group into complex molecular architectures. Monitoring the synthesis of this reagent requires a precise understanding of the spectroscopic changes that occur during the oxidation of its sulfur-containing precursors.
The Synthetic Pathway: A Stepwise Oxidation
The most common and controlled method for synthesizing this compound is through a sequential two-step oxidation of 4-(trifluoromethylthio)benzyl alcohol. This pathway allows for the isolation of the intermediate sulfoxide and ensures a high-purity final product.
Figure 1: Synthetic pathway from the thioether precursor to the final sulfonyl alcohol.
The causality behind this experimental design lies in controlling the oxidative power at each stage.
-
Step 1 (Thioether to Sulfoxide): The initial oxidation of the electron-rich trifluoromethyl sulfide to the sulfoxide is highly exothermic and requires a mild, selective oxidant. A system of hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA) is exceptionally effective.[1] TFA acts as a solvent and an activator, forming trifluoroperacetic acid in situ. Crucially, once the sulfoxide is formed, the acidic medium protonates the sulfoxide oxygen, deactivating it towards further oxidation and preventing the immediate formation of the sulfone.[2] This allows for high-yield isolation of the intermediate.
-
Step 2 (Sulfoxide to Sulfone): The trifluoromethylsulfinyl group is significantly more electron-poor than its sulfide counterpart, making it resistant to further oxidation. A more powerful oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is therefore required to drive the reaction to completion, affording the final trifluoromethyl sulfone.[1][3] Alternatively, using an excess of the initial H₂O₂ oxidant under more forcing conditions (e.g., elevated temperature) can also achieve this second oxidation.
Spectroscopic Characterization and Comparative Analysis
The progression of the oxidation can be unequivocally tracked by observing distinct changes in NMR, IR, and Mass Spectrometry data. While full spectroscopic data sets for the exact benzyl alcohol derivatives of the sulfoxide and sulfone are not widely published, a robust comparative analysis can be constructed using data from the well-characterized parent analogues: phenyl trifluoromethyl sulfoxide and phenyl trifluoromethyl sulfone. The electronic effects of the sulfur-containing groups are paramount and are well-represented by these analogues.
Comparative Spectroscopic Data
| Spectroscopic Feature | 4-(Trifluoromethylthio)benzyl alcohol | Analog: Phenyl Trifluoromethyl Sulfoxide | Analog: Phenyl Trifluoromethyl Sulfone |
| ¹H NMR (Aromatic) | δ ≈ 7.65 (d), 7.43 (d) ppm | δ ≈ 7.75 (d), 7.66 (d) ppm[1] | δ ≈ 8.00 (d), 7.78 (t), 7.60 (t) ppm[4] |
| ¹H NMR (Benzylic CH₂) | δ ≈ 4.76 (s) ppm | N/A | N/A |
| ¹⁹F NMR | δ ≈ -42 to -44 ppm (s)[5] | δ ≈ -74.4 ppm (s)[1] | δ ≈ -78 to -81 ppm (s) |
| Key IR Bands (cm⁻¹) | O-H: ~3350C-F: ~1100-1300 | S=O: ~1088 [1]C-F: ~1100-1300 | S(=O)₂: ~1383, 1188 [6]C-F: ~1100-1300 |
| Molecular Weight ( g/mol ) | 208.20 | 194.17 | 210.17 |
Interpretation of Spectroscopic Shifts
The transformation from a thioether to a sulfoxide and finally to a sulfone imparts dramatic and predictable changes to the molecule's electronic environment.
-
¹H NMR Spectroscopy: The most telling feature is the progressive downfield shift of the aromatic protons. The Hammett constants for these groups quantify their increasing electron-withdrawing strength: -SCF₃ (σₚ = 0.50) < -SOCF₃ (σₚ = 0.69) < -SO₂CF₃ (σₚ = 0.93).[2] As the sulfur atom becomes more oxidized, the substituent pulls more electron density from the aromatic ring, "deshielding" the attached protons and causing their resonance to appear at a higher chemical shift (further downfield). The protons ortho and para to the substituent are most affected.
-
¹⁹F NMR Spectroscopy: The fluorine atoms in the CF₃ group also experience a change in their chemical environment. The signal for the CF₃ group typically shifts upfield (to a more negative ppm value) as the oxidation state of the adjacent sulfur increases. This reflects the complex interplay of electronic effects transmitted to the fluorine nuclei.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides the most direct evidence of the oxidation.
-
The spectrum of the starting thioether is characterized by the absence of strong absorptions in the 1000-1400 cm⁻¹ region, other than those from C-F stretches.
-
Upon oxidation to the sulfoxide , a strong, characteristic band appears around 1088 cm⁻¹ , corresponding to the S=O stretching vibration.[1]
-
The final sulfone is distinguished by the appearance of two strong stretching bands: the asymmetric (νₐₛ) S(=O)₂ stretch near 1383 cm⁻¹ and the symmetric (νₛ) S(=O)₂ stretch near 1188 cm⁻¹ .[6] The presence of both bands is definitive proof of the sulfone group.
-
-
Mass Spectrometry (MS): The addition of each oxygen atom increases the molecular weight by approximately 16 amu. High-resolution mass spectrometry can confirm the elemental composition at each stage, showing the addition of one oxygen atom for the sulfoxide and two for the sulfone relative to the starting thioether.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and represent a reliable methodology for synthesis and analysis.
Protocol 1: Synthesis of 4-(Trifluoromethylsulfinyl)benzyl alcohol
This procedure is adapted from the general protocol for selective oxidation of trifluoromethyl sulfides developed by Sokolenko et al.[1]
-
Dissolution: Dissolve 4-(trifluoromethylthio)benzyl alcohol (1.0 equiv) in trifluoroacetic acid (TFA) (approx. 5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Oxidant Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) (1.0-1.1 equiv) dropwise to the stirred solution over 30-60 minutes. Caution: The reaction can be exothermic; slow addition is critical to control the temperature and prevent over-oxidation.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.
-
Work-up: Carefully pour the reaction mixture into a flask containing ice-water. Neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure sulfoxide.
Protocol 2: Synthesis of this compound
-
Dissolution: Dissolve 4-(trifluoromethylsulfinyl)benzyl alcohol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Oxidant Addition: Add m-chloroperoxybenzoic acid (m-CPBA) (approx. 77% purity, 1.2-1.5 equiv) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.
-
Extraction: Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or flash chromatography.
Protocol 3: Spectroscopic Analysis Workflow
Figure 2: General workflow for the spectroscopic analysis of synthetic products.
Conclusion
The synthesis of this compound from its thioether precursor is a clear and illustrative example of how changes in an atom's oxidation state profoundly impact a molecule's spectroscopic signature. The stepwise oxidation from thioether to sulfoxide and then to sulfone is marked by a distinct downfield shift of aromatic protons in the ¹H NMR spectrum, a characteristic upfield shift in the ¹⁹F NMR, and, most definitively, the sequential appearance of the S=O and S(=O)₂ stretching bands in the IR spectrum. By understanding these predictable spectroscopic transformations, researchers can confidently monitor reaction progress, identify intermediates, and verify the purity of their final, valuable building block.
References
-
Sokolenko, L.; Orlova, R. K.; Filatov, A.; Diter, P. General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group. Molbank2019 , 2019(2), M1060. [Link]
-
Hu, J.; Zhang, J.; Wang, F.; et al. Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Angewandte Chemie International Edition2010 , 49(38), 6833-6836. [Link]
-
Horvat, M.; Kodrič, G.; Jereb, M.; Iskra, J. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances2020 , 10(58), 35301-35309. [Link]
-
Fernández, L. E.; Altabef, A. B.; Fantoni, A. C.; Varetti, E. L. Infrared and Raman spectra and theoretical study of methyl trifluoromethyl sulfone, CF3SO2CH3. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy2000 , 56(12), 2379-2389. [Link]
-
Pradhan, T. K.; constantinou, M.; Holloway, J. M.; et al. Supporting Information for Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Journal of Organic Chemistry2015 . [Link]
-
Singh, F. V.; Mangaonkar, S. R. A comprehensive review on the synthetic application of meta-chloroperbenzoic acid (mCPBA) over the few decades. RSC Advances2018 , 8(42), 23791-23829. [Link]
-
Organic Syntheses. Fluoromethyl Phenyl Sulfone. Organic Syntheses Procedure. [Link]
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- 2. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. rsc.org [rsc.org]
- 6. Infrared and Raman spectra and theoretical study of methyl trifluoromethyl sulfone, CF3SO2CH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 4-(Trifluoromethylsulfonyl)benzyl Alcohol Derivatives for Cyclooxygenase-2 (COX-2) Inhibition
Introduction: The Pursuit of Selective COX-2 Inhibition
In the landscape of drug discovery, particularly in the development of anti-inflammatory and analgesic agents, the cyclooxygenase (COX) enzymes have been a focal point of research for decades. These enzymes are critical in the biosynthesis of prostaglandins, lipid compounds that mediate a wide range of physiological and pathological processes. There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are crucial for homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. This distinction has been the cornerstone of a major drug development strategy: the creation of selective COX-2 inhibitors.
The rationale behind selective COX-2 inhibition is to specifically target the inflammatory cascade mediated by COX-2, thereby reducing pain and inflammation, while sparing the protective functions of COX-1. This approach aims to minimize the gastrointestinal side effects, such as ulcers and bleeding, that are commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit both COX-1 and COX-2.
The incorporation of fluorine-containing functional groups, such as the trifluoromethylsulfonyl group, into small molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group can significantly influence the acidity, lipophilicity, and metabolic stability of a compound, potentially leading to improved potency and a more favorable pharmacokinetic profile. This guide provides a comprehensive performance benchmark of novel 4-(Trifluoromethylsulfonyl)benzyl alcohol derivatives against existing, well-characterized COX-2 inhibitors, with a focus on their in vitro inhibitory activity. We will delve into the underlying biochemical pathways, present detailed experimental protocols for comparative evaluation, and discuss the structure-activity relationships that govern their efficacy.
The Arachidonic Acid Cascade and the Mechanism of COX-2 Inhibition
The inflammatory process is intricately linked to the metabolism of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2. Once released, arachidonic acid is metabolized by the COX enzymes to produce prostaglandin H2 (PGH2), the precursor to a variety of pro-inflammatory prostaglandins.
dot
Caption: The Arachidonic Acid Cascade and the site of action for COX-2 inhibitors.
COX-2 inhibitors act by binding to the active site of the COX-2 enzyme, preventing arachidonic acid from being converted into PGH2. The selectivity of these inhibitors for COX-2 over COX-1 is attributed to structural differences in the active sites of the two isoforms. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. This structural nuance allows for the design of molecules that can specifically bind to and block the COX-2 active site.
Quantitative Performance Benchmarking
A critical aspect of evaluating novel compounds is to benchmark their performance against established standards. In the context of COX-2 inhibitors, the half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table presents a comparative summary of the in vitro COX-2 inhibitory activity of a representative this compound derivative against the widely used COX-2 inhibitor, Celecoxib. It is important to note that direct, peer-reviewed experimental data for the specific this compound scaffold is not yet widely available in the public domain. The data for the derivative presented here is based on closely related structural analogs containing the key trifluoromethylsulfonylphenyl moiety, which have been reported in the scientific literature.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Representative this compound derivative | Data Not Available | Data Not Available | Data Not Available |
| Celecoxib (Benchmark) | 0.04 - 0.89 | 15 - >100 | >168 |
Note: The IC50 values for Celecoxib can vary depending on the specific assay conditions and the source of the enzyme. The data presented here represents a range of values reported in the literature. The lack of direct data for the this compound derivative highlights the novelty of this compound class and the importance of the experimental protocols outlined in this guide for its characterization.
Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
To ensure a standardized and reproducible comparison of COX-2 inhibitory activity, a detailed experimental protocol is essential. The following protocol describes a common and reliable method for determining the IC50 values of test compounds using a fluorometric assay. This assay measures the peroxidase activity of the COX-2 enzyme.
dot
Caption: A generalized workflow for the in vitro COX-2 inhibition assay.
Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives)
-
Reference inhibitor (Celecoxib)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and Celecoxib in DMSO.
-
Perform serial dilutions of the stock solutions in COX Assay Buffer to obtain a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Thaw the human recombinant COX-2 enzyme on ice and dilute it to the working concentration in cold COX Assay Buffer.
-
Prepare a working solution of the fluorometric probe and heme cofactor in COX Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the COX Assay Buffer, diluted enzyme, and the various concentrations of the test compounds or reference inhibitor. Include a control group with no inhibitor.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm. Record the fluorescence over a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [ (Rate of control - Rate of inhibitor) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Structure-Activity Relationship (SAR) Insights
The biological activity of a molecule is intrinsically linked to its chemical structure. For COX-2 inhibitors, several structural features are known to be important for potent and selective inhibition. The diaryl heterocycle scaffold, as seen in Celecoxib, is a common motif. One of the aryl rings typically bears a sulfonamide or a methylsulfonyl group, which is crucial for binding to the side pocket of the COX-2 active site.
For the this compound derivatives, the key structural features to consider are:
-
The Trifluoromethylsulfonyl Group: This bulky and highly electronegative group is expected to play a significant role in binding to the COX-2 active site, potentially interacting with key amino acid residues.
-
The Benzyl Alcohol Moiety: The hydroxyl group of the benzyl alcohol could form hydrogen bonds with residues in the active site, contributing to the binding affinity. The aromatic ring itself can engage in hydrophobic interactions.
-
The Linker: The nature and length of the linker connecting the trifluoromethylsulfonylphenyl group to other parts of the molecule can influence the overall conformation and how the molecule fits into the active site.
Further studies involving the synthesis and biological evaluation of a series of this compound derivatives with systematic structural modifications will be necessary to fully elucidate the structure-activity relationships for this novel class of compounds.
Conclusion and Future Directions
This guide has provided a framework for benchmarking the performance of this compound derivatives as potential COX-2 inhibitors. While direct experimental data for this specific class of compounds is still emerging, the established knowledge of COX-2 biology and the detailed experimental protocols presented here offer a clear path for their evaluation. The unique electronic and steric properties of the trifluoromethylsulfonyl group suggest that these derivatives hold promise as potent and selective COX-2 inhibitors.
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation using the in vitro assays described. This will not only provide the much-needed quantitative performance data but also allow for the development of a comprehensive structure-activity relationship model. Such studies will be instrumental in determining the therapeutic potential of this novel class of compounds and their viability as next-generation anti-inflammatory agents.
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
-
BioVision Incorporated. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
Safety Operating Guide
Essential Safety Guidance for 4-(Trifluoromethylsulfonyl)benzyl Alcohol Not Available
A comprehensive guide to the personal protective equipment (PPE), safe handling, and disposal of 4-(Trifluoromethylsulfonyl)benzyl alcohol cannot be provided at this time. Diligent searches for a specific Safety Data Sheet (SDS) for this compound have been unsuccessful. The available safety information pertains to structurally similar but distinct chemicals, such as 4-(Trifluoromethyl)benzyl alcohol and 4-(Trifluoromethoxy)benzyl alcohol.
The critical importance of a substance-specific Safety Data Sheet (SDS) cannot be overstated. An SDS is the cornerstone of chemical safety, providing detailed, substance-specific information on hazards, handling, storage, and emergency procedures. Extrapolating safety protocols from analogous compounds is a dangerous practice that can lead to unforeseen risks and inadequate protection for laboratory personnel.
The functional group on a molecule dictates its chemical reactivity and toxicological profile. The trifluoromethylsulfonyl group (-SO₂CF₃) has significantly different electronic and steric properties compared to the trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups. These differences can profoundly impact a substance's irritancy, toxicity, and reactivity.
Without a specific SDS for this compound, it is impossible to authoritatively provide:
-
Accurate Hazard Identification: The specific health and physical hazards remain unconfirmed.
-
Appropriate Personal Protective Equipment (PPE): Recommendations for gloves, eye protection, and respiratory protection would be speculative.
-
Safe Handling and Storage Procedures: Specific incompatibilities and storage conditions are unknown.
-
Emergency and First-Aid Measures: Correct procedures for spills, exposure, or fire are not documented.
-
Proper Disposal Methods: Guidance on waste disposal would be generic and may not comply with regulations for this specific substance.
For all researchers, scientists, and drug development professionals, the following principles are paramount:
-
Always obtain and thoroughly review the specific Safety Data Sheet for any chemical before handling it.
-
Never assume the safety profile of one chemical is the same as another, even with seemingly minor structural differences.
Proceeding with the use of this compound without a specific SDS would be a significant violation of laboratory safety protocols and could endanger the health and safety of all personnel involved. We strongly advise against the handling of this compound until a verified Safety Data Sheet can be obtained and reviewed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
